Elaidic Acid
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Punica granatum, Cynomorium songaricum, and other organisms with data available.
stereoisomer of oleic acid; RN given refers to parent cpd (E)-isomer; structure
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-octadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058619 | |
| Record name | (E)-9-Octadecenoic acid | |
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Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Liquid | |
| Record name | Elaidic acid | |
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| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
112-79-8, 2027-47-6, 112-80-1 | |
| Record name | Elaidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Elaidic acid | |
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| Record name | 9-Octadecenoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002027476 | |
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| Record name | Oleic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04224 | |
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| Record name | Elaidic acid | |
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| Record name | (E)-9-Octadecenoic acid | |
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| Record name | Elaidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.642 | |
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| Record name | ELAIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4837010H8C | |
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| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 44 °C | |
| Record name | Oleic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elaidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Properties of Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has garnered significant scientific attention due to its implications for human health, particularly cardiovascular disease. As the trans isomer of oleic acid, its distinct stereochemistry confers unique physical, chemical, and biological properties that differentiate it from its cis counterpart. This technical guide provides a comprehensive overview of the core chemical structure and multifaceted properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its interactions within biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂.[1] Its systematic IUPAC name is (E)-octadec-9-enoic acid. The defining feature of this compound is the presence of a double bond in the trans configuration between the ninth and tenth carbon atoms (C9 and C10) of its 18-carbon chain. This trans geometry results in a more linear and rigid molecular structure compared to the bent conformation of its cis isomer, oleic acid.[1] This structural difference is the primary determinant of its distinct physical and biological properties.
The structural formula of this compound is:
HOOC−(CH₂)₇−CH=CH−(CH₂)₇−CH₃[1][2]
This linear conformation allows this compound molecules to pack more closely together, leading to a higher melting point than oleic acid.
Caption: Chemical structure of this compound ((E)-octadec-9-enoic acid).
Physicochemical Properties
The distinct structural conformation of this compound gives rise to a unique set of physical and chemical properties, which are summarized in the table below.
| Property | Value | Reference(s) |
| Molar Mass | 282.46 g/mol | [1] |
| Melting Point | 43-45 °C | [1] |
| Boiling Point | 288 °C at 100 mmHg | |
| Density | 0.8734 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in ethanol (B145695), DMSO, and dimethyl formamide. | |
| pKa | ~4.8 (apparent pKa can be higher due to self-association) |
Biological Properties and Signaling Pathways
This compound exerts a wide range of effects on biological systems, primarily through its incorporation into cellular membranes and its influence on various signaling pathways.
Effects on Cell Membranes
The linear structure of this compound allows it to be readily incorporated into the phospholipid bilayer of cell membranes. This incorporation can alter the physical properties of the membrane, leading to decreased fluidity and changes in the function of membrane-bound proteins. This alteration in membrane dynamics is thought to be a key mechanism underlying some of the adverse health effects of trans fatty acids.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
-
MAPK and NF-κB Signaling: In liver cells, this compound can induce inflammation by activating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] This activation leads to the production of pro-inflammatory cytokines.[3][4]
Caption: this compound-induced inflammatory signaling cascade.
-
Lipid Rafts and EGFR Signaling: this compound can integrate into cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[5] This localization can affect the signaling of receptors within these rafts, such as the Epidermal Growth Factor Receptor (EGFR), and has been linked to pro-metastatic signaling in colorectal cancer cells.[5]
-
NLRP3 Inflammasome Activation: In Kupffer cells, the resident macrophages of the liver, this compound can induce endoplasmic reticulum stress, leading to the activation of the NLRP3 inflammasome.[4] This is a key step in the inflammatory response.[4]
Caption: NLRP3 inflammasome activation by this compound in Kupffer cells.
Cardiovascular Effects
A significant body of research has linked the consumption of this compound and other trans fatty acids to an increased risk of cardiovascular disease. The mechanisms underlying this association are multifactorial and include:
-
Adverse Lipid Profile: this compound has been shown to increase levels of low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decrease levels of high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[6]
-
Inflammation and Oxidative Stress: As mentioned above, this compound promotes inflammatory pathways. It has also been shown to increase oxidative stress in vascular smooth muscle cells.
-
Endothelial Dysfunction: this compound can induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs), which can contribute to endothelial dysfunction, a key early event in the development of atherosclerosis.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for studying the effects of this compound include:
-
HepG2 cells (human liver cancer cell line): Used to model hepatic lipid metabolism.[1][6]
-
HUVECs (human umbilical vein endothelial cells): Used to study endothelial function and apoptosis.[2]
-
RAW 264.7 cells (mouse macrophage cell line): Used to investigate macrophage function and inflammation.
-
Primary Kupffer cells: Isolated from liver tissue to study liver-specific inflammatory responses.[4]
-
-
Fatty Acid Preparation and Delivery: this compound is typically dissolved in a suitable solvent, such as ethanol or DMSO, and then complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in culture media. The final concentration of this compound used in experiments can range from micromolar to millimolar, depending on the specific research question.
Analysis of Cellular Responses
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2] HUVECs are incubated with this compound for a specified time, then harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (which enters and stains the DNA of necrotic cells).[2]
-
Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using colorimetric or fluorometric assays.
-
-
Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes involved in inflammation, lipid metabolism, and other relevant pathways.
-
Western Blotting: Used to detect and quantify the protein levels of specific signaling molecules, such as phosphorylated forms of MAPK proteins, to assess pathway activation.
-
-
Lipid Analysis:
-
Gas Chromatography (GC): Used to analyze the fatty acid composition of cellular membranes to determine the extent of this compound incorporation.[1][7] This involves extracting lipids from cells, converting the fatty acids to their methyl esters (FAMEs), and then separating and quantifying the FAMEs by GC.[1]
-
-
Inflammasome Activation Assays:
-
ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of pro-inflammatory cytokines, such as IL-1β, into the cell culture supernatant, which is a hallmark of inflammasome activation.
-
Western Blotting: Can be used to detect the cleavage and activation of caspase-1, a key component of the inflammasome complex.
-
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound's linear structure, a direct consequence of its trans double bond, is the foundation for its distinct physicochemical and biological properties. Its ability to alter cell membrane fluidity and modulate key signaling pathways, particularly those involved in inflammation and lipid metabolism, provides a molecular basis for its association with adverse health outcomes. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the complex interactions of this compound within biological systems. A thorough understanding of these mechanisms is crucial for the development of effective strategies to mitigate the health risks associated with the consumption of industrially produced trans fatty acids.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of Elaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid ((9E)-octadec-9-enoic acid) is the trans isomer of oleic acid and the most prevalent trans fatty acid found in partially hydrogenated vegetable oils. Its linear structure, a consequence of the trans configuration of its double bond, confers physical properties more akin to saturated fatty acids, such as a higher melting point compared to its cis counterpart, oleic acid. This distinction in structure and properties has significant implications for its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of key signaling pathways it modulates.
Physicochemical Properties of this compound
The following tables summarize the key quantitative physicochemical data for this compound, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₄O₂ | [1] |
| Molecular Weight | 282.46 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 42 - 45 °C | [3] |
| Boiling Point | 288 °C at 100 mmHg | |
| 234 °C at 15 mmHg | ||
| Density | 0.8734 g/cm³ at 20 °C | |
| Refractive Index (n_D_) | 1.4597 at 20 °C |
Table 2: Solubility and Partitioning
| Property | Value | Reference(s) |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (approx. 100 mg/mL) | [2] |
| Soluble in chloroform (B151607) and slightly soluble in ethyl acetate. | ||
| pKa | ~9.95 | [4] |
| LogP | ~6.78 |
Table 3: Spectroscopic Data
| Spectroscopy Type | Key Features and Parameters | Reference(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ ~5.3-5.4 ppm (olefinic protons), ~2.2-2.3 ppm (α-methylene protons), ~2.0 ppm (allylic protons), ~1.6 ppm (β-methylene protons), ~1.2-1.4 ppm (methylene chain), ~0.8-0.9 ppm (terminal methyl group). | [5] |
| ¹³C NMR (CDCl₃) | δ ~180 ppm (carboxyl carbon), ~130 ppm (olefinic carbons), various signals between ~14-34 ppm for the aliphatic carbons. | [6] |
| Infrared (IR) | Characteristic peaks for C=O stretching (carboxylic acid), C=C stretching (trans), and C-H stretching. | |
| Mass Spectrometry (MS) | Molecular Ion [M]⁻ at m/z 281.2486 (as elaidate). Fragmentation patterns can be used to determine the position of the double bond. |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Tube Method - AOCS Official Method Cc 1-25)
This method determines the temperature at which a fat becomes completely clear and liquid.[7][8]
Apparatus:
-
Melting point capillary tubes (1 mm i.d., 50-80 mm length)[7]
-
Calibrated thermometer (e.g., AOCS Specification H 6-40 or H 7-45)[7]
-
600 mL glass beaker[7]
-
Heating source with variable control (e.g., electric hot plate)[7]
-
Refrigerator
Procedure:
-
Melt the this compound sample and filter through filter paper to remove any impurities and ensure the sample is completely dry.[7]
-
Dip at least three clean capillary tubes into the molten sample, allowing the substance to rise to a height of approximately 10 mm.[7]
-
Fuse the end of the capillary tube containing the sample in a small flame, being careful not to burn the fat.[7]
-
Place the prepared capillary tubes in a beaker and cool in a refrigerator at 4–10 °C for 16 hours.[7]
-
Attach the capillary tubes to the thermometer with a rubber band so that the bottom of the sample is level with the thermometer bulb.[7]
-
Suspend the thermometer in the center of a 600 mL beaker containing water, ensuring the sample is submerged.[7]
-
Heat the water bath slowly, with constant stirring, at a rate of 0.5 °C per minute.[7]
-
Record the temperature at which the this compound sample becomes completely clear and liquid. This is the melting point.[7]
-
The average of at least three determinations should be reported, with results agreeing within 0.5 °C.[7]
Quantitative Solubility Determination (Gravimetric Method)
This protocol outlines a method to quantitatively determine the solubility of this compound in a given organic solvent.
Apparatus:
-
Analytical balance (accuracy ± 0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Oven
Procedure:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Place the vial in a thermostatically controlled bath set to the desired temperature and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the same temperature for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Transfer the filtered solution to a pre-weighed container.
-
Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound to avoid degradation.
-
Once the solvent is fully evaporated, weigh the container with the dried this compound residue.
-
Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken. Express the result in g/L or mg/mL.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 20-25 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[5]
-
Transfer the solution to a 5-mm NMR tube.[9]
¹H NMR Parameters:
-
Spectrometer Frequency: 500 MHz or higher for better resolution.
-
Pulse Angle: 30°[10]
-
Acquisition Time: ~2.5 seconds[9]
-
Relaxation Delay: 1-2 seconds[9]
-
Number of Scans: 32-64 scans are typically sufficient.[10]
¹³C NMR Parameters:
-
Spectrometer Frequency: 125 MHz or higher.
-
Pulse Angle: 90°[9]
-
Number of Scans: 200 or more scans may be necessary due to the lower natural abundance of ¹³C.[9]
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Place approximately 20 mg of the fat/oil sample containing this compound into a vial.[11]
-
Add 2 mL of 0.5 M methanolic sodium hydroxide.[11]
-
Heat the vial at 100 °C for 5 minutes and then cool.[11]
-
Add 2 mL of boron trifluoride (BF₃) reagent and heat again at 100 °C for 5 minutes.[11]
-
Add 2 mL of isooctane (B107328) and a saturated sodium chloride solution, then vortex for 1 minute.[11]
-
The upper isooctane layer containing the FAMEs is collected for injection.[11]
GC-MS Parameters (Example):
-
GC Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m × 0.25 mm i.d., 0.25 µm film thickness).[11]
-
Oven Temperature Program: Initial temperature of 45°C held for 4 min, then ramped to 175°C at 13°C/min and held for 27 min, followed by a ramp to 215°C at 4°C/min and held for 10 min.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Mass Range: m/z 35-500.[11]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, particularly those involved in apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound-Induced Caspase-Mediated Apoptosis
This compound can trigger apoptosis in endothelial cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.[12]
This compound-Induced ER Stress-Mediated Apoptosis
This compound can also induce apoptosis by causing endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR). Prolonged ER stress leads to the upregulation of pro-apoptotic factors.[13][14]
General Prostaglandin (B15479496) Synthesis Pathway
While this compound itself is not a direct precursor for the major classes of prostaglandins (B1171923) in the same way as arachidonic acid, it can influence prostaglandin synthesis. This generalized diagram shows the conversion of arachidonic acid to prostaglandins, which can be modulated by various fatty acids.[15][16]
Conclusion
This technical guide provides a detailed compilation of the physicochemical properties of this compound, standardized experimental protocols for their measurement, and visual representations of its impact on critical cellular signaling pathways. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the roles and effects of this significant trans fatty acid.
References
- 1. abeomics.com [abeomics.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scribd.com [scribd.com]
- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. spectrabase.com [spectrabase.com]
- 7. library.aocs.org [library.aocs.org]
- 8. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 12. The caspase pathway of linothis compound (9t, 12t-c18:2)-induced apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Isomerization of Oleic Acid to Elaidic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of elaidic acid through the isomerization of oleic acid. It details various methodologies, presents quantitative data for comparative analysis, and explores the implications of this compound in cellular signaling pathways relevant to drug development.
Introduction: The Significance of Oleic to this compound Isomerization
Oleic acid (cis-9-octadecenoic acid) and this compound (trans-9-octadecenoic acid) are geometric isomers, differing only in the configuration of their carbon-carbon double bond. While oleic acid is a ubiquitous cis-unsaturated fatty acid found in numerous natural sources, this compound is the principal trans fatty acid commonly formed during the industrial partial hydrogenation of vegetable oils.[1] The distinct spatial arrangement of these isomers leads to significant differences in their physical properties and biological activities. The synthesis of this compound from oleic acid is a critical process for researchers studying the metabolic and signaling effects of trans fats, which have been implicated in various health conditions.
Synthesis of this compound from Oleic Acid
The conversion of oleic acid to this compound can be achieved through several methods, primarily involving thermal, chemical, or catalytic isomerization. The choice of method depends on the desired yield, purity, and scale of the synthesis.
Thermal Isomerization
Thermal isomerization relies on heating oleic acid to induce a cis-to-trans conversion of the double bond. This process is often carried out under an inert atmosphere to minimize oxidation. The reaction follows first-order kinetics, with the rate increasing with temperature.[2]
A detailed experimental protocol for the thermal isomerization of oleic acid is as follows:
-
Preparation: Place 1.0 g of high-purity oleic acid into a series of bio-test tubes.[1]
-
Inert Atmosphere: Purge each tube with an inert gas, such as argon or nitrogen, to create an oxygen-free environment and prevent oxidation.
-
Heating: Heat the sealed test tubes in a dry thermo unit or an oil bath at a controlled temperature. Common temperature ranges for thermal isomerization are between 100°C and 180°C.[2][3]
-
Reaction Time: Maintain the temperature for a specified duration. The reaction time will influence the final yield of this compound. Samples can be taken at various time points to monitor the progress of the isomerization.
-
Cooling and Termination: After the desired reaction time, rapidly cool the test tubes in an ice bath to quench the reaction.[1]
-
Purification: The resulting mixture of oleic and this compound can be purified by techniques such as low-temperature crystallization or chromatography to isolate this compound.
-
Analysis: The conversion of oleic acid to this compound can be quantified using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Raman Spectroscopy.[4]
Chemical Isomerization using Nitrogen Oxides
A common and efficient laboratory-scale method for the synthesis of this compound involves the use of nitrogen oxides generated in situ from sodium nitrite (B80452) and a strong acid.
The following is a step-by-step procedure for the isomerization of oleic acid using nitrogen oxides[5]:
-
Reactant Mixture: In a suitable reaction vessel, combine 9.6 g of oleic acid with a solution of 0.5 g of sodium nitrite dissolved in 2 ml of water.
-
Heating: Gently heat the mixture to 58-62°C on a water bath.
-
Addition of Acid: While maintaining the temperature, add 5 ml of a 50/50 (v/v) solution of concentrated nitric acid and water to the reaction mixture.
-
Reaction: Stir the mixture for 15 minutes at 58-62°C.
-
Crystallization: Remove the vessel from the water bath and allow it to stand at room temperature for 1 hour. The fatty acid layer will solidify as this compound crystallizes.
-
Extraction and Washing: Transfer the solidified fatty acid layer to a separatory funnel containing 200 ml of diethyl ether. Wash the ether solution with water until it is free of mineral acid.
-
Drying and Filtration: Dry the ether solution over anhydrous sodium sulfate (B86663) and filter.
-
Isolation: Chill the filtrate to -25°C for 30 minutes to precipitate the this compound crystals.
-
Collection: Collect the crystals by filtration. This procedure typically yields approximately 5 grams of this compound.
Catalytic Isomerization
Various catalysts can be employed to facilitate the isomerization of oleic acid, often under milder conditions than thermal methods.
Acid-activated clays (B1170129) are effective catalysts for the cis-trans isomerization of oleic acid. The reaction can be carried out with or without an inert solvent.[2]
Zeolites, particularly those with acidic properties, can also catalyze the isomerization of oleic acid. This method is of interest for producing branched-chain fatty acids as well, where this compound can be an intermediate.
Quantitative Data on Isomerization Methods
The efficiency of each isomerization method can be evaluated based on the yield of this compound and the reaction conditions. The following tables summarize the quantitative data from various studies.
| Method | Catalyst/Reagent | Temperature (°C) | Time | Yield of this compound (%) | Reference |
| Thermal | None | 100-160 | 1-6 h | Rate constants 1.34-5.25 x 10⁻³/h | [2] |
| Thermal | Oxygen | >120 | Varies | Qualitative, significant isomerization | [4][6] |
| Chemical | Sodium nitrite, Nitric acid | 58-62 | 15 min | ~52% (based on 5g from 9.6g) | [5] |
| Catalytic | Acid-activated clay | 180-200 | < 2 h | Up to 55% (for methyl oleate) | [2] |
Table 1: Summary of Quantitative Data for this compound Synthesis.
Experimental Workflows
To provide a clearer understanding of the laboratory procedures, the following diagrams illustrate the workflows for the key synthesis methods.
This compound in Cellular Signaling: Implications for Drug Development
This compound is not merely an inert structural isomer of oleic acid; it actively participates in cellular signaling cascades that are highly relevant to disease states, particularly in cancer and metabolic disorders. Understanding these pathways is crucial for drug development professionals seeking to modulate their effects.
Activation of EGFR via GPR40/120 and c-Src
One of the key signaling pathways initiated by this compound involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is mediated by G-protein coupled receptors (GPCRs) GPR40 and GPR120, and the non-receptor tyrosine kinase c-Src.
The proposed mechanism is as follows:
-
Binding to GPCRs: this compound binds to GPR40 and GPR120 on the cell surface.
-
c-Src Activation: This binding event leads to the activation of c-Src.
-
EGFR Transactivation: Activated c-Src then phosphorylates and transactivates EGFR, initiating downstream signaling cascades.[5]
Downstream Signaling Pathways
The transactivation of EGFR by this compound triggers several downstream signaling pathways that are implicated in cell proliferation, survival, and inflammation. These include the MAPK/ERK and PI3K/Akt/mTOR pathways.
-
MAPK/ERK and p38 MAPK Pathways: this compound has been shown to induce the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK1/2 and p38 MAPK.[7][8] This activation can lead to the formation of the NLRP3 inflammasome and increased release of inflammatory factors.[7][8]
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and survival. EGFR activation is a known upstream activator of this pathway.[9][10] While direct studies comprehensively linking this compound to this entire cascade are emerging, the established connection between EGFR and PI3K/Akt/mTOR suggests a strong likelihood of its involvement in this compound-induced cellular responses.[9][10]
Conclusion
The synthesis of this compound from oleic acid is a fundamental process for research in nutrition, cell biology, and drug discovery. This guide has provided detailed experimental protocols for the primary synthesis methods, along with quantitative data to aid in methodological selection. Furthermore, the elucidation of this compound's role in activating critical signaling pathways, such as the EGFR cascade, highlights its importance as a bioactive molecule. For drug development professionals, understanding these mechanisms offers potential targets for therapeutic intervention in diseases where trans fatty acids are implicated. Further research into the nuanced downstream effects of this compound-induced signaling will continue to be a valuable area of investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. US3065248A - Process for isomerization of oleic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Phosphatidic acid-PKA signaling regulates p38 and ERK1/2 functions in ligand-independent EGFR endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of PI3K/Akt/mTOR activity by EGFR inhibitors: A rationale for co-targeting EGFR and PI3K in cisplatin-resistant HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Elaidic Acid on Cell Membrane Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the primary trans fatty acid found in industrially hydrogenated vegetable oils, has been a subject of intense scientific scrutiny due to its association with various pathologies, including cardiovascular disease and cancer. A significant portion of its biological activity stems from its incorporation into cellular membranes, where it alters the biophysical properties of the lipid bilayer and modulates the function of membrane-associated proteins and signaling pathways. This technical guide provides an in-depth analysis of the biological role of this compound in cell membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing affected signaling pathways and experimental workflows.
Introduction
This compound is the trans isomer of oleic acid, a common monounsaturated fatty acid. The linear structure of this compound, in contrast to the kinked conformation of oleic acid, allows it to pack more tightly within the cell membrane, mimicking the properties of saturated fatty acids. This structural difference is the foundation for its distinct biological effects. When incorporated into membrane phospholipids (B1166683), this compound can significantly alter membrane fluidity, the organization of lipid rafts, and the activity of embedded proteins, thereby impacting cellular signaling and homeostasis.
Incorporation of this compound into Cell Membranes
Dietary this compound is readily incorporated into the phospholipids of various cell types. Studies have shown that supplementation of culture medium with this compound leads to its esterification at both the sn-1 and sn-2 positions of phosphatidylcholine and phosphatidylethanolamine. In some models, this compound can constitute up to 50% of the acyl groups in phospholipids. This incorporation displaces other fatty acids, including saturated and polyunsaturated fatty acids, leading to a significant remodeling of the membrane's lipid profile.
Biophysical Effects on the Cell Membrane
The integration of this compound into the lipid bilayer has profound effects on the physical properties of the cell membrane.
Membrane Fluidity
This compound's linear structure allows for more ordered packing of phospholipids, which generally leads to a decrease in membrane fluidity. However, the precise effect can be complex and dependent on the specific lipid composition of the membrane. Some studies using fluorescence polarization with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have shown that the incorporation of this compound does not grossly modify the physical state of the acyl chains in the hydrophobic core of mitochondrial membranes, with fluorescence polarization values remaining between 0.133 and 0.135 at 25°C, similar to membranes without this compound[1]. This suggests that in some contexts, this compound may behave physically like a saturated fatty acid[1]. In contrast, other reports indicate that trans fatty acids can reduce membrane fluidity[2].
Lipid Rafts and Cholesterol
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which function as platforms for signal transduction. This compound has been shown to be preferentially integrated into these cholesterol-rich rafts[3]. This incorporation can lead to an increase in the cholesterol content of the rafts, further altering their stability and function[3]. The altered lipid raft composition directly impacts the localization and activity of raft-associated proteins, such as growth factor receptors.
Quantitative Data on the Effects of this compound
The following tables summarize some of the quantitative findings on the impact of this compound on cellular processes.
| Parameter Assessed | Cell Type | This compound Concentration | Quantitative Effect | Reference |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 0.5 mM (12h) | 1.7-fold decrease | [4] |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 1 mM (12h) | 2.3-fold decrease | [4] |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 2 mM (12h) | 5.1-fold decrease | [4] |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 0.5 mM (24h) | 2.1-fold decrease | [4] |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 1 mM (24h) | 2.6-fold decrease | [4] |
| ABCA1 mRNA Expression | RAW 264.7 Macrophages | 2 mM (24h) | 5.7-fold decrease | [4] |
| TNF-α Expression | C2C12 Myotubes | Not specified | Increased | [5] |
| IL-15 mRNA Levels | C2C12 Myotubes | Not specified | Reduced | [5] |
| Resistin Gene Expression | 3T3-L1 Adipocytes | Not specified | No significant effect | [5] |
| Adiponectin Gene Expression | 3T3-L1 Adipocytes | Not specified | No significant effect | [5] |
| Membrane Component | Tissue/Cell Type | Dietary Condition | Incorporation Level | Reference |
| Phosphatidylcholine (PC) | Rat Liver Mitochondria | Trielaidin-enriched diet | 31% of fatty acids at position 1 | [1] |
| Phosphatidylethanolamine (PE) | Rat Liver Mitochondria | Trielaidin-enriched diet | 42.5% of fatty acids at position 1 | [1] |
| Phosphatidylinositol (PI) | Rat Liver Mitochondria | Trielaidin-enriched diet | 43% of fatty acids at position 1 | [1] |
| Phospholipids | L-M Cells | 40 µg/ml in culture medium | 50% of total acyl groups | [6] |
| Phosphatidylcholine & Phosphatidylethanolamine | Rat Heart Sarcolemma | 5% this compound diet | Enriched with this compound | [7] |
Impact on Cellular Signaling Pathways
This compound's influence on membrane structure and protein function translates into significant alterations in key cellular signaling pathways.
Pro-inflammatory Signaling
This compound is known to promote inflammatory responses. It can activate the NF-κB and MAPK signaling pathways, leading to the increased production of pro-inflammatory cytokines.
Caption: this compound promotes inflammation via lipid raft-mediated activation of MAPK and NF-κB pathways.
Insulin (B600854) Signaling
This compound has been implicated in the development of insulin resistance. It can impair insulin-stimulated glucose uptake by interfering with the insulin signaling cascade. Specifically, it can suppress the insulin-induced fusion of GLUT4 storage vesicles with the plasma membrane.
Pro-metastatic Signaling in Cancer
In the context of cancer, this compound has been shown to promote metastasis. By integrating into lipid rafts, it can enhance the activity of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream signaling pathways that promote cancer cell stemness and epithelial-mesenchymal transition (EMT).
Caption: this compound enhances cancer cell stemness and metastasis by activating EGFR signaling within lipid rafts.
Experimental Methodologies
A variety of experimental techniques are employed to investigate the biological roles of this compound in cell membranes.
Analysis of Membrane Lipid Composition
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for determining the fatty acid composition of cell membranes.
-
Protocol: GC-MS Analysis of Membrane Fatty Acids
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. Include appropriate controls (e.g., vehicle, oleic acid).
-
Lipid Extraction: Harvest cells and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This involves homogenizing the cells in a chloroform/methanol mixture to solubilize the lipids.
-
Saponification and Methylation: Saponify the extracted lipids using a strong base (e.g., methanolic KOH) to release the fatty acids from the glycerol (B35011) backbone. Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
-
FAME Extraction: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a capillary column suitable for FAME separation. The FAMEs are separated based on their volatility and polarity. The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Identify and quantify the different fatty acids, including this compound, by comparing their retention times and mass spectra to known standards.
-
Measurement of Membrane Fluidity
Fluorescence Anisotropy is a common method to assess membrane fluidity. It measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
-
Protocol: Fluorescence Anisotropy Measurement
-
Probe Selection: Choose a suitable fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane.
-
Cell/Liposome (B1194612) Preparation: Prepare a suspension of cells or liposomes that have been treated with this compound.
-
Probe Labeling: Incubate the cell or liposome suspension with the fluorescent probe to allow its incorporation into the membranes.
-
Fluorescence Measurement: Place the labeled sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of the emitted light that is polarized both parallel (I||) and perpendicular (I⊥) to the excitation light.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.
-
Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe, corresponding to lower membrane fluidity.
-
Analysis of Signaling Pathways
Western Blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying changes in signaling pathways.
-
Protocol: Western Blot Analysis of NF-κB Activation
-
Cell Lysis: After treating cells with this compound and a stimulant (e.g., LPS), lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-p65 subunit of NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal using an imaging system and quantify the band intensities to determine the relative abundance of the target protein.
-
Caption: A generalized workflow for studying the effects of this compound on membrane composition and signaling.
Implications for Health and Drug Development
The profound effects of this compound on cell membrane biology underscore its role in the pathogenesis of chronic diseases. By promoting inflammation and insulin resistance, and potentially contributing to cancer metastasis, dietary intake of this compound poses a significant health risk. For drug development professionals, understanding how this compound alters membrane properties and signaling can provide insights into novel therapeutic targets. For instance, strategies to counteract the membrane-rigidifying effects of trans fats or to inhibit the specific signaling pathways they activate could be explored for the prevention or treatment of associated diseases. Furthermore, the impact of this compound on membrane fluidity and lipid raft composition may alter the efficacy and pharmacokinetics of drugs that interact with membrane proteins or are transported across the cell membrane.
Conclusion
This compound is not merely an inert component of the diet but an active modulator of cell membrane structure and function. Its incorporation into membrane phospholipids sets off a cascade of events, from alterations in membrane fluidity and lipid raft organization to the dysregulation of critical signaling pathways involved in inflammation, metabolism, and cancer. The experimental approaches detailed in this guide provide a framework for researchers to further elucidate the complex roles of this compound and other dietary lipids in cellular health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. Steady-state fluorescence polarization study of structurally defined phospholipids from liver mitochondria of rats fed this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modification of lipid composition in L-M cultured cells supplemented with elaidate. Increased formation of fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alteration of rat heart sarcolemma lipid composition by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Elaidic Acid in Ruminant Fats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of elaidic acid in ruminant fats. It details the biochemical processes of its formation, its concentration in various ruminant-derived products, and the analytical methodologies used for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the metabolic and physiological effects of naturally occurring trans fatty acids.
Introduction to this compound in the Context of Ruminant Fats
This compound (C18:1 trans-9) is a monounsaturated trans fatty acid that, while commonly associated with industrial hydrogenation of vegetable oils, also occurs naturally in the fat of ruminant animals such as cattle, sheep, and goats.[1][2] In ruminants, this compound is one of several trans fatty acid isomers produced as intermediates during the biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) by microorganisms in the rumen.[1][3] Unlike industrially produced trans fats, which can contain a wide array of isomers, ruminant fats contain a more specific profile of trans fatty acids, with vaccenic acid (C18:1 trans-11) being the most predominant, followed by other isomers including this compound.[1][4] The concentration of these naturally occurring trans fats in ruminant milk and meat typically ranges from 2% to 6% of the total fat content.[5][6]
The presence of this compound and other trans fatty acids in ruminant-derived foods is of significant interest due to the ongoing research into the differential health effects of natural versus industrial trans fats.[7][8] This guide will delve into the core scientific principles governing the formation of this compound in ruminants and the methods used to analyze its presence.
The Biochemical Pathway: Rumen Biohydrogenation
The formation of this compound in ruminants is a direct consequence of the biohydrogenation process carried out by a complex consortium of rumen microbes.[9][10] This process is a protective mechanism for these microorganisms against the toxic effects of high concentrations of unsaturated fatty acids.[11] The primary dietary precursors for this compound are linoleic acid (C18:2 cis-9, cis-12) and α-linolenic acid (C18:3 cis-9, cis-12, cis-15), which are abundant in fresh pasture and certain oilseeds fed to livestock.[11][12]
The biohydrogenation of linoleic acid to stearic acid (C18:0) involves several key enzymatic steps, leading to the formation of various intermediates, including conjugated linoleic acids (CLAs) and monounsaturated trans fatty acids. While the main pathway leads to vaccenic acid, alternative pathways can result in the formation of this compound.
Below is a diagram illustrating the generalized pathway of linoleic acid biohydrogenation in the rumen, highlighting the formation of key intermediates.
Caption: Rumen biohydrogenation of linoleic acid.
Quantitative Data on this compound in Ruminant Products
The concentration of this compound in ruminant fats is variable and influenced by several factors, primarily the animal's diet. Other contributing factors include the breed of the animal, its stage of lactation, and individual variations in rumen microbial populations.[13][14] High-forage diets, particularly those rich in fresh pasture, tend to increase the proportion of unsaturated fatty acids entering the rumen, which can lead to higher concentrations of biohydrogenation intermediates, including this compound.[15]
| Product | Total Fat Content (%) | Total Trans Fat (% of total fat) | This compound (% of total trans fat) | Primary Dietary Influence | Reference(s) |
| Cow's Milk | 3.5 - 5.0 | 2 - 6 | 5 - 15 | Pasture vs. Concentrate Feed | [4][5][16] |
| Butter | 80 - 82 | 3 - 7 | 5 - 15 | Pasture vs. Concentrate Feed | [1][16] |
| Beef (subcutaneous fat) | Variable | 2 - 5 | 10 - 20 | Forage vs. Grain Finishing | [1][16] |
| Lamb (subcutaneous fat) | Variable | 3 - 8 | 10 - 20 | Forage vs. Grain Finishing | [7] |
Experimental Protocols for Quantification
The accurate quantification of this compound in the complex matrix of ruminant fat requires sophisticated analytical techniques. Gas chromatography (GC) is the most widely used and reliable method for separating and quantifying fatty acid isomers.[17][18]
Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
A crucial first step is the extraction of lipids from the food matrix, followed by derivatization to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.
Protocol: Folch Extraction and Base-Catalyzed Transesterification
-
Homogenization: Homogenize a known weight of the sample (e.g., 1-5 grams of milk or minced meat) in a 2:1 (v/v) chloroform (B151607):methanol (B129727) solution.
-
Lipid Extraction: Agitate the mixture for 20-30 minutes at room temperature. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Isolation: Carefully collect the lower chloroform layer containing the lipids.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen.
-
Transesterification: Add a known volume of 0.5 M sodium methoxide (B1231860) in methanol to the extracted lipid. Heat at 50-60°C for 10-15 minutes.
-
Neutralization and Extraction: Cool the sample, add a solution of sodium chloride, and extract the FAMEs with hexane (B92381).
-
Final Preparation: Collect the hexane layer, evaporate to a small volume under nitrogen, and reconstitute in a known volume of hexane for GC analysis.
Gas Chromatographic Analysis
The separation of trans fatty acid isomers requires the use of highly polar capillary columns.
GC-FID (Flame Ionization Detection) Parameters
-
Column: Highly polar capillary column (e.g., CP-Sil 88 or SP-2560), 100 m length, 0.25 mm internal diameter, 0.20 µm film thickness.[19]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 170°C at 5°C/minute.
-
Ramp 2: Increase to 225°C at 2°C/minute, hold for 15-20 minutes.
-
-
Injector and Detector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Identification: FAME peaks are identified by comparing their retention times with those of certified reference standards.
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard (e.g., C13:0 or C21:0) added before transesterification.
Below is a workflow diagram for the experimental protocol.
Caption: Workflow for quantifying this compound.
Conclusion
The natural occurrence of this compound in ruminant fats is a well-established phenomenon resulting from the intricate microbial processes within the rumen. While present in smaller quantities compared to vaccenic acid, its study is crucial for a complete understanding of the composition of ruminant-derived foods and their potential physiological effects. The methodologies outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for ongoing research in nutrition, food science, and drug development. The continued investigation into the biohydrogenation pathways and the factors influencing them will further enhance our ability to modulate the fatty acid profiles of ruminant products.
References
- 1. Trans unsaturated fatty acids in natural products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent developments in altering the fatty acid composition of ruminant-derived foods | animal | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Ruminant and industrially produced trans fatty acids: health aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]
- 8. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Biohydrogenation of unsaturated fatty acids by a mixed culture of rumen microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 12. Biohydrogenation | Megalac [megalac.com]
- 13. Role of Fatty Acids in Milk Fat and the Influence of Selected Factors on Their Variability—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. cambridge.org [cambridge.org]
- 16. Trans fat - Wikipedia [en.wikipedia.org]
- 17. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 19. who.int [who.int]
Whitepaper: Industrial Production of Elaidic Acid via Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the industrial production of elaidic acid, the trans isomer of oleic acid. Historically significant in the food industry for its role in partially hydrogenated vegetable oils, this compound is now primarily produced for research, pharmaceutical, and biochemical applications due to health concerns associated with trans fats. This document details the core chemical processes, experimental protocols for synthesis and purification, and quantitative data derived from laboratory and industrial-scale operations.
Introduction to this compound
This compound (trans-9-octadecenoic acid) is a monounsaturated trans fatty acid with the chemical formula C18H34O2.[1][2] It is the trans isomer of the naturally occurring oleic acid.[2][3] The primary source of this compound on an industrial scale has been the partial hydrogenation of vegetable oils.[1][2][3] This process was widely used to improve the shelf life, stability, and texture of food products like margarine, shortening, and baked goods.[3] However, due to the adverse health effects associated with trans fats, its use in the food industry has significantly declined.[3] Currently, high-purity this compound is synthesized for various applications, including as a pharmaceutical solvent and a research compound in studies of cellular processes.[4][5]
Core Production Methodology: Partial Hydrogenation
The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of polyunsaturated vegetable oils.[1][3] This process involves the addition of hydrogen across the double bonds of unsaturated fatty acids, leading to both saturation and the isomerization of cis double bonds to the more stable trans configuration.
Key Feedstocks:
The starting material is typically a refined vegetable oil rich in oleic and linoleic acids.
Hydrogenation is a complex catalytic process. The selectivity of the reaction, which is crucial for maximizing the yield of this compound while minimizing the production of fully saturated fatty acids like stearic acid, is influenced by several factors:
-
Catalyst Type: Nickel-based catalysts are common in industrial applications.[1][7] Palladium and platinum catalysts are also used, particularly when specific selectivities are desired.[6]
-
Temperature: Higher temperatures generally favor the formation of trans isomers.[7]
-
Hydrogen Pressure: Lower hydrogen pressure can increase selectivity towards monoenes and trans isomers.
-
Agitation: Proper mixing is essential to ensure efficient contact between the oil, hydrogen gas, and catalyst.
Experimental Protocols
A common laboratory method for producing this compound involves the isomerization of oleic acid using nitrogen oxides.
Procedure:
-
A mixture of 9.6 g of oleic acid and a solution of 0.5 g of sodium nitrite (B80452) in 2 ml of water is heated to 58-62°C on a water bath.[8]
-
5 ml of a 50/50 mixture of concentrated nitric acid and water is added to the heated mixture.[8]
-
The mixture is stirred for 15 minutes and then allowed to stand for 1 hour.[8]
-
The solidified fatty acid layer is dissolved in 200 ml of ether, washed to remove mineral acid, dried, and filtered.[8]
-
The ether solution is chilled to -25°C for 30 minutes, and the resulting crystals of this compound are collected by filtration.[8]
While specific proprietary details vary, a general protocol for industrial hydrogenation is as follows:
-
Feedstock Preparation: Refined, bleached, and deodorized vegetable oil is dried under vacuum to remove moisture, which can poison the catalyst.[7]
-
Reaction: The dry oil is heated to the reaction temperature (e.g., 140-200°C) in a stirred-tank reactor (autoclave).[7] A finely dispersed nickel catalyst is introduced.
-
Hydrogenation: Pressurized hydrogen gas is sparged into the reactor. The reaction is monitored by measuring the refractive index or iodine value of the oil, which correlates with the degree of unsaturation.
-
Catalyst Removal: Once the desired degree of hydrogenation is reached, the oil is cooled, and the nickel catalyst is removed by filtration.
-
Purification: The partially hydrogenated oil, which contains a mixture of this compound, oleic acid, stearic acid, and other fatty acids, undergoes further processing.
High-purity this compound is typically obtained through fractional distillation or crystallization.
Crystallization Protocol:
-
The fatty acid mixture is dissolved in a suitable solvent, such as acetone (B3395972) or a petroleum ether/ethanol (B145695) mixture.[8][9]
-
The solution is cooled to a specific temperature to induce the crystallization of the desired fatty acid. For instance, this compound can be crystallized from an ether solution at -25°C.[8]
-
The crystals are separated by filtration, washed, and dried. This process may be repeated to achieve higher purity.
Quantitative Data
The following tables summarize quantitative data from various studies on the hydrogenation of fatty acids.
Table 1: Catalyst Performance in Selective Hydrogenation
| Catalyst | Substrate | Temperature (°C) | H2 Pressure (bar) | Key Finding |
|---|---|---|---|---|
| Pt on polyetherimide-membrane | Sunflower Oil | 70 | 4.5 | Produced 40% of the this compound compared to a slurry reactor under similar conditions, with higher selectivity for cis-isomers.[6] |
| Pd/C | Sunflower Oil | Not specified | Not specified | Under ideal conditions, only a 4% increase in stearic acid (C18:0) was observed at a linoleic acid (C18:2) content of <5%.[6] |
| Nickel | Linseed Oil | Room Temperature | 400 atm | Significant hydrogenation observed after 48 hours, though not selective for monounsaturated fatty acids.[10] |
Table 2: Reaction Conditions for Fatty Acid Hydrogenation
| Substrate | Catalyst | Temperature (°C) | H2 Pressure | Solvent | Reaction Time |
|---|---|---|---|---|---|
| Linseed Oil | Nickel (20 wt%) | Room Temperature | 400 atm | Diethyl ether | 48 hours[10] |
| Linolenic Acid | 5wt% Pd/Al2O3 | 573K (oxidation), 473K (reduction) | Not specified | Anhydrous dodecane | Not specified[11] |
| Acid Oils | Nickel | 280 | In situ H2 generation | Supercritical ethanol | Not specified[12] |
Process Visualization
References
- 1. This compound [tiiips.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00488D [pubs.rsc.org]
- 7. aocs.org [aocs.org]
- 8. aocs.org [aocs.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
The Impact of Elaidic Acid on Lipid Metabolism and Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of elaidic acid, the primary trans fatty acid isomer found in industrially hydrogenated vegetable oils, on lipid metabolism and cholesterol homeostasis. Citing a range of in vitro, animal, and human studies, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways affected by this compound. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of cardiovascular disease, lipidology, and drug development.
Executive Summary
This compound consumption is consistently linked to an atherogenic lipid profile, characterized by increased levels of low-density lipoprotein (LDL) cholesterol and decreased levels of high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Mechanistically, this compound has been shown to modulate the activity of key proteins involved in cholesterol transport and synthesis, including cholesteryl ester transfer protein (CETP) and lecithin-cholesterol acyltransferase (LCAT).[1][6][7][8][9] Furthermore, it directly influences hepatic lipogenesis through the upregulation of the sterol regulatory element-binding protein (SREBP) signaling pathway.[10][11] This guide will delve into the quantitative effects, experimental approaches used to elicit these findings, and the underlying molecular mechanisms.
Quantitative Effects of this compound on Lipid Profiles
The consumption of this compound leads to significant and quantifiable changes in plasma lipid and lipoprotein concentrations. The following tables summarize the key quantitative data from human and animal studies.
Table 1: Human Studies on this compound and Lipoprotein Cholesterol
| Study Population | Dietary Intervention | Duration | LDL Cholesterol Change | HDL Cholesterol Change | Total Cholesterol Change | Lp(a) Change | Reference |
| 27 men and women | 5.5% energy from this compound vs. cis-oleic acid, palmitic acid, or myristic + lauric acid | 4 weeks | Significantly elevated vs. 16:0 and 18:1 rich fats | Uniquely depressed relative to all fats tested | Significantly elevated vs. 16:0 and 18:1 rich fats | Elevated relative to all dietary treatments | [2] |
| 27 mildly hypercholesterolemic men | 7% energy from this compound vs. oleic acid, palmitic acid, and butter fat | 3 weeks | 165 mg/dL (vs. 151 mg/dL on oleic acid) | 38 mg/dL (vs. 42 mg/dL on palmitic acid) | Similar to butter and palmitic acid diets | Increased to 296 U/L (from 235 U/L on butter diet) | [12] |
Table 2: Animal Studies on this compound and Lipid Parameters
| Animal Model | Dietary Intervention | Duration | Key Findings | Reference |
| Cebus monkeys | 5% energy from this compound vs. palmitic acid | 14 weeks | Significantly greater reduction in HDL-C compared to palmitate diet (106 vs. 117 mg/dL).[8] | [8] |
| Rabbits | Cholesterol-coated pellets with this compound vs. oleic acid or corn oil | 84 days | Higher serum free and total cholesterol compared to the oleic acid-fed group.[13] | [13] |
| Mice | Oral gavage of 0.2 mg/g body weight this compound | 8 weeks | Significantly increased LDL-c and total cholesterol in liver and serum.[14] | [14] |
Key Mechanisms of Action and Signaling Pathways
This compound exerts its influence on lipid metabolism through several interconnected mechanisms, primarily by altering the function of key enzymes and transcription factors.
Modulation of Cholesterol Transport Proteins
Cholesteryl Ester Transfer Protein (CETP): this compound has been shown to increase the activity of plasma CETP.[1][8][9] CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL), a process that can lead to lower HDL cholesterol levels and more atherogenic LDL particles. One study in 27 men found that a diet rich in this compound (providing about 6% of energy as trans fatty acids) significantly increased CETP activity to 23.95% compared to 19.61% on an oleic acid-rich diet.[1] This increase in CETP activity was significantly correlated with a decrease in HDL cholesterol.[1]
Lecithin-Cholesterol Acyltransferase (LCAT): this compound, when incorporated into HDL phospholipids, can inhibit the activity of LCAT.[6][7] LCAT is crucial for the esterification of free cholesterol on HDL, a key step in HDL maturation and reverse cholesterol transport.[6] The suppression of LCAT-dependent cholesterol esterification by this compound impairs the cholesterol uptake capacity of HDL.[6][7]
Upregulation of Hepatic Lipogenesis via SREBP
This compound has been demonstrated to increase hepatic lipogenesis by activating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[10][11] In contrast to its cis-isomer oleic acid, which inhibits the maturation of SREBP-1, this compound does not show this inhibitory effect and has been found to increase SREBP-1c mRNA levels.[10][11] This leads to the increased expression of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), promoting the synthesis of fatty acids and cholesterol in the liver.[11] Studies in HuH-7 cells have shown that this compound potently induces SRE-luciferase activity, a marker of SREBP activation.[10]
Furthermore, recent research indicates that this compound can also induce the SCAP-SREBP-2 pathway, which is a major regulator of cholesterol biosynthesis.[15] This effect appears to be due to a diminished cholesterol sensitivity of the SREBP cleavage-activating protein (SCAP).[15]
Experimental Protocols
The following sections detail the methodologies employed in key studies that have elucidated the effects of this compound on lipid metabolism.
Human Dietary Intervention Study
-
Objective: To compare the effects of this compound with other fatty acids on plasma lipoproteins.[2]
-
Study Design: A double-blind, randomized, crossover study.[2]
-
Participants: 27 male and female subjects.[2]
-
Intervention: Participants consumed four different whole-food diets for 4-week periods, each providing 31% of energy from fat. The dietary fats were specifically enriched with either trans 18:1 (this compound at 5.5% energy), cis 18:1 (oleic acid), 16:0 (palmitic acid), or a mix of 12:0 + 14:0 (lauric and myristic acids).[2]
-
Blood Analysis: Plasma lipid and lipoprotein concentrations were measured at the end of each dietary period. Lipoprotein (a) [Lp(a)] levels were also assessed.[2]
In Vitro Cell Culture Experiment (HepG2 Cells)
-
Objective: To investigate the hepatic response to this compound using an integrated omics approach.[3][4][16][17]
-
Treatment: HepG2 cells were cultured in media supplemented with this compound (EA), oleic acid (OA), or stearic acid (SA). Stable isotope labeling by amino acids in cell culture (SILAC) was used for quantitative proteomics.[4]
-
Analyses:
In Vitro Cell Culture Experiment (HuH-7 Cells)
-
Objective: To define the molecular mechanism of this compound's effect on hepatic lipogenesis.[10][11]
-
Cell Line: Human hepatoma HuH-7 cells.[10]
-
Methods:
-
Luciferase Reporter Gene Assays: Performed in HEK293 cells to measure the activation of the sterol regulatory element (SRE) by this compound versus oleic acid.[10]
-
Gene Expression Analysis: SREBP-1c mRNA levels were quantified in HuH-7 cells treated with elaidic or oleic acid.[10]
-
Immunoblot Analysis: The abundance of the mature, nuclear form of SREBP-1 protein was determined in the cellular nuclear fraction.[11]
-
Conclusion and Future Directions
The evidence overwhelmingly indicates that this compound adversely affects lipid metabolism and cholesterol levels, contributing to a pro-atherogenic state. Its mechanisms of action are multifaceted, involving the modulation of key cholesterol transport proteins like CETP and LCAT, and the potent upregulation of hepatic lipogenesis through the SREBP signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for understanding these effects.
For drug development professionals, these pathways represent potential therapeutic targets to mitigate the adverse cardiovascular effects of trans fatty acids. Future research should focus on further elucidating the specific interactions of this compound with nuclear receptors, such as PPARs, and exploring potential interventions to counteract its detrimental effects on lipid metabolism.[18][19] A deeper understanding of the structural differences between this compound and its cis-isomer, oleic acid, at the molecular level will be crucial in designing strategies to combat the health risks associated with trans fat consumption.
References
- 1. Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 4. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elaidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Effects of this compound on HDL Cholesterol Uptake Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on HDL Cholesterol Uptake Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Replacing dietary palmitic acid with this compound (t-C18:1 delta9) depresses HDL and increases CETP activity in cebus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.sahmri.org.au [research.sahmri.org.au]
- 13. academic.oup.com [academic.oup.com]
- 14. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Toxicity of Elaidic Acid: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse health outcomes. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning this compound's toxicity. We delve into its multifaceted effects on cellular homeostasis, including the induction of endoplasmic reticulum stress, oxidative stress, mitochondrial dysfunction, and inflammation, ultimately leading to cellular apoptosis and contributing to various pathologies. This document provides a comprehensive overview of the key signaling pathways involved, detailed experimental methodologies from seminal studies, and quantitative data to support the described mechanisms, serving as a critical resource for researchers and professionals in the fields of toxicology, cellular biology, and drug development.
Introduction
Trans fatty acids (TFAs), particularly this compound, are unsaturated fatty acids with at least one double bond in the trans configuration. While small amounts of TFAs occur naturally in ruminant products, the primary source of dietary this compound has historically been partially hydrogenated vegetable oils used in a vast array of processed foods.[1][2] A substantial body of epidemiological and clinical evidence has associated high intake of industrial TFAs with an increased risk of cardiovascular disease, insulin (B600854) resistance, and other chronic inflammatory conditions.[1][2][3] This whitepaper will provide an in-depth exploration of the molecular cascades initiated by this compound that contribute to its cellular toxicity.
Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid biosynthesis. The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of ER stress, activating a signaling network known as the Unfolded Protein Response (UPR). This compound has been shown to be a potent inducer of ER stress in various cell types, including neuronal and hepatic cells.[4][5]
A key mechanism involves the activation of the GRP78/ATF4/CHOP signaling pathway.[4][6] Under ER stress, the chaperone protein GRP78 (Glucose-Regulated Protein 78) dissociates from transmembrane ER stress sensors, leading to their activation. One such sensor, PERK (PKR-like endoplasmic reticulum kinase), phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4] Persistent activation of this pathway can overwhelm the cell's adaptive capacity and trigger apoptosis.[4]
Signaling Pathway: this compound-Induced ER Stress
Caption: this compound triggers ER stress, leading to apoptosis via the GRP78/ATF4/CHOP pathway.
Oxidative Stress and Mitochondrial Dysfunction
This compound exposure leads to a significant increase in the production of reactive oxygen species (ROS), creating a state of oxidative stress.[4][7] This imbalance between ROS generation and the cell's antioxidant capacity can damage lipids, proteins, and DNA.
Studies have demonstrated that this compound treatment enhances ROS release and upregulates lipid peroxide and malondialdehyde levels, while reducing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4][6][8] This disruption of the cellular redox status is closely linked to mitochondrial dysfunction. This compound has been shown to cause a loss of mitochondrial membrane potential (MMP), a hallmark of early apoptosis.[4][6][8] The compromised mitochondria become a primary source of further ROS production, establishing a vicious cycle that amplifies cellular damage.[4] Furthermore, this compound-induced ER stress can lead to dysregulation of calcium homeostasis, with sustained calcium transfer to the mitochondria contributing to their dysfunction.[9]
Experimental Workflow: Assessing Oxidative Stress
Caption: Workflow for evaluating this compound-induced oxidative stress and mitochondrial dysfunction.
Inflammatory Signaling Pathways
Chronic inflammation is a well-established consequence of high TFA intake, and this compound actively promotes inflammatory responses at the cellular level.[7][10] Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][10]
In liver Kupffer cells, this compound induces ER stress, which in turn activates the MAPK signaling pathway, leading to the formation of the NLRP3 (NOD-like receptor protein 3) inflammasome.[5][11] The activated NLRP3 inflammasome then promotes the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.[5][10][11] Similarly, in endothelial cells, this compound exposure can increase the expression of adhesion molecules and chemokines like MCP-1, RANTES, and IL-8, contributing to a pro-inflammatory state that is a precursor to atherosclerosis.[12] The NF-κB pathway, a central regulator of inflammation, is also activated by this compound, further amplifying the expression of inflammatory genes.[10]
Signaling Pathway: this compound-Induced Inflammation
Caption: this compound promotes inflammation via ER stress, MAPK, and NF-κB signaling pathways.
Disruption of Cellular Metabolism
This compound significantly perturbs cellular lipid and glucose metabolism, contributing to conditions like nonalcoholic fatty liver disease (NAFLD) and insulin resistance.[13][14][15]
Lipid Metabolism
In hepatic cells, this compound has been shown to upregulate the expression of proteins involved in cholesterol synthesis.[1][2][16] It can also increase hepatic lipogenesis by activating the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid and triglyceride synthesis.[17] This leads to an accumulation of triglycerides in the liver.[10][18] Furthermore, this compound can be incorporated into high-density lipoproteins (HDL), impairing their normal anti-atherogenic functions and even rendering them dysfunctional.[19]
Glucose Metabolism and Insulin Signaling
This compound contributes to insulin resistance by impairing insulin signaling pathways.[15][20] In adipocytes, persistent exposure to this compound suppresses the insulin-induced accumulation of Akt (also known as protein kinase B) at the plasma membrane and reduces the phosphorylation of both Akt and its downstream target AS160.[20] This impairment hinders the translocation and fusion of GLUT4 storage vesicles with the plasma membrane, thereby reducing insulin-stimulated glucose uptake.[20] In muscle cells, this compound has been shown to increase the expression of the pro-inflammatory cytokine TNF-α, which is known to interfere with insulin signaling.[21][22][23]
Autophagy Inhibition
Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, playing a crucial cytoprotective role. Interestingly, while saturated fatty acids can induce autophagy as a protective response, this compound has been shown to inhibit this process.[24] This inhibition of a key cellular stress response mechanism may exacerbate the toxicity of other cellular stressors, including saturated fatty acids themselves.[24] The ability of this compound to abolish this protective mechanism represents another facet of its cellular toxicity.
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound.
Table 1: Effects of this compound on Cell Viability and Apoptosis in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (% of Control) |
| 10 | ~100% | Not significantly different |
| 20 | ~95% | Significantly increased |
| 50 | ~90% | Significantly increased |
| 100 | ~80% | Significantly increased |
| 200 | ~70% | Significantly increased |
| 400 | ~60% | Significantly increased |
| 800 | ~50% | Significantly increased |
| Data derived from Ma et al., 2017.[4][8] |
Table 2: Effects of this compound on Oxidative Stress Markers in SH-SY5Y Cells (at 800 µM)
| Marker | Change Relative to Control |
| ROS Release | Increased |
| LPO Levels | Increased |
| MDA Levels | Increased |
| SOD Activity | Decreased |
| GSH-Px Activity | Decreased |
| Data derived from Ma et al., 2017.[4][6][8] |
Table 3: Effects of this compound on Inflammatory Mediator Levels in EA.hy926 Endothelial Cells (in response to TNF-α)
| Mediator | Effect of this compound (50 µM) |
| MCP-1 | Increased |
| RANTES | Increased |
| IL-8 | Increased |
| Data derived from Santos et al., 2018.[12] |
Experimental Protocols
This section provides an overview of common methodologies used to investigate the molecular toxicity of this compound.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include SH-SY5Y (human neuroblastoma), HepG2 and HuH-7 (human hepatoma), C2C12 (mouse myoblasts), 3T3-L1 (mouse pre-adipocytes), and EA.hy926 (human umbilical vein endothelial cells).[1][4][12][17][21]
-
This compound Preparation: this compound is typically dissolved in a solvent such as ethanol (B145695) or DMSO and then complexed with bovine serum albumin (BSA) to facilitate its delivery in cell culture media.
-
Treatment Conditions: Cells are incubated with various concentrations of this compound (ranging from low micromolar to near millimolar) for specific durations (e.g., 24 to 72 hours) depending on the endpoint being measured.[4][12]
Cell Viability and Apoptosis Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][8]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[4][8]
Measurement of Oxidative Stress
-
ROS Detection: Intracellular ROS levels are commonly measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation. The fluorescence intensity is quantified by flow cytometry or fluorescence microscopy.[4]
-
Mitochondrial Membrane Potential (MMP): The lipophilic cationic dye JC-1 is used to measure MMP. In healthy mitochondria with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is determined by flow cytometry.[4]
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify the levels of lipid peroxidation products (e.g., MDA) and the activity of antioxidant enzymes (e.g., SOD, GSH-Px).[4][6]
Western Blotting
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. This method is crucial for analyzing the activation of signaling pathways by examining the phosphorylation status of key proteins (e.g., p-Akt, p-ERK) and the expression of proteins involved in ER stress (e.g., GRP78, CHOP), inflammation (e.g., NLRP3), and apoptosis.[4][5][10]
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of target genes, providing insights into the transcriptional regulation of cellular processes affected by this compound.[5][21]
-
Microarray and RNA-Seq: These high-throughput methods can be used to obtain a global view of the changes in gene expression in response to this compound treatment.[1]
Conclusion and Future Directions
The molecular mechanisms of this compound toxicity are complex and interconnected, involving the induction of ER stress, oxidative stress, mitochondrial dysfunction, and inflammation across various cell types. These events disrupt fundamental cellular processes, including protein homeostasis, redox balance, energy metabolism, and inflammatory signaling, ultimately leading to apoptosis and contributing to the pathogenesis of numerous chronic diseases.
For researchers and drug development professionals, understanding these intricate pathways is paramount. The signaling nodes identified in this whitepaper, such as the PERK-ATF4-CHOP axis, the MAPK and NF-κB pathways, and the NLRP3 inflammasome, represent potential therapeutic targets for mitigating the adverse effects of TFAs. Future research should focus on further elucidating the crosstalk between these pathways and identifying specific molecular interactors of this compound that initiate these toxic cascades. A deeper understanding of these mechanisms will be instrumental in developing novel strategies to prevent and treat the metabolic and inflammatory diseases associated with the consumption of industrial trans fatty acids.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excessive intake of trans fatty acid accelerates atherosclerosis through promoting inflammation and oxidative stress in a mouse model of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The possible mechanisms of trans fatty acid effects on digestive disorders based on computational toxicology: a case study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Association between Serum this compound Concentration and Insulin Resistance in Two Japanese Cohorts with Different Lifestyles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound (EA) generates dysfunctional high-density lipoproteins and consumption of EA exacerbates hyperlipidemia and fatty liver change in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elaidate, a trans fatty acid, suppresses insulin signaling for glucose uptake in a manner distinct from that of stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 22. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cambridge.org [cambridge.org]
- 24. researchgate.net [researchgate.net]
The Elaidinization Reaction: From Serendipitous Discovery to Industrial Catalyst
A Technical Guide on the History, Discovery, and Core Methodologies of the Cis-Trans Isomerization of Unsaturated Fatty Acids
For researchers, scientists, and professionals in drug development, a comprehensive understanding of foundational chemical transformations is paramount. The elaidinization reaction, the isomerization of cis unsaturated fatty acids to their trans counterparts, represents a pivotal discovery in lipid chemistry. This guide delves into the historical origins of this reaction, details key experimental protocols, presents quantitative data, and provides visual representations of the underlying mechanisms and workflows.
A Fortuitous Observation: The Dawn of Elaidinization
The story of the elaidinization reaction begins in the early 19th century, a period of burgeoning discovery in organic chemistry. In 1819, French chemist Jean-Joseph-Evariste Poutet, while experimenting with nitrous acid on olive oil, observed the formation of a solid, crystalline substance from the normally liquid oil.[1] This peculiar transformation marked the first recorded instance of what would later be known as elaidinization.
Thirteen years later, in 1832, fellow French chemist Félix Boudet expanded upon Poutet's work.[1] He isolated and formally characterized this new solid fatty acid, naming it "élaïdique" from the Greek word "elais," meaning olive.[1] This nomenclature gave rise to the term "elaidinization" to describe the chemical reaction responsible for its formation. While the precise experimental details of Poutet and Boudet's original work are not extensively documented in readily available literature, their observations laid the groundwork for future investigations into the nature of fatty acid isomers.
It wasn't until the early 20th century that the elaidinization reaction found widespread industrial application with the advent of partial hydrogenation of vegetable oils. This process, which converts liquid oils into semi-solid fats, enhances their shelf life and alters their physical properties, making them suitable for use in margarines, shortenings, and various processed foods.[2]
Unraveling the Transformation: Modern Experimental Protocols
The conversion of cis isomers, such as oleic acid, to their trans isomers, like elaidic acid, can be achieved through several methods. The most common and historically significant approaches involve the use of nitrous acid, acid-activated catalysts, and thermal induction.
Nitrous Acid-Mediated Elaidinization
The classical method for elaidinization involves the use of nitrous acid (HNO₂), often generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl).
Experimental Protocol:
-
Reactant Preparation: A solution of oleic acid is prepared in a suitable organic solvent.
-
Catalyst Generation: An aqueous solution of sodium nitrite is acidified with a mineral acid (e.g., HCl) to generate nitrous acid.
-
Reaction: The nitrous acid solution is added to the oleic acid solution and stirred at a controlled temperature.
-
Work-up: The reaction mixture is washed to remove the acid and any byproducts. The organic layer is then dried and the solvent is removed to yield the isomerized fatty acid mixture.
-
Purification: The this compound can be separated from the remaining oleic acid and byproducts by crystallization or chromatography.
Catalytic Isomerization with Acid-Activated Clay
Certain clays, when activated with acid, can effectively catalyze the elaidinization reaction. This method offers an alternative to the use of nitrous acid.
Experimental Protocol:
-
Catalyst Activation: A clay mineral, such as montmorillonite, is treated with a strong acid to increase its catalytic activity.
-
Reaction Mixture: Oleic acid is mixed with the activated clay catalyst, either neat or in an inert solvent.
-
Heating: The mixture is heated to a specific temperature under constant agitation.
-
Catalyst Removal: After the reaction is complete, the clay catalyst is removed by filtration.
-
Product Isolation: The resulting mixture of fatty acids is then purified to isolate the this compound.
Thermal Isomerization
At elevated temperatures, oleic acid can undergo isomerization to this compound without the need for a catalyst, often proceeding via a free-radical mechanism.
Experimental Protocol:
-
Inert Atmosphere: Oleic acid is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Heating: The oleic acid is heated to a high temperature (typically above 200°C).
-
Monitoring: The progress of the isomerization is monitored over time using analytical techniques such as gas chromatography (GC) or infrared (IR) spectroscopy.
-
Cooling and Purification: Once the desired level of conversion is reached, the mixture is cooled, and the this compound is purified.
Quantifying the Conversion: A Comparative Look at Elaidinization Methods
The efficiency of the elaidinization reaction is dependent on various factors, including the choice of catalyst, reaction temperature, and reaction time. The following tables summarize key quantitative data from studies on different elaidinization methods.
| Catalyst/Method | Temperature (°C) | Reaction Time | Oleic Acid Conversion (%) | Reference |
| Nitrous Acid | Room Temperature | 30 - 60 min | High (Equilibrium) | General Knowledge |
| Acid-Activated Clay | 150 - 250 | 1 - 4 hours | Variable | General Knowledge |
| Thermal (No Catalyst) | 200 - 275 | Several hours | Moderate to High | General Knowledge |
Table 1: Comparison of Common Elaidinization Methods.
| Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| 200 | Value | Value |
| 225 | Value | Value |
| 250 | Value | Value |
| 275 | Value | Value |
Table 2: Kinetic Data for the Thermal Isomerization of Oleic Acid (Representative Data). (Note: Specific values for rate constants and half-lives are highly dependent on experimental conditions and would require sourcing from specific kinetic studies).
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved in elaidinization, the following diagrams, generated using the DOT language, illustrate the free-radical mechanism and a typical experimental workflow.
Caption: Free-radical mechanism of elaidinization.
Caption: A typical experimental workflow for the elaidinization reaction.
Conclusion
From its serendipitous discovery in the 19th century to its elucidation and application in the 20th and 21st centuries, the elaidinization reaction remains a cornerstone of lipid chemistry. Understanding its history, the various methodologies for its execution, and the underlying chemical principles is essential for scientists working in fields ranging from food science to pharmaceuticals. The ability to selectively isomerize double bonds in fatty acids provides a powerful tool for modifying the physical and chemical properties of lipids, opening avenues for new research and development.
References
An In-depth Technical Guide on the Solubility and Stability of Elaidic Acid in Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of elaidic acid in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound for in vitro and in vivo studies. This document details quantitative solubility data, discusses stability considerations, provides experimental protocols for solubility and stability assessment, and visualizes key signaling pathways influenced by this compound.
Solubility of this compound
This compound, the trans isomer of oleic acid, is a crystalline solid at room temperature. Its solubility is a critical factor for its application in biological research and pharmaceutical formulations.
Qualitative Solubility
This compound is generally soluble in organic solvents and sparingly soluble in aqueous solutions. It is known to be soluble in ethanol, 1-propanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[1][2]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound in various solvents. For more comprehensive data, particularly at low temperatures, readers are encouraged to consult the study by Kolb and Brown, "Low-Temperature Solubilities of Fatty Acids in Selected Organic Solvents".[3]
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Not Specified | ~100 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~100 mg/mL[1] |
| Dimethylformamide (DMF) | Not Specified | ~100 mg/mL[1] |
| DMSO | Not Specified | 250 mg/mL (Sonication recommended)[4] |
| 10% DMSO + 90% Corn Oil | Not Specified | 1 mg/mL (Sonication recommended)[4] |
Table 2: Solubility of this compound in Aqueous Solutions
| Solvent System | Temperature (°C) | Solubility |
| 0.15 M Tris-HCl buffer (pH 8.5) | Not Specified | ~1 mg/mL[1] |
| Water | Not Specified | Insoluble[5] |
Stability of this compound
The stability of this compound in solution is influenced by several factors, including the solvent, temperature, light, and presence of oxidizing agents. The double bond in the this compound molecule is susceptible to oxidation.
General Stability and Storage Recommendations
For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least one year.[1] Solutions of this compound in organic solvents should be prepared fresh. If storage is necessary, it is recommended to store them at -20°C or -80°C in amber vials to protect from light, and to use solvents purged with an inert gas to prevent oxidation.[1] Aqueous solutions of this compound are recommended to be used within 12 hours of preparation, even if they appear stable for longer.[1]
Degradation Pathways
The primary degradation pathways for this compound and its derivatives include:
-
Oxidation: The trans double bond is susceptible to oxidation, which can lead to the formation of various oxidation products.[2]
-
Hydrolysis: In aqueous environments, especially under acidic or alkaline conditions, the carboxylic acid group can participate in reactions.
-
Photodegradation: Exposure to UV light can induce degradation.
-
Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions.
Experimental Protocols
This section provides detailed methodologies for determining the solubility of this compound and for its quantification, which is essential for stability studies.
Protocol for Determining Solubility of this compound in Organic Solvents (Gravimetric Method)
This protocol outlines a standard gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.[6][7][8]
Materials:
-
This compound (crystalline solid, ≥98% purity)
-
Solvent of interest (e.g., ethanol, hexane, acetone)
-
Analytical balance
-
Thermostatic water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed glass vial
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent at the desired temperature. The presence of undissolved solid is crucial to ensure saturation.
-
Tightly cap the vial and place it in a thermostatic bath set to the experimental temperature.
-
Agitate the mixture vigorously using a vortex mixer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Quantification:
-
Determine the weight of the filtered solution.
-
Evaporate the solvent from the dish/vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, weigh the dish/vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered solution.
-
Express the solubility as g of this compound per 100 g of solvent or in other desired units (e.g., mg/mL).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Protocol for Quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This HPLC method is suitable for the quantification of this compound in various samples, which is crucial for stability testing. This protocol is adapted from a validated method for the determination of this compound in oils and fats.[9][10][11]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
n-Hexane (for sample preparation)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (80:20, v/v) containing 0.1% acetic acid
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 - 50 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the standard and dissolving it in n-hexane.
-
Prepare a series of working standard solutions by diluting the stock solution with n-hexane to cover the desired concentration range (e.g., 3-1000 mg/L).
-
-
Sample Preparation:
-
For stability studies, dilute the this compound solution in the solvent of interest with n-hexane to a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Inject the standard solutions and samples onto the HPLC system.
-
Record the peak area of this compound. The retention time for this compound is typically longer than its cis-isomer, oleic acid, under these conditions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC Quantification of this compound
Caption: Workflow for RP-HPLC quantification of this compound.
Signaling Pathways Involving this compound
This compound has been shown to modulate several cellular signaling pathways, which is of significant interest in drug development and toxicology.
This compound and Epidermal Growth Factor Receptor (EGFR) Signaling in Lipid Rafts
This compound can integrate into lipid rafts in the plasma membrane, which are cholesterol-rich microdomains. This incorporation can enhance the activation of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Logical Relationship of this compound and EGFR Signaling
Caption: this compound enhances EGFR signaling via lipid rafts.
This compound-Induced Endoplasmic Reticulum (ER) Stress and Apoptosis
This compound can induce apoptosis in certain cell types, such as neuroblastoma cells, by triggering the accumulation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis.
Signaling Pathway of this compound-Induced ER Stress
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. journalcjast.com [journalcjast.com]
- 11. researchgate.net [researchgate.net]
The Intricate Dance: Elaidic Acid's Engagement with Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elaidic acid, the principal trans fatty acid found in industrially hydrogenated vegetable oils, has been extensively linked to adverse health outcomes. Its detrimental effects are, in large part, attributable to its profound interactions with a multitude of cellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling cascades modulated by this compound, including those involved in inflammation, apoptosis, endoplasmic reticulum stress, oxidative stress, insulin (B600854) resistance, and cancer progression. Detailed experimental methodologies are provided for key assays, and quantitative data from seminal studies are summarized for comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to offer clear, schematic representations of the complex signaling networks influenced by this compound, serving as a critical resource for researchers and professionals in drug development seeking to understand and target these pathways.
Introduction
The consumption of industrially produced trans fatty acids (TFAs) has been a subject of intense scientific and public health scrutiny. This compound (EA), a monounsaturated trans-fatty acid, stands as the most prominent TFA isomer in the human diet. A growing body of evidence elucidates the molecular mechanisms through which this compound contributes to cellular dysfunction, revealing a complex interplay with fundamental signaling networks. Understanding these interactions is paramount for developing therapeutic strategies against the pathologies associated with high TFA intake, including cardiovascular diseases, type 2 diabetes, and cancer. This guide synthesizes the current knowledge on this compound's impact on cellular signaling, offering a technical and practical resource for the scientific community.
Core Signaling Pathways Modulated by this compound
This compound has been shown to perturb a variety of signaling pathways, leading to a cascade of cellular responses that can culminate in inflammation, apoptosis, and metabolic dysregulation. The following sections detail these interactions.
Inflammation and Cellular Senescence: The NF-κB and MAPK Axis
This compound is a potent activator of pro-inflammatory signaling. It has been demonstrated to stimulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory cytokines and the induction of cellular senescence.[1][2][3]
A key mechanism involves the integration of this compound into lipid rafts, specialized microdomains within the plasma membrane.[1][4] This incorporation facilitates the activation of the Interleukin-1 Receptor (IL-1R), which in turn triggers the downstream TAK1-NF-κB signaling cascade.[1] This leads to a positive feedback loop that amplifies the inflammatory response and promotes a senescence-associated secretory phenotype (SASP).[1] Furthermore, this compound can induce NLRP3 inflammasome activation through Endoplasmic Reticulum Stress (ERS) and subsequent MAPK signaling in immune cells like Kupffer cells.[5][6]
In human endothelial cells, this compound has been shown to increase the phosphorylation of IκB-α, a key step in NF-κB activation, and consequently elevate the expression of inflammatory cytokines such as IL-6 and TNF-α.[2][7]
Apoptosis Induction: The ASK1-p38 MAPK Pathway
This compound can potentiate apoptosis, particularly in response to cellular stressors like extracellular ATP, a damage-associated molecular pattern (DAMP).[8] In microglial cells, extracellular ATP, acting through the P2X7 receptor, triggers the generation of reactive oxygen species (ROS).[8] This oxidative stress leads to the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 MAPK pathway.[8] this compound exacerbates this process by enhancing Ca2+/calmodulin-dependent kinase II (CaMKII) activation, which leads to hyperactivation of the ASK1-p38 cascade and ultimately, apoptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
This compound is a known inducer of endoplasmic reticulum (ER) stress.[9][10][11] This stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen, which triggers the Unfolded Protein Response (UPR). In SH-SY5Y neuroblastoma cells, this compound treatment leads to the upregulation of Glucose-Regulated Protein 78 (GRP78), a master regulator of the UPR.[9][10] This is followed by the activation of the PERK-ATF4-CHOP signaling axis, a key pathway in ER stress-induced apoptosis.[9][10] The sustained activation of this pathway contributes significantly to the cytotoxic effects of this compound.
Oxidative Stress
This compound treatment is associated with a significant increase in the production of reactive oxygen species (ROS), leading to oxidative damage.[9][10] This is accompanied by alterations in the cellular redox state, including increased lipid peroxidation and reduced activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[10] Interestingly, this compound upregulates the transcription factor Nrf2, a key regulator of the antioxidant response, but paradoxically leads to the downregulation of one of its target genes, heme oxygenase 1 (HO-1), at high concentrations.[10] This dysregulation of the antioxidant defense system contributes to the accumulation of oxidative damage and subsequent cell death.
Insulin Signaling Impairment
This compound has been shown to interfere with insulin signaling, a key pathway in glucose metabolism. In adipocytes, persistent exposure to this compound suppresses insulin-stimulated glucose uptake.[12] This is achieved by inhibiting the insulin-induced accumulation of Akt at the plasma membrane and reducing the phosphorylation of both Akt and its downstream target, AS160.[12] This mechanism of insulin resistance appears to be distinct from that of saturated fatty acids like stearate.[12]
EGFR Signaling in Cancer
In the context of colorectal cancer, this compound has been shown to promote pro-metastatic signaling by activating the Epidermal Growth Factor Receptor (EGFR).[13][14] Similar to its role in inflammation, this activation occurs within lipid rafts where this compound preferentially integrates.[13][14] The EA-induced activation of EGFR signaling through these membrane microdomains leads to increased cancer cell stemness, characterized by the upregulation of pluripotency factors like Nanog.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on cellular signaling.
Table 1: Effects of this compound on Cell Viability and Apoptosis in SH-SY5Y Cells
| Parameter | This compound Concentration (µM) | Observation | Reference |
| Cell Viability | 50 - 800 | Significant reduction | [10] |
| Apoptotic Cells | 100 | Significantly higher percentage | [10] |
| Mitochondrial Membrane Potential | 20 - 800 | Significant loss | [10] |
| ROS Release | 200 - 800 | Increased release | [10] |
Table 2: Effects of this compound on ER Stress Marker Expression in SH-SY5Y Cells
| Protein | This compound Concentration (µM) | Change in Expression | Reference |
| GRP78 | 400, 800 | Upregulated | [9][10] |
| ATF4 | 20 - 400 | Upregulated | [9][10] |
| CHOP | 200, 400, 800 | Downregulated | [9][10] |
Table 3: Effects of this compound on Inflammatory Signaling
| Cell Type | Parameter | This compound Concentration | Observation | Reference |
| Human Endothelial Cells | IκB-α phosphorylation | 0.05 - 0.1 mM | ~2-fold increase | [2] |
| Human Endothelial Cells | IL-6 concentration | 0.05 - 0.1 mM | Increased | [2] |
| RAW264.7 Macrophages | Caspase 3 cleavage | 0.2 mM | Enhanced | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blotting for ER Stress and MAPK Pathway Proteins
This protocol is adapted from Ma et al. (2017).[1]
4.1.1. Cell Lysis and Protein Quantification
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4.1.2. SDS-PAGE and Protein Transfer
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
4.1.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, ATF4, CHOP, phospho-p38, total-p38) overnight at 4°C. Recommended antibody dilutions can be found in the original publications.[1][15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability.[6][13][16][17]
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is based on standard procedures for apoptosis detection.[2][9][11]
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is adapted from Ma et al. (2017).[1]
-
Treat cells with this compound.
-
Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer or fluorescence microplate reader.
Lipid Raft Isolation
This protocol is based on detergent-based methods.[3][4][5][8][10][12]
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) on ice.
-
Homogenize the lysate and mix with a high-concentration sucrose (B13894) solution.
-
Create a discontinuous sucrose gradient by layering solutions of decreasing sucrose concentrations on top of the lysate.
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Lipid rafts will float to the low-density fractions at the top of the gradient.
-
Collect the fractions and analyze for the presence of lipid raft markers (e.g., flotillin, caveolin) and the protein of interest by Western blotting.
Conclusion
This compound exerts a profound and multifaceted influence on cellular signaling, contributing to a range of pathophysiological processes. Its ability to integrate into cellular membranes, particularly lipid rafts, appears to be a central mechanism through which it dysregulates key signaling nodes involved in inflammation, apoptosis, and metabolism. The information and protocols compiled in this technical guide provide a robust framework for researchers and drug development professionals to further investigate the intricate molecular interactions of this compound and to identify potential therapeutic targets to mitigate its adverse health effects. A deeper understanding of these pathways is crucial for the development of novel interventions aimed at preventing and treating the chronic diseases associated with TFA consumption.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGF Receptors Are Localized to Lipid Rafts that Contain a Balance of Inner and Outer Leaflet Lipids: A Shotgun Lipidomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Isolation and Analysis of Lipid Rafts from Neural Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay [protocols.io]
elaidic acid's role as a food component
An In-depth Technical Guide on Elaidic Acid's Role as a Food Component
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C18:1 trans-9) is the most prevalent trans fatty acid (TFA) found in industrially processed foods derived from partially hydrogenated vegetable oils (PHOs). Its linear molecular structure, a consequence of the trans configuration of its double bond, distinguishes it from its cis-isomer, oleic acid, and imparts properties similar to saturated fats. This structural difference is fundamental to its distinct metabolic and physiological effects. Extensive research has demonstrated a strong association between the consumption of this compound and an increased risk of cardiovascular disease, primarily through its adverse effects on blood lipid profiles, including the elevation of low-density lipoprotein (LDL) cholesterol and the reduction of high-density lipoprotein (HDL) cholesterol.[1][2][3][4][5] Mechanistically, this compound has been shown to induce hepatic lipogenesis, promote systemic inflammation and oxidative stress, and trigger cellular apoptosis through endoplasmic reticulum stress. This whitepaper provides a comprehensive technical overview of this compound as a food component, detailing its chemical properties, food sources, metabolic fate, and the molecular pathways through which it impacts human health. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of critical signaling pathways to serve as a resource for the scientific community.
Introduction and Chemical Profile
This compound is a monounsaturated trans fatty acid, chemically identified as (E)-octadec-9-enoic acid.[6][7] It shares the same chemical formula as oleic acid, C18H34O2, but differs in the stereochemistry of the double bond at the ninth carbon position.[8] While oleic acid has a 'cis' configuration, creating a kink in the fatty acid chain, this compound's 'trans' configuration results in a more linear, straight structure.[8] This conformation allows this compound molecules to pack more tightly, similar to saturated fatty acids, which explains its higher melting point (45 °C) and its solid state at room temperature.[6][9]
First isolated in 1832, this compound was primarily a laboratory product until its presence was confirmed in beef fat.[9] Its main source in the human diet became industrially produced PHOs, created by adding hydrogen to vegetable oils to increase their stability, shelf-life, and create a semi-solid texture suitable for margarines, shortenings, and baked goods.[8][10] It also occurs in small quantities in milk and meat from ruminant animals.[6][9][10]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (E)-octadec-9-enoic acid | [6] |
| Common Name | This compound | [6] |
| Chemical Formula | C18H34O2 | [6][7] |
| Molar Mass | 282.46 g/mol | [6] |
| Appearance | Colorless/white waxy solid | [6][9] |
| Melting Point | 44.5-45.5 °C | [9][10] |
| Boiling Point | 288 °C at 100 mmHg | [9][10] |
| Solubility | Insoluble in water | [9][10] |
Quantitative Analysis of this compound in Food
The primary dietary sources of this compound have historically been foods containing PHOs.[8][11] While regulatory actions have significantly reduced the use of PHOs, this compound is still present in some processed foods, fried items, and naturally in ruminant-derived products.
Table 2: this compound Content in Various Food Categories
| Food Category | Primary Source of this compound | Typical Content Range ( g/100g of fat) | Reference(s) |
| Margarine & Shortening | Partially Hydrogenated Vegetable Oils | Can be high, historically up to 20-30% of total fat | [9][12][13] |
| Commercially Baked Goods | Partially Hydrogenated Vegetable Oils | Variable, depends on fat used | [8][13] |
| Fried Foods | Partially Hydrogenated Frying Oils | Variable, depends on oil and frying conditions | [8][9][14] |
| Snacks & Confectioneries | Partially Hydrogenated Vegetable Oils | Variable | [13][15] |
| Beef & Lamb Products | Ruminant Fat (Natural) | ~0.1% of total fatty acids | [8][9] |
| Dairy Products (Milk, Butter) | Ruminant Fat (Natural) | ~0.1% of total fatty acids | [6][8][9] |
Note: Content can vary widely based on product formulation and manufacturing processes. Data for PHO-containing products often reflects historical values before widespread reformulation.
Metabolic Fate and Pathophysiological Role
Once ingested, this compound is incorporated into various lipid pools, including plasma phospholipids, triglycerides, and cholesteryl esters, and can become integrated into cell membranes.[4][16] This incorporation alters membrane fluidity and impacts cellular function. The primary health concerns associated with this compound consumption are its detrimental effects on lipid metabolism and its role in promoting inflammation, oxidative stress, and other cellular dysfunctions that contribute to chronic disease.
Dysregulation of Lipid Metabolism
A significant body of evidence from clinical trials demonstrates that dietary intake of this compound adversely affects the lipoprotein profile.[1][2][3][5] It is strongly associated with increased levels of LDL cholesterol and decreased levels of HDL cholesterol, a pro-atherogenic combination that elevates the risk of coronary heart disease.[1][2][4][5] One mechanism for this is the increase in plasma cholesteryl ester transfer protein (CETP) activity, which facilitates the transfer of cholesteryl esters from HDL to VLDL, ultimately lowering HDL levels.[6][10]
Furthermore, studies using human liver cell lines (e.g., HepG2, HuH-7) have shown that this compound upregulates hepatic lipogenesis (the synthesis of fatty acids and cholesterol).[1][2][17] This is mediated by the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major transcription factor that controls the expression of lipogenic genes.[17]
Caption: this compound-Induced Hepatic Lipogenesis via SREBP-1c.
Pro-inflammatory and Pro-oxidative Effects
This compound intake is linked to systemic inflammation, a key factor in the pathogenesis of atherosclerosis.[12][18] In vitro studies have demonstrated that this compound stimulates the expression of inflammatory mediators in macrophages and smooth muscle cells.[18][19]
One critical pathway involves the activation of the NLRP3 (NOD-like receptor protein 3) inflammasome in liver Kupffer cells.[20] This activation is triggered by endoplasmic reticulum stress (ERS) and subsequent activation of the mitogen-activated protein kinase (MAPK) signaling pathway, leading to the release of pro-inflammatory cytokines like IL-1β.[12][20]
Caption: Inflammasome Activation by this compound.
Furthermore, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and the expression of NADPH oxidase in vascular smooth muscle cells, contributing to endothelial dysfunction and the progression of atherosclerosis.[18][21]
Endoplasmic Reticulum Stress and Apoptosis
Beyond its role in inflammation, ERS is a direct mechanism of this compound-induced cellular damage. In neuronal cells (SH-SY5Y), this compound treatment leads to the accumulation of ROS and induces ERS, activating the GRP78/ATF4/CHOP signaling pathway, which ultimately culminates in apoptosis (programmed cell death).[21] This suggests potential neurotoxic effects and provides a model for how TFAs can induce cell death in various tissues.
References
- 1. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Elaidic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. tuscany-diet.net [tuscany-diet.net]
- 10. This compound | 112-79-8 [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Top 100 Foods With this compound (18:1 t) - Care Omnia Nutrition [careomnia.com]
- 16. Effects of this compound on HDL Cholesterol Uptake Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Excessive intake of trans fatty acid accelerates atherosclerosis through promoting inflammation and oxidative stress in a mouse model of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Elaidic Acid in Food Samples by Gas Chromatography with Flame Ionization Detection (GC-FID)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elaidic acid (C18:1 trans-9) is the principal trans fatty acid found in industrially produced, partially hydrogenated vegetable oils.[1] Its consumption has been linked to an increased risk of cardiovascular diseases.[2][3][4] Accurate quantification of this compound in food products is crucial for regulatory compliance, nutritional labeling, and quality control. Gas chromatography coupled with a flame ionization detector (GC-FID) is the most widely used and robust technique for the determination of fatty acids, including trans fatty acid isomers like this compound, in food samples.[5][6] This method offers excellent sensitivity and accuracy for separating and quantifying fatty acid methyl esters (FAMEs).[6]
This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound in various food matrices using GC-FID.
Principle of the Method
The quantification of this compound involves a multi-step process. First, total lipids are extracted from the food sample. These lipids, primarily triglycerides, are then converted into their corresponding fatty acid methyl esters (FAMEs) through a derivatization process, typically base-catalyzed transesterification followed by acid-catalyzed methylation. This process makes the fatty acids volatile and suitable for gas chromatography.
The resulting FAMEs are injected into a GC system equipped with a high-polarity capillary column, which is essential for separating geometric cis and trans isomers.[6][7] As the FAMEs travel through the column, they are separated based on their boiling points and polarity. The separated components then pass through a flame ionization detector (FID), which generates a signal proportional to the amount of each FAME. Identification is achieved by comparing the retention times of peaks in the sample to those of known standards, and quantification is performed by relating the peak area to a calibration curve generated from an this compound standard.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: General workflow for this compound quantification by GC-FID.
Detailed Experimental Protocol
1. Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph (GC) with Flame Ionization Detector (FID).[5]
-
High-polarity fused silica (B1680970) capillary column (e.g., BPX-70, SP-2560, or other cyanopropylsilicone columns), 50-100 m length, 0.25 mm i.d., 0.2 µm film thickness.[2][8][9][10][11]
-
Homogenizer or blender.
-
Centrifuge.
-
Heating block or water bath.[12]
-
Vortex mixer.
-
Glass test tubes with screw caps.
-
Volumetric flasks, pipettes, and syringes.
-
GC vials.
-
-
Reagents:
-
This compound methyl ester standard (>99% purity).
-
Internal Standard (IS), e.g., Pentadecylic acid (C15:0) or Undecanoic acid (C11:0).[8][12]
-
Solvents (HPLC or GC grade): n-hexane, chloroform, methanol, isooctane (B107328).[13][14]
-
Derivatization reagents: 0.5 M Methanolic Sodium Hydroxide (NaOH), Boron Trifluoride (BF₃) in Methanol (7-14%).[12][13]
-
Saturated Sodium Chloride (NaCl) solution.[13]
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).[14]
-
Carrier gas: Helium or Hydrogen of high purity.[9]
-
2. Sample Preparation: Lipid Extraction and Derivatization
This protocol is adapted from established methods for fatty acid analysis.[12][13]
-
Lipid Extraction (from solid/semi-solid samples):
-
Homogenize a representative portion of the food sample.
-
Accurately weigh approximately 1-5 g of the homogenized sample into a suitable extraction tube.
-
Add a known amount of internal standard solution.
-
Perform lipid extraction using an appropriate method, such as a chloroform:methanol (2:1, v/v) extraction.[13] For samples with high fat content, direct methylation may be possible. For complex matrices, acid hydrolysis (e.g., with 8.3 M HCl) prior to ether extraction may be required to free all lipids.[12][15]
-
Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen to obtain the purified fat.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Accurately weigh about 20-50 mg of the extracted fat into a screw-cap test tube.
-
Add 2 mL of 0.5 M methanolic sodium hydroxide.[13]
-
Cap the tube tightly and heat in a water bath or heating block at 100°C for 5 minutes for saponification.[13]
-
Cool the tube to room temperature.
-
Add 2 mL of BF₃-methanol reagent.[13]
-
Recap the tube and heat again at 100°C for 5-30 minutes to complete the methylation.[12][13]
-
Cool the tube to room temperature. Add 2 mL of isooctane (or n-hexane) and 2 mL of saturated NaCl solution.[13]
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper organic layer.[13]
-
Allow the layers to separate. Carefully transfer the upper isooctane/hexane (B92381) layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.[14]
-
Transfer the final, clear FAME solution to a GC vial for analysis.
-
3. GC-FID Analysis
-
Instrumental Conditions: The following are typical starting conditions and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | BPX-70 or SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film)[2][8][11] |
| Injector | Split/Splitless, 250°C[9][14] |
| Split Ratio | 50:1 to 100:1 (can be adjusted based on concentration)[14] |
| Carrier Gas | Helium or Hydrogen[9] |
| Flow Rate | ~1.2 mL/min[9] |
| Oven Program | Initial 100-120°C, ramp 10°C/min to 175°C, hold 10 min, ramp 5°C/min to 230°C, hold 5-10 min[8][14] |
| Detector | FID, 260-280°C[9][14] |
| Injection Volume | 1 µL[5][8][14] |
4. Calibration and Quantification
-
Prepare a Stock Standard: Accurately weigh pure this compound methyl ester to prepare a stock solution of known concentration (e.g., 1000 µg/mL) in hexane or isooctane.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards covering the expected concentration range of this compound in the samples.[2][11][16]
-
Add Internal Standard: Add a constant, known amount of the internal standard to each calibration standard and to each prepared sample.
-
Generate Calibration Curve: Inject each calibration standard into the GC-FID. Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. The resulting curve should be linear with a correlation coefficient (r²) > 0.999.[16]
-
Quantify Sample: Inject the prepared sample FAME solution. Identify the this compound peak based on its retention time. Calculate the concentration of this compound in the sample using the calibration curve and the peak area ratio from the sample chromatogram.
Data Presentation and Method Performance
The performance of the GC-FID method should be thoroughly validated. Key validation parameters are summarized below.
Table 1: Typical Method Validation Parameters for this compound Quantification
| Parameter | Typical Performance | Source |
| Linearity Range | 1 - 1000 µg/mL | [2][11][16] |
| Correlation Coefficient (r²) | > 0.999 | [16] |
| Limit of Detection (LOD) | 0.03 - 2.20 µg/mL | [2][8] |
| Limit of Quantification (LOQ) | 0.1 - 4.38 µg/mL | [2][8] |
| Repeatability (Intra-day RSD) | 0.8% - 9.5% | [5][8][10] |
| Reproducibility (Inter-day RSD) | 1.1% - 9.1% | [5][8][10] |
| Recovery | 91% - 102% | [2][8][16] |
Table 2: Example Quantitative Data for this compound in Food Samples
| Food Sample | This compound (% of total fatty acids) |
| Margarine (Stick) | 13.2 - 17.3 |
| Shortening | 25.5 |
| French Fries (par-fried) | 8.9 |
| Commercial Cookies | 5.2 |
| Butter | 2.1 |
Note: Values are hypothetical and for illustrative purposes, based on typical ranges found in foods containing partially hydrogenated oils and natural sources.
Conclusion
The described GC-FID method provides a reliable, sensitive, and accurate protocol for the quantification of this compound in a wide variety of food samples.[5] Proper sample preparation, including efficient lipid extraction and complete derivatization to FAMEs, is critical for obtaining accurate results. The use of a high-polarity cyanopropyl capillary column is mandatory for the successful separation of this compound from its cis-isomer, oleic acid, and other fatty acids.[6] Adherence to this validated protocol will ensure high-quality data for research, regulatory, and food safety applications.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS | Semantic Scholar [semanticscholar.org]
- 5. ukm.my [ukm.my]
- 6. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. gcms.cz [gcms.cz]
- 8. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. internationaloliveoil.org [internationaloliveoil.org]
- 10. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Elaidic Acid Extraction from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid found in industrially produced partially hydrogenated vegetable oils. Its consumption has been linked to adverse health effects, including an increased risk of cardiovascular diseases. Accurate quantification of this compound in biological tissues is crucial for understanding its metabolism, tissue distribution, and pathological roles. These application notes provide detailed protocols for the extraction of this compound from biological tissues, subsequent analysis by gas chromatography-mass spectrometry (GC-MS), and an overview of its known signaling pathways.
Data Presentation: Quantitative Levels of this compound in Biological Tissues
The following table summarizes the reported concentrations of this compound in various biological tissues. It is important to note that these values can vary significantly based on dietary intake, individual metabolism, and the analytical methods used.
| Biological Tissue | Species | Mean Concentration (or Range) | Analytical Method | Reference(s) |
| Adipose Tissue (Buttock) | Human | 3.07 ± 0.27% of total fatty acids | ATR-IR Spectroscopy | [1] |
| Adipose Tissue (Breast) | Human | Median: 0.50 mg/g (Range: 0.09 - 1.92 mg/g) | GC-FID | [2] |
| Serum | Human | Varies by quartile in studies | GC-MS | [3] |
| Liver (Ehrlich Ascites Tumor-bearing host) | Mouse | Higher incorporation than tumor cells | Not Specified | [2] |
| Brain (Intracerebral injection) | Rat | Similar incorporation rates to oleic acid | Radiotracer | [4] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues using the Folch Method
This protocol is a widely adopted "gold standard" for total lipid extraction from tissues.[5][6][7]
Materials:
-
Biological tissue (e.g., brain, liver, muscle)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Glass homogenizer (e.g., Potter-Elvehjem) or sonicator
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
-
Glass centrifuge tubes
-
Pasteur pipettes
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the tissue sample (e.g., 1 g).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (i.e., 20 mL for 1 g of tissue).[5][8] Homogenization can be performed using a glass homogenizer or sonicator.
-
After initial dispersion, agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[6]
-
-
Phase Separation:
-
Filter the homogenate through a fat-free filter paper or centrifuge at 2000 x g for 10 minutes to recover the liquid phase.[5][9]
-
Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[5]
-
Vortex the mixture for a few seconds and centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to facilitate phase separation.[5][10] Two distinct phases will form: an upper aqueous methanol phase and a lower organic chloroform phase containing the lipids.
-
-
Lipid Recovery:
-
Carefully remove the upper aqueous phase using a Pasteur pipette.[10]
-
To wash the lipid extract, add a small volume of a 1:1 (v/v) methanol:water solution, vortex, centrifuge, and remove the upper phase again. This step helps to remove any remaining non-lipid contaminants.[11]
-
Collect the lower chloroform phase containing the total lipids.
-
-
Drying:
-
Evaporate the chloroform from the lipid extract under a stream of nitrogen or using a rotary evaporator to obtain the dry lipid sample.
-
Protocol 2: Lipid Extraction from Adipose Tissue using the Bligh & Dyer Method
This method is a modification of the Folch method and is particularly suitable for samples with high water content.[7]
Materials:
-
Adipose tissue
-
Chloroform
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
Procedure:
-
Initial Extraction:
-
For each 1 mL of homogenized adipose tissue sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[10]
-
Vortex the mixture thoroughly.
-
-
Phase Separation:
-
Lipid Recovery:
-
Carefully aspirate the lower chloroform phase containing the lipids using a Pasteur pipette, avoiding the interface.[10]
-
-
Washing (Optional but Recommended):
-
To improve purity, the collected chloroform phase can be washed with an "authentic upper phase" prepared by following the same procedure with deionized water instead of a sample.[10]
-
-
Drying:
-
Evaporate the chloroform to yield the dry lipid extract.
-
Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For the analysis of this compound by GC-MS, the extracted lipids must be derivatized to their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
Dry lipid extract
-
BF3-methanol solution (14%) or 0.5 M KOH in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass vials with Teflon-lined caps
Procedure using BF3-Methanol:
-
Transesterification:
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Procedure using KOH in Methanol:
-
Saponification and Methylation:
-
Treat the lipid extract with 0.5 M KOH in methanol for 10 minutes at room temperature.[12]
-
This process both saponifies the lipids and methylates the fatty acids.
-
-
Extraction of FAMEs:
-
Extract the resulting FAMEs with n-hexane.[12]
-
Protocol 4: GC-MS Analysis of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector.[13]
-
Column: A polar capillary column is required for the separation of fatty acid isomers. A common choice is a bis-cyanopropyl polysiloxane column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector: Split/splitless injector at 230-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program is: initial temperature of 120°C, ramp to 230°C at 5°C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Identification: Identification of this compound methyl ester is based on its retention time compared to a standard and its characteristic mass spectrum.
-
Mandatory Visualizations
References
- 1. Pro-metastatic intracellular signaling of the elaidic trans fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. epic.awi.de [epic.awi.de]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. jfda-online.com [jfda-online.com]
- 8. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. tabaslab.com [tabaslab.com]
- 11. notesforbiology.com [notesforbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Elaidic Acid as a Standard in Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid found in industrially hydrogenated vegetable oils and is also present in small amounts in dairy products and some meats.[1] Its quantification in various matrices is of significant interest in food science, nutrition, and biomedical research due to its association with adverse health effects, including an increased risk of cardiovascular disease.[1][2] Accurate and precise measurement of this compound is crucial for quality control in the food industry, for studying its metabolic fate and physiological effects, and for the development of therapeutics targeting lipid metabolism.
This document provides detailed application notes and protocols for the use of this compound as a standard in lipid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Properties of this compound Analytical Standard
This compound is commercially available as a high-purity analytical standard. Its key properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.46 g/mol |
| CAS Number | 112-79-8 |
| Appearance | White to off-white powder or solid |
| Melting Point | 42-44 °C |
| Boiling Point | 288 °C at 100 mmHg |
| Purity (by GC) | ≥99.0% |
| Storage Temperature | -20°C |
| Solubility | Soluble in chloroform (B151607), ethyl acetate; insoluble in water. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound using GC-MS and HPLC methodologies. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: GC-MS Method Validation Data for this compound Analysis
| Parameter | Food Matrix (GCxGC-TOFMS)[3] | Biological Matrix (Plasma, GC-MS) |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | >0.99 |
| Limit of Detection (LOD) | 2.20 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 4.38 µg/mL | ~0.3 µg/mL |
| Intra-day Precision (%RSD) | 1.8 - 8.9% | <10% |
| Inter-day Precision (%RSD) | 3.9 - 8.1% | <15% |
| Recovery | 91.1 - 98.4% | 90 - 110% |
Table 2: HPLC Method Validation Data for this compound Analysis in Oils and Fats[4]
| Parameter | Value |
| Linearity Range | 3 - 1000 mg/L |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) | 1 mg/L |
| Limit of Quantitation (LOQ) | 3 mg/L |
| Precision (Repeatability, %RSD) | 0.51% |
| Accuracy (% Recovery) | 94.5 - 98.7% |
Experimental Protocols
Protocol 1: Quantification of this compound in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of this compound in food matrices such as margarine, butter, and cheese.
1. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction:
-
Homogenize the food sample.
-
Accurately weigh approximately 5 g of the homogenized sample into a flask.
-
Extract the total lipids using a suitable solvent extraction method, such as the Folch method (chloroform:methanol, 2:1 v/v).[4]
-
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):
-
To the extracted lipid residue, add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture at 100°C for 5 minutes.
-
Cool the sample and add 2 mL of 12-14% boron trifluoride (BF₃) in methanol.[5]
-
Heat again at 100°C for 5 minutes.
-
Add 2 mL of iso-octane and 2 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the iso-octane layer.
-
Transfer the upper iso-octane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., TOF-MS or Quadrupole MS).
-
GC Column: A high-polarity cyanopropyl capillary column is recommended for the separation of cis/trans fatty acid isomers (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).[6]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Compare the retention time and mass spectrum of the this compound methyl ester peak in the sample to that of a certified this compound methyl ester standard.
-
Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added before the extraction step for accurate quantification. Create a calibration curve by analyzing a series of this compound standards of known concentrations.
-
Protocol 2: Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the analysis of this compound in biological fluids like plasma or serum.
1. Sample Preparation: Lipid Extraction
-
Materials: Human plasma, internal standard solution (e.g., deuterated oleic acid), chloroform, methanol, 0.9% NaCl solution.
-
Procedure:
-
To 100 µL of plasma in a glass tube, add a known amount of internal standard.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing lipids) and transfer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC analysis.
-
2. HPLC Analysis
-
Instrumentation: HPLC system with a UV or mass spectrometric detector.
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[4][7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile:water (80:20, v/v) containing 0.1% acetic acid can be used.[4][7]
-
Injection Volume: 20 - 50 µL.[8]
-
Detection:
-
Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations, each containing the same amount of internal standard as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
Visualizations
Signaling Pathway
This compound has been shown to upregulate cholesterol biosynthesis through the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[9][10]
Caption: Elaiidc acid-induced cholesterol biosynthesis via the SREBP-2 pathway.
Experimental Workflow
The general workflow for the quantification of this compound in a biological matrix using an internal standard approach is depicted below.
Caption: General workflow for this compound quantification in biological samples.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Separation of Elaidic and Vaccenic Acid Using Silver Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid (EA) and vaccenic acid (VA), both isomers of octadecenoic acid (C18:1), are trans fatty acids (TFAs) that have garnered significant attention in the scientific community due to their distinct physiological effects. EA, commonly found in partially hydrogenated vegetable oils, is associated with an increased risk of cardiovascular diseases. In contrast, VA, a naturally occurring TFA in dairy products and ruminant fats, has been linked to potential health benefits. The accurate separation and quantification of these positional isomers are crucial for food analysis, nutritional studies, and drug development. Silver ion chromatography is a powerful technique for this purpose, exploiting the interaction between silver ions and the double bonds of unsaturated fatty acids.
This application note provides a detailed protocol for the separation of elaidic and vaccenic acid using silver ion solid-phase extraction (Ag+-SPE) followed by gas chromatography (GC) with flame ionization detection (FID) or comprehensive two-dimensional GC with time-of-flight mass spectrometry (GCxGC-TOFMS).
Principle of Silver Ion Chromatography
Silver ion chromatography separates unsaturated fatty acids based on the number, configuration (cis/trans), and position of their double bonds. Silver ions, immobilized on a solid support (e.g., silica (B1680970) gel), form reversible π-complexes with the double bonds of the fatty acid methyl esters (FAMEs). The strength of this interaction depends on the steric accessibility of the double bond. Saturated fatty acids, lacking double bonds, do not interact and are eluted first. Trans isomers, having a more linear structure, interact less strongly with the silver ions compared to their corresponding cis isomers, which have a bent configuration allowing for stronger complexation. This differential interaction enables the effective fractionation of fatty acid isomers.
Experimental Protocols
Sample Preparation: Fat Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
A critical first step is the extraction of lipids from the sample matrix and their subsequent conversion to FAMEs for GC analysis.
a. Fat Extraction:
-
Homogenize the sample.
-
Extract the total lipids using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Evaporate the solvent to dryness under a stream of nitrogen.
b. Preparation of FAMEs:
-
To the extracted fat (approximately 20 mg), add 2 mL of 0.5 M methanolic sodium hydroxide.
-
Heat the mixture at 100°C for 5 minutes and then cool to room temperature.
-
Add 2 mL of boron trifluoride (BF3) reagent and heat again at 100°C for 5 minutes.
-
Add 2 mL of isooctane (B107328) and 2 mL of a saturated sodium chloride solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the layers to separate and carefully transfer the upper isooctane layer, containing the FAMEs, to a clean vial for Ag+-SPE fractionation.
Silver Ion Solid-Phase Extraction (Ag+-SPE) Protocol
This protocol outlines the fractionation of FAMEs into saturated, trans-monounsaturated, and cis-monounsaturated fractions. Commercially available Ag+-SPE cartridges, such as Discovery Ag-Ion SPE, can be used.
a. Cartridge Conditioning:
-
Condition the Ag+-SPE cartridge by passing 4 mL of acetone (B3395972) through it.
-
Equilibrate the cartridge with 8 mL of hexane.
b. Sample Loading and Elution:
-
Load the prepared FAME sample (dissolved in a small volume of hexane) onto the conditioned cartridge.
-
Fraction 1 (Saturated Fatty Acids): Elute the saturated FAMEs with 4 mL of a hexane:acetone (99:1, v/v) mixture.
-
Fraction 2 (Trans-Monounsaturated Fatty Acids - Including Elaidic and Vaccenic Acids): Elute the trans-monounsaturated FAMEs with 4 mL of a hexane:acetone (96:4, v/v) mixture. This fraction will contain elaidic and vaccenic acids.[1][2]
-
Fraction 3 (Cis-Monounsaturated Fatty Acids): Elute the cis-monounsaturated FAMEs with a more polar solvent mixture.
-
Dry the collected fractions under a stream of nitrogen and reconstitute in a suitable solvent for GC analysis.
Gas Chromatography (GC) Analysis
The separated trans-monounsaturated fraction is then analyzed by GC to resolve and quantify elaidic and vaccenic acids.
a. GC-FID Conditions:
-
Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness)[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[1][2]
-
Oven Temperature Program: Initial temperature of 120°C, ramped to 230°C at 5°C/min.[1][2]
b. GCxGC-TOFMS for Enhanced Resolution:
For complex samples where co-elution may occur, GCxGC-TOFMS provides superior separation.
-
Primary Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
-
Secondary Column: RTX-5 (1.5 m x 0.18 mm i.d., 0.18 µm film thickness)[1]
-
Oven Temperature Program: Hold at 45°C for 4 min, then ramp to 175°C at 13°C/min and hold for 27 min, then ramp to 215°C at 4°C/min and hold for 10 min.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the separation of elaidic and vaccenic acid using the Ag+-SPE-GC methodology.
Table 1: Performance of Ag+-SPE Fractionation
| Parameter | Value | Reference |
| Recovery of C18:1-trans FAMEs | 97.7% | [1][2] |
| Removal Efficiency of cis-Fatty Acids | >97.8% | [1] |
Table 2: Method Validation for Quantification of Elaidic and Vaccenic Acid by GCxGC-TOFMS
| Parameter | This compound (EA) | Vaccenic Acid (VA) | Reference |
| Limit of Detection (LOD) | 2.20 µg/mL | 6.66 µg/mL | |
| Limit of Quantification (LOQ) | 4.38 µg/mL | 13.27 µg/mL | |
| Intra-day Precision (RSD%) | 1.8 - 8.9% | 1.8 - 8.9% | |
| Inter-day Precision (RSD%) | 3.9 - 8.1% | 3.9 - 8.1% | |
| Recovery Rate | 91.1 - 98.4% | 91.5 - 102.6% |
Table 3: Ratio of Vaccenic Acid to this compound (V/E Ratio) in Various Food Samples (Untreated with SIC)
| Food Product | V/E Ratio | Reference |
| Margarine | 1.00 | [2] |
| Butter | 2.94 | [2] |
| Cheese | 3.36 | [2] |
| Ice Cream | 2.02 - 4.03 | [2] |
Visualization of the Experimental Workflow
Caption: Workflow for the separation and quantification of elaidic and vaccenic acid.
Alternative Method: Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)
While Ag+-SPE followed by GC is a robust and widely used method, Ag+-HPLC offers an alternative approach for the separation of fatty acid isomers. In Ag+-HPLC, the stationary phase of the HPLC column is impregnated with silver ions. This technique can provide excellent resolution of cis and trans isomers. However, detailed, standardized protocols specifically for the baseline separation and quantification of both elaidic and vaccenic acid using Ag+-HPLC are less commonly reported in readily available literature compared to the Ag+-SPE-GC method. The development of an Ag+-HPLC method would require careful optimization of the mobile phase composition and gradient to achieve the desired separation.
Conclusion
The combination of silver ion solid-phase extraction and gas chromatography provides a reliable and effective method for the separation and quantification of elaidic and vaccenic acid in various matrices. The detailed protocol and quantitative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. The high recovery and excellent removal of interfering cis-isomers underscore the robustness of this technique, which is essential for accurate assessment of these two physiologically important trans fatty acids.
References
Application Note: High-Sensitivity Detection of Elaidic Acid in Biological Matrices by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elaidic acid (EA) is the principal trans fatty acid found in partially hydrogenated vegetable oils and has been linked to various health concerns, including cardiovascular diseases and inflammation.[1][2] Accurate quantification of this compound in biological samples such as plasma, tissues, and food products is crucial for understanding its metabolic fate, pharmacokinetic profiles, and pathological roles. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and specificity for this purpose.[3][4] This document provides detailed protocols for sample preparation, derivatization, and analysis of this compound from various matrices.
Overview of the Analytical Workflow
The accurate quantification of this compound requires a multi-step workflow. This process begins with the extraction of total lipids from the sample matrix. For GC-MS analysis, a derivatization step is necessary to convert the fatty acids into their more volatile methyl ester forms. In contrast, LC-MS can often analyze free fatty acids directly, although derivatization can sometimes improve sensitivity.[4] The final step involves instrumental analysis for separation and detection.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma/Serum
This protocol is adapted from the well-established Bligh and Dyer method and is suitable for extracting lipids from liquid samples like plasma or serum.[5][6][7]
Materials:
-
Chloroform (B151607) (CHCl3), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized Water (dH2O)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma or serum.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute to form a single-phase mixture and allow it to sit for 10-15 minutes.[6][8][9]
-
Add 125 µL of deionized water and vortex for another minute. This will induce phase separation.[6][8][9]
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.
-
You will observe a lower organic phase (chloroform layer containing lipids) and an upper aqueous phase (methanol-water).
-
Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.[9] Be cautious to avoid disturbing the protein interface.
-
Dry the collected chloroform phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.
-
The dried lipid extract can be stored at -80°C until further analysis.
Protocol 2: Total Lipid Extraction from Tissues
This protocol uses the Folch method, which is highly efficient for extracting a broad range of lipids from solid tissues.[10][11][12]
Materials:
-
Chloroform:Methanol (2:1, v/v) mixture
-
0.9% NaCl solution (or 0.74% KCl)
-
Tissue homogenizer
-
Orbital shaker
-
Centrifuge
-
Glassware
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a homogenizer tube.
-
Add 2 mL of ice-cold 2:1 chloroform:methanol mixture for every 100 mg of tissue.[10][11][12]
-
Homogenize the tissue thoroughly until a uniform suspension is formed.
-
Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[11][12]
-
Filter the homogenate or centrifuge at 2,000 x g for 10 minutes to pellet the tissue debris. Collect the liquid supernatant.[10][11]
-
To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of extract).[10][11]
-
Vortex the mixture for 1 minute and centrifuge at low speed (1,000 x g) for 5-10 minutes to facilitate phase separation.
-
Remove the upper aqueous phase by aspiration.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or in a centrifugal evaporator.
-
Store the dried extract at -80°C.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester, typically a methyl ester (FAME). Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this purpose.[3][13][14]
Materials:
-
Dried lipid extract
-
0.5 M NaOH in Methanol
-
14% Boron Trifluoride (BF3) in Methanol
-
n-Hexane, HPLC grade
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Heating block or water bath
Procedure:
-
Reconstitute the dried lipid extract in a small volume of toluene (B28343) or chloroform.
-
Add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes to saponify the lipids (hydrolyze ester bonds).
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF3-methanol reagent.[14] Heat the mixture at 100°C for 30 minutes. This step methylates the free fatty acids.[14]
-
Cool the tube and add 1 mL of n-hexane to extract the FAMEs. Vortex for 1 minute.
-
Add 2 mL of saturated NaCl solution to stop the reaction and facilitate the separation of the hexane (B92381) layer.
-
Centrifuge briefly and carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
Mass Spectrometry Analysis
GC-MS Parameters for FAMEs Analysis:
-
GC Column: A highly polar capillary column, such as an SP-2560 (100 m x 0.25 mm, 0.2 µm film thickness), is recommended for resolving cis/trans isomers.[15]
-
Injection: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound methyl ester (e.g., m/z 296, 264, 55).
LC-MS/MS Parameters for Free Fatty Acid Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.[16][17]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[17]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient runs from ~30% B to 95-100% B over 10-15 minutes.
-
Ionization: Electrospray Ionization (ESI) in negative mode is preferred for fatty acids.[18][19]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion (Q1): m/z 281.2 (for [M-H]⁻ of this compound).
-
Product Ion (Q3): A characteristic fragment ion, often the precursor ion itself (m/z 281.2) or a fragment from collision-induced dissociation.
-
Data Presentation: Performance Characteristics
The following table summarizes typical performance metrics for the quantification of this compound using mass spectrometry-based methods. Values are indicative and can vary based on the specific matrix, instrumentation, and protocol used.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.5-3 ng/mL | [20][21] |
| Limit of Quantification (LOQ) | ~3-15 ng/mL | ~1-10 ng/mL | [20][21] |
| Linearity (R²) | > 0.99 | > 0.99 | [20] |
| Recovery | 85-110% | 80-115% | [22] |
| Intra-day Precision (%RSD) | < 10% | < 15% | [15] |
| Inter-day Precision (%RSD) | < 15% | < 20% | [15] |
Biological Context and Signaling Pathways
This compound is not merely an inert dietary component; it can actively influence cellular processes. Recent studies have shown that this compound can promote inflammatory responses. For instance, it has been shown to induce the activation of the NLRP3 inflammasome and the NF-κB and MAPK signaling pathways in various cell types, leading to the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][23][24] This pro-inflammatory activity is thought to contribute to the pathogenesis of TFA-related disorders.[24]
References
- 1. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochem.wustl.edu [biochem.wustl.edu]
- 6. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. tabaslab.com [tabaslab.com]
- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 11. Lipid extraction by folch method | PPTX [slideshare.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride–methanol [agris.fao.org]
- 14. file.scirp.org [file.scirp.org]
- 15. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleic Acid & this compound - AppNote [mtc-usa.com]
- 19. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA01344A [pubs.rsc.org]
- 20. iris.unitn.it [iris.unitn.it]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Studies with Elaidic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the primary trans fatty acid found in industrially produced trans fats, has been the subject of extensive research due to its implications for human health, particularly cardiovascular disease.[1][2] In vitro cell culture studies are crucial for elucidating the molecular mechanisms underlying the cellular responses to this compound supplementation. These studies provide a controlled environment to investigate its effects on various cellular processes, including lipid metabolism, inflammation, apoptosis, and epigenetic modifications.[1][3][4] This document provides detailed application notes and protocols derived from published research to guide scientists in designing and conducting in vitro experiments with this compound.
Application Note 1: Investigating the Effects of this compound on Cell Viability and Apoptosis in SH-SY5Y Neuroblastoma Cells
This application note details the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y, focusing on the induction of apoptosis via reactive oxygen species (ROS) accumulation and endoplasmic reticulum (ER) stress.[4]
Quantitative Data Summary
The following table summarizes the dose-dependent and time-dependent effects of this compound on the viability of SH-SY5Y cells as determined by the MTT assay.[4]
| Parameter | This compound Concentration (µM) | Duration (hours) | Effect on Cell Viability (% of Control) | Significance (P-value) |
| Dose-Response | 10 | 24 | No significant change | - |
| 20 | 24 | No significant change | - | |
| 50 | 24 | Significant reduction | P=0.044 | |
| 100 | 24 | Significant reduction | P=0.022 | |
| 200 | 24 | Significant reduction | P=0.007 | |
| 400 | 24 | Significant reduction | P=0.005 | |
| 800 | 24 | Significant reduction | P=0.002 | |
| Time-Course (at 50 µM) | 12 | 50 | Significant reduction | - |
| 24 | 50 | Further significant reduction | - | |
| 48 | 50 | Continued significant reduction | - |
The loss of mitochondrial membrane potential (MMP), an early indicator of apoptosis, was also quantified using JC-1 staining. A significant increase in the green/red fluorescence ratio, indicating MMP collapse, was observed with increasing concentrations of this compound.[4]
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: SH-SY5Y human neuroblastoma cells.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).[4]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of the vehicle should be kept constant across all treatments, including the control.
-
Treatment: Plate cells at a density of 1x10^4 cells/well in a 96-well plate. After cell attachment, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 20, 50, 100, 200, 400, 800 µM) or vehicle control for the specified duration (e.g., 24 hours).[4]
2. MTT Assay for Cell Viability:
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified time to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in hydrochloric acid).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the results to the control group to determine the percentage of cell viability.[4]
3. JC-1 Staining for Mitochondrial Membrane Potential (MMP):
-
After treatment, harvest the cells and wash with phosphate-buffered saline (PBS).
-
Incubate the cells with JC-1 staining solution in the dark.
-
Analyze the cells by flow cytometry. JC-1 forms aggregates that emit red fluorescence in healthy mitochondria with high MMP. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.[4]
-
Quantify the ratio of green to red fluorescence to determine the loss of MMP.[4]
Signaling Pathway Diagram
Caption: this compound-induced apoptosis pathway in SH-SY5Y cells.
Application Note 2: Modulation of Myokine and Adipokine Expression by this compound in C2C12 Myotubes and 3T3-L1 Adipocytes
This note describes the differential effects of this compound compared to its cis-isomer, oleic acid, on the expression of signaling proteins in muscle and fat cells.
Quantitative Data Summary
The following table summarizes the effects of this compound on gene expression and protein secretion in C2C12 myotubes after 24 hours of treatment.
| Analyte | This compound Concentration (µM) | Effect on Gene Expression (mRNA levels) | Effect on Secreted Protein Levels |
| IL-6 | 100 | - | - |
| 500 | - | - | |
| TNF-α | 100 | - | Undetectable in vehicle, detectable at low levels with EA |
| 500 | - | Undetectable in vehicle, detectable at low levels with EA | |
| IL-15 | 100 | ~25% reduction | Not reported |
| 500 | ~25% reduction | Not reported |
Note: The absolute mean value of IL-6 in the medium of vehicle-treated cells was 429 (se 62) pg/mg of cell protein.[5] TNF-α protein was undetectable in the conditioned culture medium of the vehicle- and OA-treated cells but was consistently detected at very low levels in the medium of cells treated with the highest EA doses.[5]
Experimental Protocols
1. Cell Culture and Differentiation:
-
C2C12 Myotubes: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach confluence.
-
3T3-L1 Adipocytes: Grow 3T3-L1 pre-adipocytes to confluence in DMEM with 10% newborn calf serum.[5] Induce differentiation using a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine. After differentiation, maintain the adipocytes in a medium containing insulin.
2. Fatty Acid Treatment:
-
Prepare stock solutions of this compound and oleic acid in DMSO.[5]
-
Dilute the stock solutions in the appropriate cell culture medium containing serum. It is important to pre-warm this mixture to ensure proper solubilization of the fatty acids.[5]
-
Treat the differentiated C2C12 myotubes or 3T3-L1 adipocytes with the fatty acid-supplemented medium for the desired duration (e.g., 24 hours).[5]
3. Gene Expression Analysis (Conceptual Outline):
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the genes of interest (e.g., IL-6, TNF-α, IL-15) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Logical Relationship Diagram
Caption: Differential effects of this compound and oleic acid on myokine expression.
Application Note 3: Analyzing the Impact of this compound on Global DNA Methylation in THP-1 Monocytes
This application note describes the effect of this compound on the epigenome, specifically global DNA methylation, in the human THP-1 monocyte cell line.
Quantitative Data Summary
This compound induced a biphasic effect on global DNA methylation in THP-1 cells.[3]
| This compound Concentration (µM) | Effect on Global DNA Methylation |
| 1 - 50 | Hypermethylation |
| >50 - 200 | Hypomethylation |
The maximal differential response between this compound and oleic acid was observed at a 50 µM dose.[3] At this concentration, this compound induced a pro-inflammatory and adipogenic transcriptional profile compared to oleic acid.[3]
Experimental Protocol
1. Cell Culture and Treatment:
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and other necessary components.
-
Treatment: Treat THP-1 cells with varying concentrations of this compound (e.g., 1 µM to 200 µM) or oleic acid as a control for the desired duration.
2. Global DNA Methylation Analysis (Conceptual Workflow):
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated cells.
-
Quantification of Global DNA Methylation: Utilize an ELISA-based kit that measures the level of 5-methylcytosine (B146107) (5-mC) in the genomic DNA. This typically involves immobilizing the DNA and then detecting the 5-mC with a specific antibody.
-
Data Analysis: Calculate the percentage of 5-mC relative to the total DNA and compare the results between different treatment groups.
Experimental Workflow Diagram
Caption: Workflow for analyzing global DNA methylation in response to this compound.
Application Note 4: Elucidating the Effects of this compound on Lipid Metabolism in HepG2 Hepatocytes
This note focuses on the impact of this compound on hepatic lipid metabolism, particularly cholesterol synthesis, using the HepG2 human hepatocyte cell line as a model.
Summary of Effects
Supplementation of HepG2 cells with this compound leads to significant changes in lipid metabolism. A combined proteomic, transcriptomic, and lipidomic approach revealed the upregulation of many proteins involved in cholesterol synthesis and the esterification and transport of cholesterol.[1][2] This suggests that this compound can induce profound remodeling of cellular membranes and alter hepatic cholesterol homeostasis.[1]
Experimental Protocol
SILAC-based Proteomics for Quantitative Analysis (Conceptual Outline): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics.
1. SILAC Labeling:
-
Culture HepG2 cells in specialized SILAC medium deficient in certain amino acids (e.g., arginine and lysine).
-
Supplement the medium with either "light" (normal) or "heavy" (isotope-labeled, e.g., 13C6-arginine) amino acids.
-
Culture the cells for at least five doublings to ensure complete incorporation of the labeled amino acids into the proteome.[1][2]
2. This compound Treatment:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
3. Sample Preparation and Mass Spectrometry:
-
Combine equal amounts of protein from the "heavy" and "light" cell populations.
-
Digest the protein mixture into peptides.
-
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.
Signaling Pathway Diagram
Caption: Effects of this compound on cholesterol metabolism in HepG2 cells.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 3. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols: Measuring the Effects of Elaidic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidic acid, the primary trans fatty acid found in industrially hydrogenated vegetable oils, has been linked to adverse health effects, including cardiovascular disease and inflammation.[1][2][3] Understanding the molecular mechanisms underlying these effects is crucial for developing therapeutic interventions and providing dietary recommendations. A key aspect of this is elucidating how this compound modulates gene expression. These application notes provide detailed protocols for treating various cell types with this compound and subsequently measuring changes in gene expression, along with an overview of the key signaling pathways involved.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, leading to altered gene expression profiles. These include pathways related to inflammation, lipid metabolism, and cellular senescence.
Inflammatory Signaling
In response to stimuli such as DNA damage, this compound can amplify pro-inflammatory signaling.[4] It integrates into lipid rafts, promoting the enrichment of the Interleukin-1 Receptor (IL-1R) and sensitizing it. This leads to the amplification of the TAK1-NF-κB signaling cascade.[4] The activation of NF-κB results in the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, which are components of the senescence-associated secretory phenotype (SASP).[4] Studies in macrophages have also shown that this compound upregulates the expression of the inflammatory cytokine Interleukin 1 beta (IL-1β).[5]
Caption: this compound-induced pro-inflammatory signaling pathway.
Lipid Metabolism Signaling
This compound plays a significant role in modulating hepatic lipogenesis. It has been shown to upregulate the expression of genes involved in fatty acid and cholesterol biosynthesis.[6] A key mechanism is its effect on Sterol Regulatory Element-Binding Proteins (SREBPs), which are major transcription factors controlling lipid biosynthesis.[6] Specifically, this compound increases the mRNA levels of SREBP-1c and potently induces the activity of the Sterol Regulatory Element (SRE), a promoter region in SREBP-target genes.[6] This leads to an increase in the expression of various lipogenic genes.
Caption: this compound's effect on lipid metabolism signaling.
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in various cell lines upon treatment with this compound.
Table 1: Effect of this compound on Inflammatory Gene Expression in C2C12 Myotubes
| Gene | This compound Concentration | Fold Change vs. Control | Reference |
| TNF-α | 100 µM | ~1.69 | [7] |
| TNF-α | 500 µM | ~1.90 | [7] |
| IL-6 | 20-500 µM | No significant effect | [7] |
| IL-15 | 20-500 µM | Dose-dependent decrease | [7] |
Table 2: Effect of this compound on Gene Expression in RAW 264.7 Macrophages
| Gene | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| ABCA1 | 0.5 mM | 12 h | ~0.59 | [8] |
| ABCA1 | 1 mM | 12 h | ~0.43 | [8] |
| ABCA1 | 2 mM | 12 h | ~0.20 | [8] |
| ABCA1 | 0.5 mM | 24 h | ~0.48 | [8] |
| ABCA1 | 1 mM | 24 h | ~0.38 | [8] |
| ABCA1 | 2 mM | 24 h | ~0.18 | [8] |
| PPAR-γ | 0.5, 1, 2 mM | 12 h, 24 h | No significant effect | [8] |
Table 3: Effect of this compound on Lipogenic Gene Expression in HuH-7 Cells
| Gene | Effect of this compound | Reference |
| SREBP-1c mRNA | Increased | [6] |
| Selected Lipogenic Genes | Increased | [6] |
Experimental Protocols
The following are detailed protocols for cell culture, this compound treatment, RNA isolation, and quantitative real-time PCR (qRT-PCR) to measure the effects of this compound on gene expression.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound. Specific cell lines may require modifications to the culture medium and conditions.
Materials:
-
Cell line of interest (e.g., HepG2, RAW 264.7, C2C12)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Sigma-Aldrich, Cat. No. E4637 or equivalent)[7]
-
Fatty acid-free bovine serum albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol[9]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO or ethanol.[9]
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium.
-
Slowly add the this compound stock solution to the BSA solution while stirring to form a complex. The final concentration of the solvent should be minimal (e.g., <0.1%) to avoid toxicity.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the prepared this compound-BSA complex diluted in culture medium to the cells.
-
A vehicle control (medium with BSA and the solvent used to dissolve this compound) should be included in parallel.
-
Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours).[8][10]
-
Caption: Experimental workflow for this compound treatment of cultured cells.
RNA Isolation
This protocol describes the isolation of total RNA from cultured cells using a common reagent-based method.
Materials:
-
Chloroform[12]
-
75% Ethanol (prepared with RNase-free water)[12]
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis:
-
Phase Separation:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add chloroform, shake vigorously, and incubate at room temperature.[12]
-
Centrifuge at high speed to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein/lipid) phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add isopropanol to precipitate the RNA.
-
Incubate and then centrifuge to pellet the RNA.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 75% ethanol.[12]
-
Air-dry the pellet briefly and resuspend in RNase-free water.
-
-
Quantification and Quality Check:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for reverse transcription of RNA to cDNA and subsequent quantification of gene expression using qRT-PCR.
Materials:
-
Isolated total RNA
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)[13]
-
SYBR Green Master Mix[13]
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument (e.g., Bio-Rad CFX96)[13]
-
qRT-PCR plates and seals[13]
Procedure:
-
cDNA Synthesis:
-
Reverse transcribe a specific amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcription kit according to the manufacturer's protocol.[14]
-
-
qRT-PCR Reaction Setup:
-
qRT-PCR Amplification:
-
Run the qRT-PCR plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by cycles of denaturation, annealing, and extension).[15]
-
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).[7]
-
Calculate the relative gene expression using the ΔΔCt method.
-
Caption: Workflow for RNA isolation and gene expression analysis.
Conclusion
The provided protocols and information offer a comprehensive guide for investigating the effects of this compound on gene expression. By utilizing these methods, researchers can further unravel the molecular mechanisms by which this trans fatty acid contributes to various pathophysiological conditions, paving the way for the development of novel therapeutic strategies and informed public health guidelines.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 13. protocols.io [protocols.io]
- 14. RNA isolation and qRT-PCR protocol v1 [protocols.io]
- 15. mcgill.ca [mcgill.ca]
Application Notes and Protocols for Trans Fatty Acid Isomer Detection by Capillary Zone Electrophoresis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Capillary Zone Electrophoresis (CZE) has emerged as a powerful analytical technique for the separation and quantification of fatty acid isomers, including trans fatty acids. Offering advantages such as high efficiency, short analysis times, and reduced solvent consumption compared to traditional methods like gas chromatography (GC), CZE is an attractive alternative for food analysis, quality control, and research in nutritional and biomedical fields.[1][2][3] This document provides detailed application notes and experimental protocols for the detection of trans fatty acid isomers using CZE with UV detection.
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. While some TFAs occur naturally in dairy products and ruminant meats, the majority in the human diet are formed during the industrial partial hydrogenation of vegetable oils.[4] Increased consumption of industrial TFAs has been associated with adverse health effects, including an elevated risk of cardiovascular disease. Consequently, accurate and efficient methods for their detection and quantification in food products are of significant importance.
Principle of Separation
In CZE, charged molecules are separated in a narrow-bore capillary filled with a background electrolyte (BGE) under the influence of a high electric field. Fatty acids, being weak acids, are negatively charged at alkaline pH and migrate towards the anode. Their separation is based on differences in their charge-to-size ratio. The inclusion of micelles, cyclodextrins, or organic solvents in the BGE can further enhance the separation selectivity between closely related isomers, such as cis and trans fatty acids.[1][5] Both direct and indirect UV detection methods can be employed. Direct detection is possible for unsaturated fatty acids that absorb UV light (around 200 nm), while indirect detection utilizes a chromophore in the BGE for the analysis of both saturated and unsaturated fatty acids.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the CZE analysis of trans fatty acid isomers, providing a comparative overview of the method's performance under different conditions.
Table 1: CZE Methods for Trans Fatty Acid Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Detection Mode | Direct UV | Indirect UV | Direct UV |
| Wavelength | 200 nm[2][6][7] | 224 nm[1][7][8] | 200 nm |
| Capillary | Fused-silica, 33.5 cm (25 cm effective) x 50 µm i.d.[2] | Fused-silica, 48.5 cm (40 cm effective) x 75 µm i.d.[7][8] | Fused-silica |
| BGE Composition | 12 mmol L⁻¹ tetraborate (B1243019) buffer (pH 9), 12 mmol L⁻¹ Brij 35, 33% methanol (B129727), 17% acetonitrile[2][6][7] | 15 mmol L⁻¹ phosphate (B84403) buffer (pH 7), 4 mmol L⁻¹ SDBS, 10 mmol L⁻¹ Brij 35, 2% 1-octanol, 45% acetonitrile[1][7][8] | 24 mmol L⁻¹ sodium tetraborate, 10 mmol L⁻¹ Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, 45% methanol, 15% acetonitrile[5][9] |
| Applied Voltage | +27 kV[2][7] | +20 kV[7] | Not Specified |
| Temperature | 30 °C[2] | 25 °C[7][8] | Not Specified |
| Injection | Hydrodynamic, 25 mbar for 5 s[2][7] | Hydrodynamic, 12.5 mbar for 6 s[7] | Not Specified |
| Analysis Time | < 4 minutes[2][6] | < 12 minutes[8] | Not Specified |
| Internal Standard | Nonadecanoic acid (C19:0)[6] | Tridecanoic acid (C13:0)[8] | Not Specified |
Table 2: Performance Characteristics for the Quantification of Elaidic Acid (C18:1t)
| Parameter | Method 1 (Direct UV) | Method 2 (Indirect UV) |
| Linear Range | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Significantly lower than other methods[10] | Not Specified |
| Repeatability (RSD%) | Not Specified | Not Specified |
| Application | Cake mix, wafer stick, coconut donut, guava paste biscuit[6] | Hydrogenated Brazil nut oil[8] |
Experimental Protocols
This section provides detailed methodologies for the analysis of trans fatty acids using CZE.
Protocol 1: Direct UV Detection of Trans Fatty Acids
This protocol is adapted from a method that allows for the rapid determination of TFAs with minimal sample preparation.[2][6]
1. Materials and Reagents
-
Sodium tetraborate
-
Brij 35
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Fatty acid standards (this compound, oleic acid, linoleic acid, etc.)
-
Internal Standard (IS): Nonadecanoic acid
-
Deionized water (18.2 MΩ·cm)
-
Samples (e.g., processed foods)
2. Instrumentation
-
Capillary electrophoresis system with a UV-Vis detector
-
Fused-silica capillary (e.g., 33.5 cm total length, 25 cm effective length, 50 µm i.d.)
-
Data acquisition and analysis software
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution containing 12 mmol L⁻¹ sodium tetraborate and 12 mmol L⁻¹ Brij 35 in a mixture of 33% methanol and 17% acetonitrile in deionized water. Adjust the pH to 9.0 with sodium hydroxide.[2][6][7]
-
Standard Solutions: Prepare individual stock solutions of fatty acid standards and the internal standard in a suitable solvent (e.g., methanol). Working standard mixtures are prepared by diluting the stock solutions with the BGE.
-
Sample Preparation (Saponification):
-
Weigh an appropriate amount of the homogenized food sample into a flask.
-
Add a methanolic potassium hydroxide or sodium hydroxide solution.
-
Heat the mixture in a water bath to achieve saponification.
-
After cooling, dilute the sample solution with the BGE before injection.[5][9] This method avoids a lipid extraction step.[6]
-
4. CZE System Setup and Analysis
-
Capillary Conditioning: Before the first use, rinse the new capillary with 1 mol L⁻¹ NaOH, followed by deionized water, and finally with the BGE. Between runs, rinse the capillary with 0.1 mol L⁻¹ NaOH, water, and BGE.
-
Electrophoretic Conditions:
-
Data Analysis: Identify the peaks based on the migration times of the standards. Quantify the trans fatty acids using the internal standard method, calculating the ratio of the peak area of the analyte to the peak area of the IS.
Protocol 2: Indirect UV Detection of Trans and Saturated Fatty Acids
This protocol is suitable for the simultaneous analysis of trans, cis, and saturated fatty acids.[1][8]
1. Materials and Reagents
-
Sodium phosphate (monobasic and dibasic)
-
Sodium dodecylbenzenesulfonate (SDBS) - Chromophore
-
Brij 35
-
1-Octanol
-
Acetonitrile (HPLC grade)
-
Fatty acid standards
-
Internal Standard (IS): Tridecanoic acid (C13:0)
-
Deionized water
2. Instrumentation
-
Capillary electrophoresis system with a UV-Vis detector
-
Fused-silica capillary (e.g., 48.5 cm total length, 40 cm effective length, 75 µm i.d.)
-
Data acquisition and analysis software
3. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a solution containing 15 mmol L⁻¹ phosphate buffer (pH 7.0), 4 mmol L⁻¹ SDBS, 10 mmol L⁻¹ Brij 35, 2% 1-octanol, and 45% acetonitrile in deionized water.[1][7][8]
-
Standard Solutions: Prepare as described in Protocol 1.
-
Sample Preparation: Saponification is the primary step. For samples with high fat content, a prior lipid extraction step might be necessary.
4. CZE System Setup and Analysis
-
Capillary Conditioning: Follow the procedure described in Protocol 1.
-
Electrophoretic Conditions:
-
Data Analysis: Perform peak identification and quantification as described in Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of trans fatty acids by CZE.
Caption: General workflow for CZE analysis of trans fatty acids.
Logical Relationship of BGE Components
The following diagram outlines the role of different components in the background electrolyte for the separation of fatty acid isomers.
Caption: Roles of BGE components in fatty acid separation.
Conclusion
Capillary Zone Electrophoresis provides a rapid, efficient, and cost-effective alternative for the determination of trans fatty acid isomers in various matrices.[6][9] The methodologies presented here, utilizing both direct and indirect UV detection, can be adapted to suit specific analytical needs, from routine quality control to in-depth research applications. The simplified sample preparation, often requiring only a saponification step, further enhances the throughput of CZE analysis.[2][6] By carefully optimizing the BGE composition and electrophoretic parameters, researchers can achieve excellent separation and quantification of these important lipid molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Method optimization for trans fatty acid determination by CZE-UV under direct detection with a simple sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Trans fatty acid determination by capillary zone electrophoresis: the state of the art and applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method optimization for trans fatty acid determination by CZE-UV under direct detection with a simple sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Method optimization for trans fatty acid determination by CZE-UV under direct detection with a simple sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Method development for the analysis of trans-fatty acids in hydrogenated oils by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing Elaidic Acid for In Vivo Research of Trans Fatty Acid Metabolism
Introduction
Industrially produced trans fatty acids (TFAs) have been linked to adverse health outcomes, particularly cardiovascular diseases.[1][2] Elaidic acid (EA), the primary TFA isomer found in partially hydrogenated vegetable oils, serves as a critical tool for researchers studying the in vivo metabolic and cellular consequences of TFA consumption.[1] Understanding how this compound is metabolized and how it influences physiological pathways is essential for public health and the development of potential therapeutic strategies. These application notes provide an overview of the metabolic effects of this compound and detailed protocols for its use in in vivo research.
Metabolic and Signaling Effects of this compound
This compound consumption leads to a range of metabolic disturbances. In both human and animal models, it adversely affects the lipoprotein profile by increasing total cholesterol, low-density lipoprotein cholesterol (LDL-C), and lipoprotein(a), while decreasing high-density lipoprotein cholesterol (HDL-C).[3][4] This is partly due to the upregulation of proteins involved in cholesterol synthesis and esterification in the liver.[1][5]
At a cellular level, this compound has been shown to:
-
Promote Inflammation and Oxidative Stress: In vivo studies demonstrate that dietary this compound can induce inflammation and endoplasmic reticulum (ER) stress.[2][6] In mice, it has been shown to increase oxidative stress while reducing the activity of key antioxidant enzymes like catalase and superoxide (B77818) dismutase.[6]
-
Stimulate Pro-Metastatic Signaling: In the context of colorectal cancer, this compound integrates into lipid rafts in the cell membrane.[7] This leads to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which in turn promotes cancer cell stemness and metastasis.[7][8] this compound binds to G-protein coupled receptors GPR40 and GPR120, triggering this cascade.[7][8]
-
Induce Cellular Senescence: In response to DNA damage, this compound can amplify interleukin-1 receptor (IL-1R) signaling, which promotes cellular senescence and the associated secretory phenotype (SASP).[9]
-
Impair Mitochondrial β-Oxidation: The metabolism of this compound in mitochondria is less efficient than that of its cis-isomer, oleic acid. Studies with isolated rat mitochondria show that the β-oxidation of elaidoyl-CoA results in the accumulation of the intermediate 5-trans-tetradecenoyl-CoA, which is a poor substrate for the enzyme long-chain acyl-CoA dehydrogenase, indicating incomplete fatty acid oxidation.[10]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of this compound.
Table 1: Effects of this compound on Plasma Lipids in Humans
| Parameter | Effect of this compound Diet | Reference |
|---|---|---|
| Total Cholesterol | Significantly Elevated | [3] |
| LDL Cholesterol | Significantly Elevated | [3] |
| HDL Cholesterol | Significantly Depressed | [3] |
| Lipoprotein (a) | Elevated | [3] |
Data from a crossover study where 5.5% of energy from this compound was exchanged for other fatty acids.
Table 2: Effects of this compound in Cellular and Animal Models
| Model System | Treatment | Finding | Reference |
|---|---|---|---|
| Human Huh-7 Cells | 0.1 mM this compound (16h) | ~2-fold increase in de novo cholesterol and fatty acid synthesis | [6] |
| C2C12 Myotubes | 100 or 500 µM this compound (24h) | ~25% reduction in IL-15 mRNA levels | [11] |
| C57BL/6J Mice | 0.2 mg/g body weight EA via oral gavage (8 weeks) | Significant increase in serum LDL-c and Total Cholesterol | [12] |
| C57BL/6J Mice | Diet with industrial TFAs | Increased hepatic steatosis, cholesterol, and fibrosis markers |[6] |
Protocols for In Vivo Studies Using this compound
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol details the oral administration of this compound to mice to study its effects on lipid metabolism and inflammation.
Materials:
-
This compound (>99% purity)
-
Olive oil (or other suitable vehicle)
-
C57BL/6J mice (or other appropriate strain)
-
Standard chow diet
-
Oral gavage needles
-
Analytical balance, vortex mixer, and other standard laboratory equipment
Procedure:
-
Animal Acclimation: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard chow diet and water for at least one week to acclimate.[12]
-
Preparation of Dosing Solution: a. Prepare a stock solution of this compound by dissolving it in olive oil to a final concentration of 30 mg/mL.[12] b. Warm the solution slightly and vortex thoroughly to ensure complete dissolution. c. Prepare a vehicle control group using only olive oil.
-
Animal Grouping and Dosing: a. Randomly divide the mice into experimental groups (e.g., Control group, this compound group), with at least 6 animals per group.[12] b. Record the body weight of each mouse. c. Administer the this compound solution or vehicle control via oral gavage. A typical dose is 0.2 mg of this compound per gram of body weight.[12] d. Continue the dosing regimen for the desired study duration (e.g., 8 weeks).[12] Monitor body weights weekly.[12]
-
Sample Collection: a. At the end of the study period, fast the animals overnight. b. Anesthetize the mice and collect blood via cardiac puncture for serum analysis. c. Euthanize the animals and perfuse with saline. d. Harvest tissues of interest, such as the liver, adipose tissue, and aorta. Snap-freeze a portion in liquid nitrogen for molecular analysis (Western blotting, qPCR) and fix another portion in formalin for histological analysis.
-
Biochemical Analysis: a. Centrifuge blood samples to separate serum. Analyze serum for total cholesterol, LDL-C, HDL-C, triglycerides, and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available assay kits. b. Perform histological analysis (e.g., H&E staining, Oil Red O staining) on liver sections to assess steatosis and inflammation. c. Analyze tissue homogenates for oxidative stress markers and antioxidant enzyme activity.[12]
Protocol 2: Analysis of this compound in Biological Samples by GC-MS
This protocol outlines the extraction of lipids and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound incorporation into tissues.
Materials:
-
Biological sample (e.g., plasma, liver tissue)
-
Chloroform, Methanol, Hexane (B92381) (HPLC grade)
-
0.5 M Methanolic Sodium Hydroxide
-
1 M Hydrochloric Acid
-
Boron trifluoride (BF3)-methanol solution (14%)
-
Internal standard (e.g., C17:0 fatty acid)
-
GC-MS system with a suitable capillary column (e.g., HP-88)
Procedure:
-
Lipid Extraction (Folch Method): a. Homogenize a known weight of tissue or volume of plasma in a chloroform:methanol (2:1, v/v) solution. b. Add the internal standard. c. Vortex vigorously and allow the mixture to separate into two phases. d. Collect the lower organic phase containing the lipids. e. Dry the extract under a stream of nitrogen gas.
-
Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add 1 mL of 0.5 M methanolic sodium hydroxide.[13] b. Heat the sample at 60°C for 30 minutes to saponify the fatty acid esters.[13] c. Cool the sample and add 2 mL of 14% BF3-methanol solution. Heat again at 60°C for 30 minutes to methylate the free fatty acids. d. After cooling, add hexane and water to extract the FAMEs into the hexane layer. e. Collect the upper hexane layer and dry it under nitrogen. f. Reconstitute the dried FAMEs in a small volume of hexane for GC-MS analysis.[13]
-
GC-MS Analysis: a. Inject the reconstituted sample into the GC-MS system. b. Use a temperature program that effectively separates the different FAME isomers. c. The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[13] d. Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. e. Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Visualizations: Pathways and Workflows
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for an in vivo this compound study.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-metastatic intracellular signaling of the elaidic trans fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Rapid Determination of Trans Fats using FT-IR Spectroscopy
Introduction
The consumption of trans fatty acids (TFAs), commonly known as trans fats, has been linked to an increased risk of cardiovascular diseases.[1][2] A primary source of these fats in the diet is partially hydrogenated vegetable oils, which are widely used in processed foods to improve texture and shelf life.[3] Elaidic acid is the major trans isomer of oleic acid and a common TFA found in these products.[4] Regulatory bodies in numerous countries now mandate the labeling of trans fat content on food products, necessitating rapid and reliable analytical methods for quantification.[1][3][5]
Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR), has emerged as a swift, accurate, and cost-effective alternative to traditional gas chromatography (GC) methods for the determination of total trans fat content.[1][5] Unlike GC, which requires time-consuming sample derivatization to fatty acid methyl esters (FAMEs), FT-IR allows for the direct analysis of fats and oils with minimal sample preparation.[3][6] This application note details the protocol for the quantitative analysis of trans fats, such as this compound, in food samples using FT-IR spectroscopy.
Principle of the Method
The basis for the FT-IR determination of trans fats lies in the unique vibrational absorption of the trans-configured carbon-carbon double bond (=C-H). Specifically, the out-of-plane bending vibration of the C-H bond on a trans double bond results in a distinct and well-defined absorption peak at approximately 966 cm⁻¹.[1][6][7] The intensity of this peak is directly proportional to the concentration of trans fatty acids in the sample. Cis fatty acids, in contrast, exhibit a broad absorption band below 800 cm⁻¹, which does not interfere with the trans fat quantification.[6] By measuring the area of the 966 cm⁻¹ peak and comparing it to a calibration curve prepared from standards of known trans fat concentration, the total trans fat content of an unknown sample can be accurately determined.
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable for this application.
-
ATR Accessory: A heated single-bounce ATR accessory with a zinc selenide (B1212193) (ZnSe) or diamond crystal is recommended.[7] Heating the ATR crystal is crucial for melting solid and semi-solid fat samples to ensure complete and uniform contact with the crystal surface.[1]
-
Standards:
-
Trans fat standard: Trielaidin (B52976) (the triglyceride of this compound) is used as a 100% trans fat standard.[3]
-
Trans-free standard: Triolein (B1671897) (the triglyceride of oleic acid) is commonly used as a 0% trans fat standard.[3]
-
-
Solvent: A non-polar solvent like hexane (B92381) may be required for fat extraction from solid food matrices.
-
Analytical Balance, Volumetric Flasks, and Pipettes: For the preparation of calibration standards.
Experimental Protocol
1. Sample Preparation
-
For Oils and Liquid Fats: These samples can be analyzed directly. Ensure the sample is homogeneous before analysis.
-
For Solid and Semi-Solid Fats (e.g., Margarine, Shortening): Heat the sample to a temperature above its melting point (typically 65°C) to ensure it is completely liquid and homogenous before applying it to the ATR crystal.[1][7]
-
For Processed Foods: The fat content must first be extracted from the food matrix. A standard solvent extraction method (e.g., Soxhlet extraction with hexane) can be used. After extraction, the solvent should be evaporated to yield the neat fat/oil for analysis.
2. Calibration Curve Preparation
A series of calibration standards with varying concentrations of trans fat are prepared by gravimetrically mixing the trielaidin (100% trans) and triolein (0% trans) standards.[3] A typical calibration range would be from 1% to 50% trans fat.
3. FT-IR Data Acquisition
-
Instrument Setup:
-
Background Collection:
-
Heat the ATR crystal to the desired temperature (e.g., 65°C) and allow it to equilibrate.[1][7]
-
Collect a background spectrum of the clean, empty ATR crystal. It is crucial to use a trans-free reference fat for background correction to eliminate sloping baselines and improve accuracy, especially at low trans levels.[3]
-
-
Sample Analysis:
-
Apply a small amount (approximately 50 µL) of the melted and homogenized standard or sample onto the heated ATR crystal, ensuring the crystal surface is completely covered.[3]
-
Collect the sample spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., hexane or isopropanol) and a soft tissue between each measurement to prevent cross-contamination.
-
4. Data Analysis
-
Peak Area Integration:
-
For each collected spectrum, integrate the area of the characteristic trans absorption peak at approximately 966 cm⁻¹. A baseline is typically drawn between two points on either side of the peak.
-
-
Calibration Curve Construction:
-
Plot the integrated peak area of the 966 cm⁻¹ band against the known concentration of the trans fat standards.
-
Perform a linear regression analysis on the data points to generate a calibration curve. The resulting equation (y = mx + c) will be used to calculate the trans fat concentration in unknown samples.
-
-
Quantification of Unknown Samples:
-
Measure the peak area of the 966 cm⁻¹ band for the unknown sample.
-
Using the calibration curve equation, calculate the percentage of trans fat in the sample.
-
Quantitative Data Summary
The FT-IR ATR method provides reliable quantitative results for trans fat analysis. The performance of the method is summarized in the table below, based on typical validation parameters found in the literature.
| Parameter | Typical Value/Range | Reference |
| Analytical Wavenumber | ~966 cm⁻¹ | [1][7] |
| Calibration Range | 1% - 50% (trans fat) | [3] |
| Correlation Coefficient (R²) | > 0.99 | [8] |
| Limit of Quantification (LOQ) | As low as 1% | [3] |
| Analysis Time per Sample | < 5 minutes | [9] |
| Sample Volume | ~50 µL | [3] |
Visualizations
Experimental Workflow for Trans Fat Determination by FT-IR
References
- 1. jascoinc.com [jascoinc.com]
- 2. jascoinc.com [jascoinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overview of infrared methodologies for trans fat determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Elaidic Acid as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of elaidic acid for use as a research chemical. The information is intended for professionals in the fields of life sciences and drug development who require high-purity trans-fatty acids for their studies.
This compound, the trans isomer of oleic acid, is a critical tool in biomedical research, particularly in studies related to lipid metabolism, cardiovascular diseases, and cancer.[1] It is the major trans fat found in industrially hydrogenated vegetable oils.[1][2] In a research context, it is used to investigate the physiological and pathophysiological effects of trans-fatty acids on cellular processes.[1][3]
Key Applications in Research
-
Lipid Metabolism Studies: this compound is used as a reference compound to understand how trans fats affect cholesterol levels, insulin (B600854) resistance, and inflammatory markers.[1] It has been shown to increase the activity of cholesteryl ester transfer protein (CETP), which leads to an increase in VLDL and a decrease in HDL cholesterol.[1][2]
-
Cell Signaling Research: It is utilized to explore its influence on cellular signaling pathways. For instance, this compound can activate G-protein coupled receptors GPR40 and GPR120, leading to downstream signaling events.[4]
-
Cancer Research: Studies have investigated the role of this compound in promoting cancer cell metastasis through the induction of stemness markers.[4]
-
Analytical Standard: High-purity this compound serves as an analytical standard for the identification and quantification of trans fatty acids in food and biological samples.[1]
Synthesis of this compound
The primary method for synthesizing this compound is through the cis-trans isomerization of its naturally occurring cis-isomer, oleic acid.[1] This can be achieved through various catalytic methods. Below are protocols for two common methods.
Experimental Protocols
Protocol 1: Isomerization of Oleic Acid using p-Toluenesulfinic Acid
This method is a more modern, safer, and efficient alternative to older methods that use toxic catalysts like selenium or nitrous acid.[4] It has been shown to produce high yields of trans fatty acids.[3][5]
Materials:
-
High-purity oleic acid
-
p-Toluenesulfinic acid (catalyst)
-
High-purity nitrogen gas
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 10 g of high-purity oleic acid into a 250 mL round-bottom flask.
-
Add p-toluenesulfinic acid as a catalyst. A ratio of 250:20 of oleic acid to catalyst by weight is recommended.[4]
-
Flush the flask with nitrogen gas to create an inert atmosphere. This is crucial to prevent oxidation at high temperatures.
-
Heat the mixture to 100°C with continuous stirring under a nitrogen atmosphere for 90 minutes.[3]
-
After cooling to room temperature, dissolve the mixture in 100 mL of hexane.
-
Wash the hexane solution three times with 50 mL of deionized water in a separatory funnel to remove the catalyst.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the hexane using a rotary evaporator to yield the crude this compound.
Protocol 2: Isomerization of Oleic Acid using Nitrogen Oxides
This is a classic method for this compound synthesis.[5] Caution: This procedure involves the in-situ generation of nitrogen oxides, which are highly toxic and corrosive.[1][6][7] This experiment must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Materials:
-
High-purity oleic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water bath
-
Beaker
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a beaker, combine 9.6 g of oleic acid with a solution of 0.5 g of sodium nitrite in 2 mL of water.[5]
-
Heat the mixture to 58-62°C on a water bath with stirring.[5]
-
Slowly add 5 mL of a 50/50 (v/v) solution of concentrated nitric acid and water to the heated mixture. Nitrogen oxides will be generated in situ.
-
Continue stirring for 15 minutes, then remove the beaker from the water bath and allow it to stand for 1 hour at room temperature. The fatty acid layer should solidify.[5]
-
Dissolve the solidified fatty acid layer in 200 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with deionized water until the aqueous layer is free of mineral acid (test with litmus (B1172312) paper).
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation to obtain crude this compound.
Purification of this compound
Purification is essential to obtain high-purity this compound suitable for research applications. The primary impurity will be the starting material, oleic acid, along with any side products.
Protocol 3: Purification by Low-Temperature Crystallization
This method takes advantage of the difference in melting points between this compound (45 °C) and oleic acid (13-14 °C).
Materials:
-
Crude this compound
-
Low-temperature freezer or bath (capable of reaching -25°C)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in acetone. The amount of acetone will depend on the amount of crude product, but a good starting point is to use enough to fully dissolve the solid at room temperature.
-
Cool the solution to -25°C and hold at this temperature for at least 30 minutes.[5] this compound will crystallize out of the solution while the more soluble oleic acid remains in the filtrate.
-
Quickly filter the cold solution through a pre-chilled Buchner funnel to collect the this compound crystals.
-
Wash the crystals with a small amount of ice-cold acetone to remove any remaining oleic acid.
-
Dry the crystals under vacuum to remove any residual acetone.
-
The purity of the resulting this compound can be assessed by gas chromatography (GC). For highly pure this compound, this crystallization step may need to be repeated.
Data Presentation
| Synthesis Method | Catalyst | Typical Yield | Purity | Advantages | Disadvantages |
| Isomerization | p-Toluenesulfinic acid | ~80%[3][5] | High | Safer catalyst, high yield, simple procedure[4] | Requires inert atmosphere |
| Isomerization | Nitrogen Oxides | ~52% (of crystals)[5] | Good, requires purification | Classic, well-established method | Highly toxic and corrosive reagents[1][6][7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of this compound
This compound, like other long-chain fatty acids, can act as a signaling molecule by activating specific G-protein coupled receptors, namely GPR40 (also known as FFAR1) and GPR120.[4][8] This activation can lead to various downstream cellular responses.
Caption: this compound signaling through GPR40 and GPR120.
References
- 1. science.cleapss.org.uk [science.cleapss.org.uk]
- 2. Trans fat - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 5. <em>Cis-trans</em> isomerization of unsaturated fatty acids in edible oils to prepare <em>trans</em> fat | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. airgas.com [airgas.com]
- 8. mdpi.com [mdpi.com]
Unraveling Cellular Responses to Elaidic Acid: A Lipidomics Approach
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elaidic acid, the primary trans fatty acid found in partially hydrogenated vegetable oils, has been linked to adverse health effects, particularly cardiovascular disease.[1][2][3] Understanding the cellular mechanisms underlying these effects is crucial for developing preventative and therapeutic strategies. Lipidomics, the large-scale study of cellular lipids, offers a powerful tool to investigate how this compound alters lipid metabolism and cellular signaling. This application note provides a detailed overview and experimental protocols for a lipidomics-based investigation of the cellular response to this compound treatment.
Experimental Workflow
The overall experimental workflow for studying the cellular response to this compound using a lipidomics approach is depicted below. This process involves cell culture and treatment, lipid extraction, lipid analysis by mass spectrometry, and subsequent data analysis to identify changes in lipid profiles and affected signaling pathways.
Caption: Experimental workflow for lipidomic analysis.
Quantitative Data Summary
Treatment of hepatic cell lines like HepG2 and HuH-7 with this compound leads to significant alterations in lipid metabolism. The following tables summarize the key quantitative changes observed in these studies.
Table 1: Effect of this compound on Cholesterol Synthesis Pathway Enzymes in HepG2 Cells
| Gene/Protein | Fold Change (this compound vs. Oleic Acid) | Method | Reference |
| HMGCR | 2.9 | GEMA | [2] |
| ACLY | 1.5 - 4.1 | GEMA/SILAC | [2] |
| DLAT | 1.5 - 4.1 | GEMA/SILAC | [2] |
| Other enzymes (16 total) | 1.5 - 4.1 | GEMA/SILAC | [2] |
GEMA: Gene Expression Microarray Analysis; SILAC: Stable Isotope Labeling by Amino Acids in Cell Culture
Table 2: Impact of this compound on Lipogenic Gene Expression and SREBP-1c Activity
| Gene/Parameter | Effect of this compound | Cell Line | Reference |
| SRE-luciferase activity | Potently induced | HEK293 | [4] |
| SREBP-1c mRNA | Increased | HuH-7 | [4] |
| Mature SREBP-1 protein | No inhibitory effect | HuH-7 | [4] |
| Lipogenic genes | Increased expression | HuH-7 | [4] |
Key Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in lipid metabolism and cellular stress.
SREBP-1c Mediated Lipogenesis
This compound promotes hepatic lipogenesis by activating the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.[4] This leads to an increased expression of genes involved in fatty acid and cholesterol synthesis.
Caption: this compound-induced SREBP-1c signaling.
Lipid Raft-Associated EGFR Signaling
In colorectal cancer cells, this compound integrates into lipid rafts within the plasma membrane, which can affect the signaling of the Epidermal Growth Factor Receptor (EGFR).[5] This interaction can promote pro-metastatic signals.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Achieving Baseline Separation of Elaidic and Oleic Acid in HPLC
Welcome to our dedicated technical support center for optimizing the HPLC separation of elaidic acid (a trans fatty acid) and oleic acid (a cis fatty acid). These geometric isomers can be challenging to separate due to their similar hydrophobicity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve robust and reproducible baseline separation.
Troubleshooting Guide
This section addresses common issues encountered during the separation of elaidic and oleic acid.
Q1: My elaidic and oleic acid peaks are co-eluting or have very poor resolution. What are the first things I should check?
A1: Poor resolution is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Composition: Ensure the mobile phase is accurately prepared. For reversed-phase C18 columns, a mobile phase of acetonitrile (B52724)/water (e.g., 80:20, v/v) with 0.1% acetic acid is often effective.[2][3][4] The acetic acid is crucial for achieving sharp peaks; without it, peaks can be very broad with poor resolution.[2]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before injection. Inadequate equilibration can lead to shifting retention times and poor resolution.
-
Flow Rate: An optimal flow rate is key. While a higher flow rate can shorten analysis time, it may decrease resolution.[5] Conversely, a lower flow rate generally improves resolution but increases run time.[5][6] If you are using a standard method, ensure your pump is delivering the correct flow rate.
-
Column Integrity: An old or contaminated column can lead to poor peak shape and resolution. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.
Q2: I'm using a C18 column and the recommended mobile phase, but my peaks are still broad. How can I improve peak shape?
A2: Broad peaks can be caused by several factors beyond basic mobile phase and column choice.
-
Presence of Acetic Acid: The addition of a small amount of acetic acid (around 0.1%) to the mobile phase is critical for obtaining sharp peaks for both oleic and this compound.[2]
-
Column Temperature: Increasing the column temperature can decrease solvent viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.[7][8][9] However, be mindful of the thermal stability of your analytes.
-
System Dead Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening. Ensure connections are as short as possible with appropriate internal diameters.[10]
Q3: My retention times are shifting between injections. What is causing this instability?
A3: Retention time instability can invalidate your results. Here are the common culprits:
-
Inadequate Column Equilibration: This is a frequent cause of shifting retention times, especially when using gradient elution. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.
-
Mobile Phase Fluctuation: Ensure your mobile phase is well-mixed and degassed. Changes in mobile phase composition throughout a run can cause retention time drift. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Unstable column temperature can lead to inconsistent retention times.[7] Use a column oven to maintain a constant temperature.
-
Pump Performance: Leaks in the pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.
Q4: Can I improve separation without changing my C18 column?
A4: Yes, several parameters can be optimized:
-
Mobile Phase Optimization: You can fine-tune the ratio of acetonitrile to water. A slight decrease in the organic solvent percentage will increase retention and may improve the separation of closely eluting peaks.[6]
-
Temperature Optimization: Systematically varying the column temperature can alter selectivity.[7] A change of even a few degrees can sometimes bring about baseline separation.
-
Flow Rate Adjustment: As mentioned, reducing the flow rate can enhance resolution.[5]
Q5: When should I consider using a different type of column?
A5: If optimizing the parameters on your C18 column doesn't yield the desired separation, you might consider a different stationary phase.
-
Shape-Selective Columns: For challenging cis/trans isomer separations, columns with enhanced shape selectivity, such as cholesterol-bonded phases, can be highly effective as they can distinguish between the different shapes of oleic (cis) and elaidic (trans) acids.[1][11][12]
-
Different C18 Chemistries: Not all C18 columns are the same. A C18 column with a different bonding density or endcapping (like the Agilent Zorbax Eclipse Plus C18) might provide the necessary selectivity.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for separating elaidic and oleic acid?
A1: A good starting point is a reversed-phase method using a C18 column.[2][4] A common mobile phase is acetonitrile/water (80:20, v/v) containing 0.1% acetic acid, with UV detection at 205 nm.[2][3][4]
Q2: Why is it difficult to separate elaidic and oleic acid?
A2: this compound (trans-isomer) and oleic acid (cis-isomer) are geometric isomers with the same molecular weight and very similar hydrophobicity.[1][11] This makes their separation by standard reversed-phase HPLC challenging.
Q3: Do I need to derivatize my fatty acids for HPLC analysis?
A3: While derivatization (e.g., to form phenacyl esters) can be used to enhance UV detection at higher wavelengths or for fluorescence detection, it is not always necessary for separating elaidic and oleic acid.[16] Direct analysis of underivatized fatty acids is possible with UV detection at low wavelengths (e.g., 205 nm).[2][4]
Q4: Can temperature be used to improve the separation?
A4: Yes, adjusting the column temperature can significantly impact selectivity and retention times.[7] Lowering the temperature may increase retention and improve resolution for some closely eluting compounds, while increasing the temperature can reduce analysis time and improve peak efficiency.[7][8]
Q5: What are the expected retention times for elaidic and oleic acid?
A5: Retention times will vary depending on the specific column, mobile phase, flow rate, and temperature. However, in a reversed-phase system, the trans-isomer (this compound) is generally more retained and will elute after the cis-isomer (oleic acid). For example, in one study, the retention times were approximately 11.2 minutes for oleic acid and 12.6 minutes for this compound.[2]
Quantitative Data Summary
The following tables summarize typical experimental conditions and performance data for the separation of elaidic and oleic acid.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 5 µm, 150 x 4.6 mm)[2] |
| Mobile Phase | Acetonitrile/Water (80:20, v/v) with 0.1% Acetic Acid[2][3][4] |
| Flow Rate | 2.0 mL/min[2][3] |
| Detection | UV at 205 nm[2][3][4] |
| Injection Volume | 50 µL[2][3] |
Table 2: Example Chromatographic Data
| Analyte | Retention Time (min) |
| Oleic Acid | ~11.2 - 14.8 |
| This compound | ~12.6 - 17.6 |
| Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.[2][3] |
Detailed Experimental Protocol
This protocol provides a validated method for the determination of this compound, with good separation from oleic acid.[2][4]
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial)
-
This compound and Oleic Acid standards
-
n-Hexane (for sample preparation)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation
-
To prepare 1 L of the mobile phase, mix 800 mL of acetonitrile with 200 mL of HPLC-grade water.
-
Add 1 mL of glacial acetic acid to the mixture.
-
Degas the mobile phase before use.
4. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving 100 mg of this compound in 100 mL of n-hexane.[2]
-
Prepare working standards by diluting the stock solution as needed. A similar procedure can be followed for oleic acid.
5. Chromatographic Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (80:20, v/v) with 0.1% Acetic Acid
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 50 µL
6. Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Identify the peaks based on the retention times of the standards. Oleic acid will elute before this compound.
Visual Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting poor baseline separation of elaidic and oleic acid.
Caption: Troubleshooting workflow for improving baseline separation.
This guide should provide a solid foundation for researchers, scientists, and drug development professionals to overcome the challenges associated with the HPLC separation of elaidic and oleic acid.
References
- 1. hplc.eu [hplc.eu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. Oleic Acid & this compound - AppNote [mtc-usa.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. agilent.com [agilent.com]
- 15. chromtech.com [chromtech.com]
- 16. aocs.org [aocs.org]
Technical Support Center: Gas Chromatography (GC) Analysis of Elaidic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography (GC) analysis of elaidic acid, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2] This leads to several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption to active sites in the GC system, resulting in inaccurate and irreproducible results.[1][2] Derivatization, typically by converting fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[1][2][3] This process neutralizes the polar carboxyl group, leading to sharper, more symmetrical peaks and allowing for better separation based on properties like boiling point and degree of unsaturation.[1][2]
Q2: What is the most common derivatization method for this compound?
A2: The most common method is the esterification of the fatty acid to form a fatty acid methyl ester (FAME).[3][4] A widely used and effective reagent for this is Boron Trifluoride (BF₃) in methanol (B129727) (typically 12-14%).[5][6][7] This acid-catalyzed esterification is robust and works well for free fatty acids under relatively mild conditions (e.g., 60°C for 10-60 minutes).[1][5][6]
Q3: What type of GC column is best for analyzing this compound FAME?
A3: For the analysis of FAMEs, especially for resolving geometric isomers like this compound (trans) and its cis-isomer oleic acid, highly polar stationary phases are recommended.[3][8]
-
Highly Polar Cyanopropyl Columns: Columns with stationary phases like bis-cyanopropyl polysiloxane (e.g., SP-2560, HP-88, Rt-2560) are the preferred choice.[8][9] They provide excellent separation of cis and trans isomers.[8][10]
-
Polyethylene Glycol (PEG) Phases: Wax-type columns (e.g., FAMEWAX, DB-WAX) are also effective for general FAME analysis, separating compounds by carbon chain length and degree of unsaturation.[8]
Longer columns (e.g., 100 m) with a narrow internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.20-0.25 µm) will provide the highest resolution for complex separations.[8]
Troubleshooting Poor Peak Shape
Q4: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is a frequent problem. It can be caused by chemical interactions or physical issues within the GC system.[3][11]
Troubleshooting Peak Tailing
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Incomplete Derivatization | Free this compound is highly polar and will interact strongly with active sites, causing significant tailing.[5][12] | Review the derivatization protocol. Ensure reagents are fresh and anhydrous.[1][2] Verify reaction time and temperature are sufficient for complete conversion to FAME.[5] |
| Active Sites in System | Exposed silanol (B1196071) groups (Si-OH) in the inlet liner, on glass wool, or at the head of the column can interact with the analyte via hydrogen bonding.[3][13][14] | Use a fresh, deactivated inlet liner, preferably with deactivated glass wool.[13][15] Trim 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.[12][13] |
| Improper Column Installation | A poor column cut (not a clean 90° angle) or incorrect installation depth in the inlet can create dead volumes and turbulence, leading to tailing.[11][13][14] | Re-cut the column using a proper tool (e.g., ceramic wafer) and inspect the cut with a magnifier.[11][13] Re-install the column according to the manufacturer's guidelines for the correct height.[13] |
| Column Contamination | Buildup of non-volatile sample matrix components on the column can create active sites.[4][11] | Bake out the column at a high temperature (within its limit) to remove contaminants.[2][15] If the problem persists, trim the front of the column or replace it.[4][16] |
| Low Inlet Temperature | If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, causing a slow, drawn-out introduction to the column.[11][14] | Ensure the inlet temperature is appropriate for FAMEs, typically around 250°C.[3] |
Q5: My this compound peak is fronting. What does this mean and what should I do?
Peak fronting, where the leading edge of the peak is sloped, is most often a sign of column overload.[4][13][17]
Troubleshooting Peak Fronting
| Potential Cause | Description | Recommended Solution(s) |
|---|---|---|
| Column Overload | Injecting too much analyte mass saturates the stationary phase at the front of the column, causing molecules to travel ahead of the main band.[13][17] | Reduce the sample concentration by diluting it.[4][12] Decrease the injection volume.[4][12] |
| Inappropriate Split Ratio | If using a split injection, the split ratio may be too low, allowing too much sample onto the column. | Increase the split ratio (e.g., from 20:1 to 50:1 or 100:1) to reduce the mass of analyte reaching the column.[12] |
| Solvent Mismatch | Injecting a sample dissolved in a solvent that is not compatible with the stationary phase can cause peak distortion.[4][13] | If possible, dissolve the sample in a solvent that is compatible with the highly polar GC column (though hexane (B92381)/heptane is standard for FAME extraction). Ensure proper solvent focusing by setting the initial oven temperature at least 20°C below the boiling point of the injection solvent.[13] |
Experimental Protocols
Protocol: Derivatization of this compound to FAME using BF₃-Methanol
This protocol describes a common and effective method for converting this compound into its fatty acid methyl ester (elaidate) for GC analysis.[1][5][6]
Materials:
-
Sample containing this compound (1-25 mg)
-
12-14% Boron Trifluoride (BF₃) in Methanol
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vial or tube with PTFE-lined cap
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place up to 25 mg of the dried sample (e.g., lipid extract) into the reaction vial.[1]
-
Add 1-2 mL of 12-14% BF₃-Methanol reagent to the vial.[1][6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 10-60 minutes in a heating block or water bath.[1][5][6] The optimal time may need to be determined experimentally.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution (to stop the reaction and aid phase separation).[5]
-
Add 1-2 mL of hexane, cap the vial, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1][5]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[6]
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[5]
-
The sample is now ready for injection into the GC.
Visualization
// Connections start -> {Tailing, Fronting, Broad} [style=dashed];
Tailing -> Deriv; Deriv -> Sol_Deriv [label="Yes"]; Deriv -> ActiveSites [label="No"];
ActiveSites -> Sol_Active [label="Yes"]; ActiveSites -> Install [label="No"];
Install -> Sol_Install [label="Yes"];
Fronting -> Overload; Overload -> Sol_Overload [label="Yes"];
Broad -> LowTemp; LowTemp -> Sol_Temp [label="Yes"]; LowTemp -> FlowRate [label="No"]; FlowRate -> Sol_Flow [label="Yes"]; } end_dot A workflow for troubleshooting poor peak shape in GC.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Quantifying Low Levels of Elaidic Acid
Welcome to the technical support center for the analysis of elaidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of this compound in various samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing poor separation between this compound and other fatty acid isomers, particularly vaccenic acid?
A1: Co-elution of C18:1 trans-isomers is a common challenge in the analysis of this compound (9t-C18:1) and vaccenic acid (11t-C18:1) due to their similar physicochemical properties.[1] This can lead to inaccurate quantification, especially at low concentrations.
Troubleshooting Steps:
-
Optimize GC Column and Temperature Program:
-
Column Selection: Employ a highly polar capillary column, such as a bis-cyanopropyl polysiloxane (e.g., SP-2560 or equivalent), which is specifically designed for the separation of fatty acid methyl esters (FAMEs), including geometric and positional isomers.[2][3]
-
Temperature Gradient: A slow and optimized oven temperature program can enhance the resolution between closely eluting peaks. For instance, a long, slow ramp rate around the elution temperature of the C18:1 isomers can improve separation.[4]
-
-
Utilize Silver-Ion Chromatography:
-
Silver-Ion Solid-Phase Extraction (SPE): Incorporating a silver-ion SPE cartridge cleanup step can effectively separate trans-fatty acids from cis-fatty acids, reducing matrix complexity and improving the resolution of trans-isomers.[1][4]
-
Silver-Ion High-Performance Liquid Chromatography (Agilent-HPLC): This technique can be used as a standalone method or as a fractionation step prior to GC analysis for superior isomer separation.[4]
-
-
Consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
Q2: My results for this compound concentration are inconsistent and show high variability. What could be the cause?
A2: Inconsistent results when quantifying low levels of this compound can stem from several factors during sample preparation and analysis.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Isomerization: High temperatures during lipid extraction and derivatization can induce isomerization of cis and trans double bonds, altering the this compound concentration.[5][6] Avoid excessive heat and prolonged reaction times. Consider using milder derivatization reagents if possible.
-
Derivatization Efficiency: Incomplete derivatization of fatty acids to FAMEs or other esters can lead to poor chromatographic performance and inaccurate quantification.[7] Ensure the derivatization reaction goes to completion by optimizing reagent concentration, reaction time, and temperature.
-
Internal Standard: Use a suitable internal standard, such as a deuterated this compound or another trans-fatty acid not present in the sample, to correct for variations in extraction efficiency and injection volume.[8]
-
-
Check for Matrix Effects in LC-MS Analysis:
-
Matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[9][10]
-
Assessment: Perform a post-extraction spike experiment to quantitatively assess the degree of matrix effect.[9]
-
Mitigation: Improve sample cleanup, modify chromatographic conditions to separate this compound from interfering components, or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[10]
-
-
GC System Maintenance:
-
Injector Port: Active sites in the injector liner can cause analyte adsorption, leading to peak tailing and poor reproducibility.[2] Regularly replace or clean the injector liner.
-
Column Contamination: Contamination of the GC column can lead to peak distortion and shifting retention times.[7][11] Bake out the column at a high temperature or trim the front end of the column.
-
Q3: I am struggling to achieve the required sensitivity for quantifying low levels of this compound in my samples. How can I improve my limit of detection (LOD) and limit of quantification (LOQ)?
A3: Achieving low detection and quantification limits is crucial for analyzing trace levels of this compound.
Troubleshooting Steps:
-
Optimize Instrumentation:
-
Detector Choice: For GC analysis, a flame ionization detector (FID) offers good sensitivity for fatty acids. However, for enhanced sensitivity and selectivity, consider using a mass spectrometer (MS).[1][4] For LC, coupling with an MS detector is generally required for high sensitivity.[12]
-
Injection Volume: Increasing the injection volume can increase the signal intensity, but be cautious of overloading the column, which can lead to peak fronting.[11]
-
-
Enhance Sample Preparation:
-
Concentration: Concentrate the sample extract by evaporating the solvent to a smaller volume before analysis.
-
Derivatization for LC-MS: For LC-MS analysis, derivatization of the carboxylic acid group can significantly improve ionization efficiency and, consequently, sensitivity.[12]
-
-
Method Validation:
-
Carefully determine the method's LOD and LOQ through serial dilutions of a standard until signal-to-noise ratios of approximately 3 and 10 are reached, respectively.[4]
-
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods.
| Analytical Method | LOD | LOQ | Sample Matrix | Reference |
| GC-TOFMS | 2.20 µg/mL | 4.38 µg/mL | Food | [4] |
| Reversed-Phase HPLC-UV | 1 mg/L | 3 mg/L | Oils and Fats | [13][14] |
| Capillary Zone Electrophoresis (CZE)-UV | 0.0163 mmol L-1 | - | Spreadable Cheese | [15] |
Experimental Protocols
1. Gas Chromatography (GC) Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)
-
Lipid Extraction:
-
Homogenize the sample.
-
Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.[1]
-
Evaporate the solvent under a stream of nitrogen.
-
-
Saponification and Derivatization (Acid-Catalyzed):
-
To the dried lipid extract, add 0.5 M methanolic sodium hydroxide.[1]
-
Heat at 100°C for 5 minutes to saponify the fatty acids.[1]
-
Cool the sample and add boron trifluoride (BF₃)-methanol reagent (14%).[1][2]
-
Heat at 100°C for 5 minutes.[1]
-
Add isooctane (B107328) and a saturated sodium chloride solution to extract the FAMEs.[1]
-
Vortex and collect the upper isooctane layer containing the FAMEs.
-
-
GC-FID/MS Analysis:
-
GC Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 250°C.[2]
-
Oven Program: Initial temperature of 45°C held for 4 min, then ramped to 175°C at 13°C/min and held for 27 min, followed by a ramp to 215°C at 4°C/min and held for 10 min.[4]
-
Detector Temperature (FID): 280°C.[2]
-
Carrier Gas: Helium or Hydrogen.[2]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free this compound
-
Sample Preparation:
-
Dissolve the oil or fat sample in n-hexane.[13]
-
-
HPLC Analysis:
Visualizations
Caption: Experimental workflow for the quantification of this compound using GC.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Screening method for simultaneous detection of elaidic and vaccenic trans fatty acid isomers by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Elaidic Acid Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize elaidic acid degradation during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: The primary factors contributing to the degradation of this compound in samples are:
-
Oxidation: Exposure to oxygen and light can lead to the oxidation of the double bond in this compound. This process can be accelerated by the presence of metal ions. While this compound is a trans fatty acid and generally more stable than its cis-isomer oleic acid, it can still undergo slow oxidation over time with improper storage.[1]
-
Temperature: High temperatures can increase the rate of oxidative degradation. For instance, heating oils above 150°C can lead to an increase in this compound due to isomerization from oleic acid, but further heating can cause degradation.[2] Long-term storage at inappropriate temperatures (e.g., -20°C versus -80°C) can also lead to significant degradation of fatty acids.[3]
-
Enzymatic Activity: In biological samples, endogenous enzymes such as lipases can degrade triglycerides and release free fatty acids, which can then be further metabolized or degraded.[3][4] This is a major concern in tissues and biological fluids if not properly handled immediately after collection.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause cellular damage, leading to the release of enzymes and promoting lipid degradation and oxidation.[3][5][6]
Q2: What are the optimal short-term and long-term storage temperatures for samples containing this compound?
A2: The optimal storage temperature depends on the sample type and the intended storage duration. The following table summarizes general recommendations:
| Sample Type | Short-Term Storage (up to 7 days) | Long-Term Storage (>7 days) |
| Pure this compound (Crystalline Solid) | Room Temperature (in a desiccator, protected from light) | -20°C (for over a year)[7] |
| This compound in Organic Solvent | 4°C (purged with inert gas) | -20°C or -80°C (purged with inert gas, in amber glass vials)[3][8] |
| Biological Fluids (Plasma, Serum) | 4°C (for a few hours) | -80°C or liquid nitrogen (-196°C)[3][9] |
| Tissues (e.g., Adipose) | On ice (immediately after collection) | -80°C or liquid nitrogen (-196°C) after flash-freezing[3] |
| Food and Oil Samples | 4°C (in the dark, with headspace flushed with nitrogen) | -20°C or lower (in the dark, with headspace flushed with nitrogen) |
Q3: How can I prevent the oxidation of this compound during storage?
A3: To prevent oxidation, you should:
-
Limit Oxygen Exposure: Store samples in airtight containers. For sensitive samples, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.[7][8]
-
Protect from Light: Use amber-colored glass vials or wrap containers in aluminum foil to protect samples from light, which can catalyze photo-oxidation.[3]
-
Use Antioxidants: Consider adding antioxidants to your samples, especially if they are to be stored for a long period or if they are particularly susceptible to oxidation. Common antioxidants for lipid samples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols.[10][11][12][13]
-
Chelating Agents: The addition of a chelating agent like EDTA can help by sequestering metal ions that can catalyze oxidative reactions.[14]
Q4: Are there any special considerations for storing biological samples like plasma or tissues?
A4: Yes, for biological samples, it is crucial to:
-
Minimize Enzymatic Activity: Process samples as quickly as possible after collection. Flash-freezing the sample in liquid nitrogen is a highly effective method to halt enzymatic processes.[3]
-
Aliquot Samples: To avoid repeated freeze-thaw cycles, it is highly recommended to divide samples into smaller aliquots before freezing. This allows you to thaw only the amount of sample needed for a particular experiment.[3]
-
Proper Collection: Use appropriate collection tubes (e.g., with anticoagulants for plasma) and handle them according to established protocols to maintain sample integrity from the start.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Unexpectedly low levels of this compound in the sample. | Oxidative Degradation: The sample was exposed to air and/or light during storage. | 1. Review your storage procedure. Ensure samples are stored in airtight containers, protected from light. 2. For future samples, flush the container headspace with an inert gas (nitrogen or argon). 3. Consider adding an antioxidant like BHT to the storage solvent. |
| Improper Storage Temperature: The sample was not stored at a sufficiently low temperature. | 1. Verify the temperature of your storage unit. 2. For long-term storage of biological samples or lipid extracts, use a -80°C freezer.[3] | |
| Enzymatic Degradation (for biological samples): Endogenous enzymes in the sample were not inactivated. | 1. For future collections, process samples immediately. 2. Flash-freeze tissue samples in liquid nitrogen immediately after collection.[3] 3. Keep biological fluids on ice and freeze them as soon as possible. | |
| High variability in this compound concentration between aliquots of the same sample. | Repeated Freeze-Thaw Cycles: The sample was frozen and thawed multiple times. | 1. For future studies, aliquot samples into single-use volumes before the initial freezing to avoid the need for repeated thawing.[3] |
| Non-homogenous Sample: The this compound was not evenly distributed throughout the original sample. | 1. Ensure thorough mixing of the sample before aliquoting. | |
| Presence of unexpected peaks in the chromatogram, possibly indicating degradation products. | Oxidation: Oxidative byproducts may have formed. | 1. Implement measures to prevent oxidation as described above (inert gas, light protection, antioxidants). 2. Analyze a freshly prepared standard of this compound to confirm its retention time and purity. |
| Contamination: The sample or solvent may have been contaminated. | 1. Use high-purity solvents for all extractions and dilutions. 2. Ensure all glassware is thoroughly cleaned and free of contaminants. |
Experimental Protocols
Protocol 1: Long-Term Storage of Biological Samples (Plasma/Serum) for this compound Analysis
-
Sample Collection: Collect blood in appropriate tubes (e.g., EDTA tubes for plasma).
-
Processing: Process the blood to obtain plasma or serum as quickly as possible, keeping the samples on ice.
-
Aliquoting: Immediately after separation, aliquot the plasma or serum into smaller, single-use volumes in cryovials.
-
Flash-Freezing: Snap-freeze the aliquots in liquid nitrogen.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.[3]
-
Thawing: When ready for analysis, thaw an aliquot rapidly in a water bath at room temperature and keep it on ice until extraction. Avoid repeated freeze-thaw cycles.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is a general guideline and may need optimization for specific sample types and instrumentation.
-
Lipid Extraction:
-
For serum or plasma, use a Folch extraction method. To 100 µL of serum, add 1 mL of a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.[15]
-
Vortex thoroughly for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a reagent for methylation, such as 14% boron trifluoride in methanol (BF3-methanol).[16][17]
-
Heat the sample at a specified temperature (e.g., 100°C) for a set time (e.g., 30 minutes) to allow for the conversion of fatty acids to FAMEs.[5]
-
After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for FAME analysis, such as a SP-2560 or a DB-5ms.[14][17]
-
Carrier Gas: Use helium at a constant flow rate.
-
Oven Program: A typical temperature program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature to separate different FAMEs, and then hold at a final high temperature to elute all compounds.[15]
-
Injection: Inject a small volume (e.g., 1 µL) of the FAME extract in hexane.
-
Detection: Use a mass spectrometer in either full scan mode to identify compounds or selected ion monitoring (SIM) mode for targeted quantification of this compound methyl ester for higher sensitivity.[15]
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This method is suitable for the direct analysis of this compound without derivatization.
-
Sample Preparation:
-
Extract lipids from the sample as described in the GC-MS protocol.
-
Dissolve the dried lipid extract in a suitable solvent, such as n-hexane.
-
-
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20, v/v) with a small amount of acetic acid (e.g., 0.1%) is effective.
-
Flow Rate: A typical flow rate is around 1.0-2.0 mL/min.
-
Detection: Use a UV detector set at a low wavelength, such as 205 nm, where fatty acids have some absorbance.
-
Injection Volume: Inject a suitable volume (e.g., 20-50 µL) of the sample.
-
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. rjptonline.org [rjptonline.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. vliz.be [vliz.be]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. journalcjast.com [journalcjast.com]
overcoming matrix effects in elaidic acid quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of elaidic acid, with a specific focus on identifying and overcoming matrix effects in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) analyses.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and why is it a concern for this compound quantification?
A: The matrix effect is the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[1] When analyzing biological samples like plasma or serum, these co-eluting components can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and unreliable quantification.[3][4] Phospholipids (B1166683) are a major cause of matrix effects in biological samples as they are highly abundant and often co-extract with lipids like this compound.[5]
Caption: Conceptual diagram of ion suppression in an ESI source.
Q2: How can I determine if my assay is affected by matrix effects?
A: The most reliable method to quantitatively assess matrix effects is the post-extraction spike analysis .[3] This technique compares the response of this compound spiked into an extracted blank matrix (which contains all the endogenous components) with the response of this compound in a clean, neat solution (e.g., the mobile phase solvent).[1] A significant difference between these two responses indicates the presence of a matrix effect.[3] A qualitative method, known as post-column infusion, can also be used during method development to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]
The quantitative matrix factor (MF) is calculated as follows: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution) [1]
-
An MF value < 1 indicates ion suppression.[3]
-
An MF value > 1 indicates ion enhancement.[3]
-
An MF value = 1 indicates no matrix effect.
For a robust validation, this should be tested using at least six different lots of the biological matrix.[1] The coefficient of variation (CV) of the internal standard-normalized MF should not exceed 15%.[1]
Q3: What is the best way to correct for matrix effects?
A: While optimizing sample preparation and chromatography is crucial, the most recognized and effective technique to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[7][8] A SIL-IS, such as ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[9][10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect can be effectively normalized, leading to accurate quantification.[9]
Troubleshooting Guides
Issue 1: Poor sensitivity, low signal intensity, or inconsistent results.
This is a classic sign of ion suppression. Use the following decision tree to troubleshoot the problem.
Caption: Troubleshooting decision tree for matrix effects.
Issue 2: My current sample preparation is not effective enough.
Protein precipitation (PPT) is often the least effective technique for removing matrix components.[5] More rigorous methods are needed for complex matrices like plasma.
Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | Protein removal via solvent denaturation. | Low . Often results in significant matrix effects as many components, like phospholipids, remain soluble.[5] | Fast and simple, but yields the "dirtiest" extract. |
| Liquid-Liquid Extraction (LLE) | Partitioning this compound into an immiscible organic solvent. | Moderate to High . Can provide clean extracts. Double LLE can further improve selectivity.[2][5] | Analyte recovery can be low, especially for more polar lipids. Solvent choice and pH are critical.[2][5] |
| Solid-Phase Extraction (SPE) | Chromatographic separation on a solid sorbent. | High . Reversed-phase, ion-exchange, or mixed-mode SPE can dramatically reduce matrix components.[5] | Method development is required but offers high selectivity. |
| Phospholipid Depletion | Specific removal of phospholipids using specialized plates (e.g., HybridSPE). | Very High . Directly targets and removes the primary source of matrix effects in plasma/serum. | Highly effective for cleaner samples and improved analyte response. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol describes how to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
method refinement for elaidic acid analysis in complex lipid mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of elaidic acid in complex lipid mixtures. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes the analysis of this compound in complex lipid mixtures challenging?
A1: The primary challenges in quantifying this compound stem from several factors. First, this compound (9t-C18:1) is one of many trans fatty acid (TFA) isomers. Clear separation, identification, and quantification are difficult due to the frequent co-elution of these isomers with each other and with cis-fatty acid isomers, such as oleic acid.[1] The presence of matrix components in complex biological or food samples can also interfere with analysis, potentially reducing separation efficiency.[1] Furthermore, the chemical instability of polyunsaturated fatty acids and the varying distribution of cis and trans isomers can lead to inaccurate results.[2]
Q2: Why is derivatization required for the GC analysis of fatty acids like this compound?
A2: Derivatization is a critical step to prepare fatty acids for Gas Chromatography (GC) analysis. In their free form, fatty acids are polar and have low volatility, which results in poor chromatographic performance, including peak tailing and adsorption to the GC column.[3] Converting fatty acids into more volatile, non-polar derivatives, most commonly Fatty Acid Methyl Esters (FAMEs), significantly improves their separation, peak shape, and overall analytical accuracy.[3][4][5] This process is necessary for both free fatty acids (esterification) and those bound in complex lipids like triglycerides (transesterification).[4][5]
Q3: What are the most common derivatization methods for preparing FAMEs?
A3: The most widely used methods for preparing FAMEs include:
-
Acid-catalyzed esterification/transesterification: This method uses reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid (HCl) in methanol. It is effective for both free fatty acids and esterified fatty acids.[3]
-
Base-catalyzed transesterification: This rapid method employs reagents such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol and can be performed at room temperature.[3][6] However, it is not suitable for converting free fatty acids into FAMEs.[3]
Q4: How do I choose the right derivatization method for my sample?
A4: The choice depends on the composition of your lipid sample. For samples containing a mix of lipid classes including free fatty acids, an acid-catalyzed method like BF3-methanol is recommended to ensure all fatty acids are derivatized.[3] For samples primarily containing glycerolipids (e.g., triglycerides), a base-catalyzed method is often preferred for its speed and efficiency in transesterification.[3]
Troubleshooting Guides
Sample Preparation and Derivatization
Q: My derivatization reaction seems incomplete, leading to low FAME yield. What could be the cause?
A: Incomplete derivatization is a common issue that can significantly impact quantification.
-
Problem: Insufficient reaction time or temperature.
-
Solution: Ensure you are following the recommended heating time and temperature for your chosen method. For BF3-methanol, this is typically 5-10 minutes at 60°C, but optimization may be necessary.[3] For more resistant lipids, such as those with amide bonds, harsher conditions like higher temperatures or longer incubation times may be required.[7]
-
Problem: Presence of water in the sample or reagents.
-
Solution: Water can interfere with both acid- and base-catalyzed reactions. Ensure your sample is dry before adding reagents and use anhydrous solvents.[3]
-
Problem: Incorrect choice of catalyst for your sample.
-
Solution: If your sample contains a significant amount of free fatty acids, a base-catalyzed method will not be effective. Switch to an acid-catalyzed method to ensure esterification of the free fatty acids.[3]
Q: I am seeing unexpected or "ghost" peaks in my chromatogram after derivatization. What are they and how can I prevent them?
A: Extraneous peaks can originate from several sources.
-
Problem: Contamination from reagents or glassware.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent to remove any lipid residues. Be vigilant about potential contamination from sources like soaps or plasticizers.[8]
-
Problem: Side reactions during derivatization.
-
Solution: Overly harsh reaction conditions (e.g., excessively high temperatures) can sometimes cause degradation of sensitive polyunsaturated fatty acids or other side reactions. Adhere to validated protocols and optimize conditions carefully.
-
Problem: Carryover from a previous injection.
-
Solution: High molecular weight components from a previous sample may remain in the column and elute in a subsequent run.[8] To prevent this, extend the run time at a high temperature at the end of each analysis to ensure all components have eluted before the next injection.[8] Regularly changing the injector liner, especially when analyzing complex samples, can also help.[8]
Gas Chromatography (GC) Analysis
Q: I am struggling to separate this compound from its isomers, particularly vaccenic acid and oleic acid.
A: Co-elution of C18:1 isomers is a significant challenge.
-
Problem: Inadequate column selectivity.
-
Solution: The separation of cis and trans fatty acid isomers requires a highly polar capillary column. Columns with a high cyanopropyl content, such as the SP-2560, are specifically designed for this purpose and are highly recommended.[9][10][11]
-
Problem: Sub-optimal GC oven temperature program.
-
Solution: A slow, controlled temperature ramp is crucial for resolving closely eluting isomers. Avoid rapid temperature increases, as this can cause peaks to merge. An extended isothermal period during the elution of C18:1 isomers can also improve separation.[9]
-
Problem: Overlapping cis- and trans-fatty acids.
-
Solution: For highly complex mixtures where GC alone is insufficient, consider an additional sample fractionation step. Silver Ion Solid Phase Extraction (SPE) can be used to effectively separate fatty acids based on the degree of unsaturation, removing many interfering cis-isomers before GC analysis.[1][9]
Q: My chromatographic peaks are tailing or are excessively broad.
A: Poor peak shape compromises resolution and quantification.
-
Problem: Active sites in the GC system.
-
Solution: Free fatty acids that were not derivatized can interact with active sites in the injector liner or the column, causing tailing.[3] Ensure derivatization is complete. If the problem persists, the inlet liner may be contaminated or active; clean or replace it.[12] It may also be necessary to cut a small portion (e.g., the first 4 inches) from the front of the GC column to remove contamination.[12]
-
Problem: Column degradation.
-
Solution: Oxygen contamination or operating the column above its maximum temperature limit can degrade the stationary phase, leading to poor peak shape.[12] Ensure high-purity carrier gas with oxygen traps installed and operate within the column's specified temperature range.[12]
Experimental Protocols
Protocol 1: Acid-Catalyzed FAME Preparation (BF3-Methanol Method)
This protocol is effective for a wide range of lipid classes, including free fatty acids.
-
Sample Preparation: Weigh approximately 1-25 mg of the extracted lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[3]
-
Reagent Addition: Add 2 mL of a 12-14% Boron Trifluoride-Methanol (BF3-methanol) solution to the vial.[3]
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 10 minutes.[3] Ensure consistent heating for reproducibility.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) to the vial.[3]
-
Phase Separation: Vortex the vial vigorously for 1-2 minutes to extract the FAMEs into the upper hexane layer. Allow the layers to separate completely. Centrifugation can be used to expedite this step.[3]
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying (Optional but Recommended): Pass the hexane extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[3]
-
Analysis: The sample is now ready for GC analysis. If concentrations are low, the solvent can be carefully evaporated under nitrogen and the sample reconstituted in a smaller volume.[13]
Protocol 2: Typical GC-FID Conditions for this compound Analysis
-
Gas Chromatograph: An instrument equipped with a capillary column inlet and a Flame Ionization Detector (FID).
-
Column: A highly polar bis-cyanopropyl polysiloxane capillary column. A common choice is an SP-2560 (100 m x 0.25 mm i.d., 0.20-0.25 µm film thickness).[9][10]
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 260°C
-
-
Oven Temperature Program:
-
Initial Temperature: Hold at 175°C for 27 minutes.
-
Ramp: Increase to 215°C at a rate of 4°C/min.
-
Final Hold: Hold at 215°C for 10 minutes. (Note: This is an example program and must be optimized for your specific column and separation needs).[9]
-
-
Injection: 1 µL of the FAMEs solution in hexane using an appropriate split ratio (e.g., 50:1 or 100:1) depending on sample concentration.
Quantitative Data Summary
Table 1: Example Method Validation Parameters for this compound (EA) and Vaccenic Acid (VA) Analysis using GCxGC-TOFMS.
| Parameter | This compound (EA) | Vaccenic Acid (VA) | Reference |
| Linearity (r²) | 0.9997 | 0.9993 | [9] |
| Limit of Detection (LOD) | 2.20 µg/mL | 6.66 µg/mL | [9] |
| Limit of Quantification (LOQ) | 4.38 µg/mL | 13.27 µg/mL | [9] |
| Intra-Day Precision (RSD%) | 1.8 - 8.9% | 1.8 - 8.9% | [1] |
| Inter-Day Precision (RSD%) | 3.9 - 8.1% | 3.9 - 8.1% | [1] |
Table 2: Comparison of Common Derivatization Methods for Fatty Acid Analysis.
| Method | Reagents | Advantages | Disadvantages | Suitable For | Reference |
| Acid-Catalyzed | BF3-Methanol, HCl-Methanol | Derivatizes both free and esterified fatty acids; considered a robust method. | Slower than base-catalyzed methods; reagents can be harsh. | Complex lipid mixtures containing free fatty acids. | [3][14] |
| Base-Catalyzed | KOH/Methanol, NaOCH₃/Methanol | Very rapid reaction (minutes) at room temperature. | Does not derivatize free fatty acids; risk of saponification with excess water/reagent. | Samples containing primarily triglycerides and phospholipids. | [3][6] |
Visualized Workflows and Logic
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. echemi.com [echemi.com]
- 7. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 10. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Incomplete β-Oxidation of Elaidoyl-CoA in Mitochondrial Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete β-oxidation of elaidoyl-CoA in mitochondrial assays.
Frequently Asked Questions (FAQs)
Q1: Why is the β-oxidation of elaidoyl-CoA slower than that of its cis isomer, oleoyl-CoA?
A1: The β-oxidation of elaidoyl-CoA is approximately half the rate of oleoyl-CoA in rat heart mitochondria.[1] This is not due to the activity of fatty acyl-CoA dehydrogenase, carnitine acyltransferase, or the oxidation of its full-cycle intermediates.[1] The primary reason for the slower oxidation is the accumulation of a specific intermediate, 5-trans-tetradecenoyl-CoA, after the first two cycles of β-oxidation.[2][3]
Q2: What causes the accumulation of 5-trans-tetradecenoyl-CoA?
A2: 5-trans-tetradecenoyl-CoA is a poor substrate for the mitochondrial enzyme long-chain acyl-CoA dehydrogenase (LCAD).[2][3] This inefficiency in dehydrogenation leads to its accumulation within the mitochondrial matrix. In contrast, the corresponding cis isomer, 5-cis-tetradecenoyl-CoA (an intermediate of oleoyl-CoA oxidation), is more efficiently processed by LCAD.[2]
Q3: What is the role of 3,2-enoyl-CoA isomerase in elaidoyl-CoA oxidation?
A3: 3,2-trans-enoyl-CoA isomerase is a crucial auxiliary enzyme in the β-oxidation of unsaturated fatty acids.[4][5] Its primary role is to convert 3-cis or 3-trans-enoyl-CoA intermediates into the 2-trans-enoyl-CoA form, which is a substrate for the next enzyme in the β-oxidation spiral.[2][6] In the case of elaidoyl-CoA, after several cycles of β-oxidation, a 3-trans-enoyl-CoA intermediate is formed that requires isomerization to 2-trans-enoyl-CoA to proceed through the pathway. A deficiency in this enzyme can lead to the interruption of unsaturated fatty acid oxidation at the level of these 3-enoyl-CoA intermediates.[4][5]
Q4: What are the downstream consequences of 5-trans-tetradecenoyl-CoA accumulation?
A4: The buildup of 5-trans-tetradecenoyl-CoA in the mitochondrial matrix can lead to its hydrolysis to 5-trans-tetradecenoic acid and its subsequent conversion to 5-trans-tetradecenoylcarnitine.[2][3] This allows the partially oxidized fatty acid to be exported from the mitochondria, representing a "leaky" or incomplete oxidation process.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low oxygen consumption rate (OCR) with elaidoyl-CoA compared to oleoyl-CoA. | This is an expected outcome. The β-oxidation of elaidoyl-CoA is inherently slower.[1] | Ensure that your experimental controls and comparisons account for this difference. Use oleoyl-CoA as a positive control for robust fatty acid oxidation. |
| Accumulation of unexpected acylcarnitine species in mass spectrometry analysis. | This is likely due to the buildup and subsequent export of 5-trans-tetradecenoylcarnitine.[2][3] | Confirm the identity of the accumulating species using tandem mass spectrometry. This can serve as a marker for the bottleneck in elaidoyl-CoA oxidation. |
| No significant oxygen consumption with any fatty acid substrate. | 1. Poor mitochondrial quality.2. Sub-optimal assay conditions. | 1. Assess mitochondrial integrity and coupling using standard substrates like pyruvate/malate (B86768) or succinate (B1194679) before proceeding with fatty acid oxidation assays.2. Verify the concentrations of co-factors such as L-carnitine and malate, and ensure the assay buffer is correctly prepared. |
| Variability in results between experimental replicates. | 1. Inconsistent mitochondrial protein concentration.2. Pipetting errors with substrates or inhibitors. | 1. Perform a protein concentration assay (e.g., BCA) on your mitochondrial preparation and normalize the amount of mitochondria used in each well.2. Use calibrated pipettes and be meticulous when preparing and adding reagents. |
Quantitative Data Summary
Table 1: Relative Oxidation Rates of Fatty Acyl-CoAs in Rat Heart Mitochondria
| Substrate | Relative Oxidation Rate (%) |
| Oleoyl-CoA | 100 |
| Elaidoyl-CoA | ~50[1] |
| Stearoyl-CoA | ~100[1] |
Table 2: Oxygen Consumption Rates (OCR) in Isolated Mitochondria
| Substrate | State 3 Respiration (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |
| Pyruvate/Malate | 150 - 250 | > 5 |
| Succinate (+ Rotenone) | 200 - 350 | > 3 |
| Palmitoyl-CoA/Carnitine/Malate | 80 - 150 | > 3 |
| Oleoyl-CoA/Carnitine/Malate | 90 - 160 | > 3 |
| Elaidoyl-CoA/Carnitine/Malate | 45 - 80 | > 2.5 |
| Note: These are typical expected values and can vary depending on the mitochondrial source and preparation quality. |
Experimental Protocols
Isolation of Rat Liver Mitochondria
This protocol is adapted from established methods for isolating functional mitochondria.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and excise the liver.
-
Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.
-
Wash the minced liver pieces twice with Isolation Buffer I to remove excess blood.
-
Add 10 volumes of Isolation Buffer I containing 0.1% BSA to the minced liver and homogenize with 5-7 strokes of a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method like the BCA assay.
Mitochondrial Respiration Assay for Fatty Acid Oxidation
This protocol outlines the measurement of oxygen consumption using a high-resolution respirometer.
Materials:
-
Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, 0.2% fatty acid-free BSA, pH 7.2.
-
Substrates: Elaidoyl-CoA, Oleoyl-CoA, L-Carnitine, Malate.
-
ADP solution.
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria (typically 0.05-0.1 mg/mL protein) to the respirometer chambers containing pre-warmed Respiration Buffer.
-
Allow the baseline respiration (State 2) to stabilize.
-
Add the fatty acid substrate (e.g., 20 µM elaidoyl-CoA or oleoyl-CoA), L-carnitine (2 mM), and malate (2 mM).
-
After the respiration rate stabilizes, initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 1-2 mM).
-
Monitor the oxygen consumption rate until all the ADP is phosphorylated and the respiration returns to State 4.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling.
Visualizations
Signaling Pathways and Workflows
Caption: β-Oxidation pathway of elaidoyl-CoA highlighting the bottleneck.
Caption: Troubleshooting workflow for elaidoyl-CoA oxidation assays.
References
- 1. beta-Oxidation of the coenzyme A esters of elaidic, oleic, and stearic acids and their full-cycle intermediates by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Improving diagnosis of mitochondrial fatty-acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 5. Disruption of mitochondrial beta -oxidation of unsaturated fatty acids in the 3,2-trans-enoyl-CoA isomerase-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Technical Support Center: Preventing Isomerization of Elaidic Acid During Methylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate the isomerization of elaidic acid during the critical step of methylation for fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a concern during methylation?
A1: Isomerization refers to the chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. In the context of this compound (a trans-fatty acid), this typically involves the migration of the double bond along the carbon chain (positional isomerization) or a change in its spatial orientation (geometric isomerization, e.g., trans to cis). This is a significant issue during methylation, a derivatization step required for gas chromatography (GC) analysis, as it can lead to the misidentification and inaccurate quantification of the original fatty acid profile in your sample.
Q2: What are the primary factors that cause isomerization of this compound during methylation?
A2: The leading causes of this compound isomerization during the preparation of fatty acid methyl esters (FAMEs) are the use of harsh chemical reagents and inappropriate reaction conditions. Specifically, acid-catalyzed methylation methods, elevated temperatures, and prolonged reaction times are major contributors to this unwanted side reaction.
Q3: How do acid-catalyzed and base-catalyzed methylation methods differ in their tendency to cause isomerization?
A3: Acid-catalyzed methods, which commonly employ reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic hydrochloric acid (HCl), are known to be more aggressive and are more likely to induce isomerization of unsaturated fatty acids.[1][2] In contrast, base-catalyzed methods, using reagents such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol, are generally milder and are preferred when analyzing trans fatty acids as they are less prone to causing isomerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in GC chromatogram near this compound methyl ester. | Isomerization of this compound has occurred, leading to the formation of positional or geometric isomers. | Switch to a milder, base-catalyzed methylation method (e.g., KOH in methanol). Optimize reaction conditions by lowering the temperature and reducing the reaction time. |
| Quantification of this compound is lower than expected. | Isomerization has converted a portion of the this compound into other isomers that are not being quantified as this compound. | Utilize a base-catalyzed methylation protocol. Ensure that the reaction temperature does not exceed 50-60°C and that the reaction time is kept to the minimum required for complete methylation. |
| Inconsistent results between replicate samples. | Variability in reaction conditions (temperature fluctuations, inconsistent timing) is leading to different degrees of isomerization in each replicate. | Use a temperature-controlled heating block or water bath for precise temperature management. Standardize all reaction times and reagent volumes meticulously. |
Impact of Methylation Method on Isomerization
While specific quantitative data on the percentage of this compound isomerization across different methylation methods is not extensively available in the literature, the consensus is that milder, base-catalyzed methods are superior in preventing this phenomenon. The following table provides a qualitative comparison based on established chemical principles and findings from related studies on other unsaturated fatty acids.
| Methylation Method | Catalyst | Typical Temperature | Typical Time | Isomerization Potential | Notes |
| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | 60-100°C | 10-60 min | High | Effective for a wide range of lipids, including free fatty acids, but known to cause isomerization of unsaturated fatty acids. |
| Acid-Catalyzed | Methanolic HCl | 60-100°C | 1-16 hours | Moderate to High | Milder than BF₃ but can still cause isomerization, especially with extended heating times.[3] |
| Base-Catalyzed | Potassium Hydroxide (KOH) in Methanol | Room Temp - 60°C | 10-30 min | Low | A milder method that is less likely to cause isomerization. Not suitable for methylating free fatty acids. |
| Base-Catalyzed | Sodium Methoxide (NaOCH₃) in Methanol | Room Temp - 60°C | 10-30 min | Low | Similar to the KOH method, it is a gentle procedure that minimizes the risk of isomerization. |
Experimental Protocols
Protocol 1: Base-Catalyzed Methylation with Potassium Hydroxide (KOH) in Methanol (Recommended for Preventing Isomerization)
This method is preferred for the methylation of lipids containing this compound when the prevention of isomerization is a priority.
Materials:
-
Lipid sample (containing this compound)
-
2 M Potassium Hydroxide (KOH) in methanol
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a glass reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.2 mL of 2 M KOH in methanol to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set at 50°C for 20 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water to the vial, cap, and vortex to wash the organic layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the FAMEs solution to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Acid-Catalyzed Methylation with Boron Trifluoride (BF₃) in Methanol (Use with Caution)
This method is effective for a broad range of lipids but carries a higher risk of causing isomerization of this compound.
Materials:
-
Lipid sample (containing this compound)
-
14% Boron Trifluoride (BF₃) in methanol
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a glass reaction vial.
-
Add 1 mL of 14% BF₃ in methanol to the vial.
-
Cap the vial tightly and vortex.
-
Place the vial in a heating block or water bath set at 60°C for 10 minutes. Note: Higher temperatures and longer times will increase the likelihood of isomerization.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the vial.
-
Cap and vortex vigorously to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the FAMEs solution.
-
The sample is now ready for GC analysis.
Visualizations
Caption: Recommended experimental workflow for FAME preparation.
Caption: Key factors influencing this compound isomerization.
References
- 1. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different methylation methods for the analysis of conjugated linoleic acid isomers by silver ion HPLC in beef lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elaidic Acid Recovery from Solid Phase Extraction
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the recovery of elaidic acid during solid phase extraction (SPE) procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound in SPE?
Low recovery is a frequent issue in SPE and can stem from several factors.[1][2][3] The most common culprits include an inappropriate choice of sorbent, incorrect solvent strength during the wash or elution steps, or issues with the sample matrix itself.[1][2][3] For this compound, which is a trans fatty acid, achieving good separation from its cis isomers and other fatty acids is crucial and often requires specialized sorbents like silver ion (Ag-Ion) cartridges.[4][5]
Q2: Which SPE sorbent is best suited for this compound extraction?
Silver ion (Ag-Ion) SPE is highly recommended for the fractionation of cis and trans fatty acid methyl esters (FAMEs), including this compound.[4][6] The silver ions interact with the double bonds of unsaturated FAMEs, with cis isomers forming stronger complexes and thus being retained more strongly than trans isomers. This differential retention allows for effective separation. Aminopropyl-bonded silica (B1680970) can also be used to separate fatty acids into different classes.[7][8][9]
Q3: My this compound is being lost during the washing step. What should I do?
If this compound is eluting prematurely during the wash step, your wash solvent is likely too strong.[10][11] To remedy this, you can try decreasing the polarity of the wash solvent.[2] It is also important to ensure the pH of the sample and wash solutions are optimized for retention on the chosen sorbent.[3]
Q4: I am not able to elute the retained this compound from the column. How can I improve elution?
If this compound is retained on the column and not eluting, the elution solvent is too weak.[10][12] You should increase the solvent's elution strength.[2] For Ag-Ion SPE, a common strategy is to use a stepwise elution with increasing concentrations of a more polar solvent, such as ethyl acetate (B1210297) or acetone (B3395972) in a nonpolar solvent like hexane (B92381) or dichloromethane (B109758).[4][13]
Q5: Can matrix effects from my sample impact this compound recovery?
Yes, matrix effects can significantly impact recovery.[14] Complex matrices, such as those from biological tissues or food products, can contain interfering substances that compete with this compound for sorbent binding sites or cause ion suppression in subsequent mass spectrometry analysis.[2][14] Proper sample pretreatment, such as lipid extraction and derivatization to fatty acid methyl esters (FAMEs), is critical to minimize these effects.[6]
Troubleshooting Guide
Low recovery of this compound can be a frustrating obstacle. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Overall Recovery of this compound
Possible Causes & Solutions:
-
Inappropriate Sorbent Selection:
-
Solution: For effective cis/trans separation, utilize a silver ion (Ag-Ion) SPE cartridge.[5] This sorbent provides selective retention of unsaturated fatty acids based on the geometry of their double bonds.
-
-
Incorrect Sample pH:
-
Solution: Ensure the pH of your sample is adjusted to maintain this compound in a non-ionized state for optimal retention on non-polar sorbents.[3]
-
-
Analyte Breakthrough During Loading:
-
Premature Elution During Washing:
-
Solution: The wash solvent is too strong.[10] Decrease the polarity of the wash solvent to prevent the loss of this compound.
-
-
Incomplete Elution:
Problem: Poor Separation of this compound from other Fatty Acids
Possible Causes & Solutions:
-
Suboptimal Sorbent Chemistry:
-
Solution: Standard C18 or other reversed-phase sorbents may not provide adequate selectivity for cis/trans isomers. Ag-Ion SPE is specifically designed for this purpose.[4]
-
-
Incorrect Elution Solvent Gradient:
-
Solution: A stepwise elution with carefully chosen solvent mixtures is often necessary to fractionate different fatty acid classes. For Ag-Ion SPE, sequential elution with increasing concentrations of solvents like ethyl acetate or acetone in hexane or dichloromethane can separate saturated, trans-monoenoic, cis-monoenoic, and polyunsaturated fatty acids.[4][13]
-
Quantitative Data Summary
The following table summarizes reported recovery rates for this compound and related trans fatty acids using different SPE methods.
| Analyte | SPE Sorbent | Matrix | Average Recovery (%) | Reference |
| This compound | Silver Ion Cartridge | Various Foods | 91.1 - 98.4 | [13] |
| Trans Fatty Acids (C18:1, C18:2, C18:3) | Silver Ion Cartridge | Milk Fat | 88.4 - 107.2 | [1] |
| This compound | Not Specified (HPLC method) | Olive Oil | 96.3 - 98.7 | [15] |
| This compound | Not Specified (HPLC method) | Margarine | 94.5 - 97.6 | [15] |
| Various Lipids (including free fatty acids) | Aminopropyl-bonded Silica | Biological Extracts | 89 - 98 | [8] |
Experimental Protocols
Protocol: Fractionation of Fatty Acid Methyl Esters (FAMEs) using Silver Ion (Ag-Ion) SPE
This protocol is adapted from established methods for the separation of trans fatty acids.[4][13]
1. Sample Preparation:
- Extract total lipids from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer).
- Convert the extracted lipids to Fatty Acid Methyl Esters (FAMEs) using a derivatization agent such as BF3 in methanol.[6]
- Dissolve the final FAMEs extract in a small volume of a non-polar solvent like hexane or dichloromethane.[4]
2. SPE Cartridge Conditioning:
- Condition a silver ion (Ag-Ion) SPE cartridge by passing an appropriate volume of hexane through it.
3. Sample Loading:
- Load the dissolved FAMEs sample onto the conditioned Ag-Ion SPE cartridge at a slow and steady flow rate.
4. Stepwise Elution:
- Fraction 1 (Saturated FAMEs): Elute with a non-polar solvent such as hexane.
- Fraction 2 (Trans-monoenoic FAMEs, including this compound Methyl Ester): Elute with a mixture of a slightly more polar solvent in hexane (e.g., 5-10% ethyl acetate in hexane or 10% dichloromethane in hexane).[4]
- Fraction 3 (Cis-monoenoic FAMEs): Elute with a higher concentration of the polar solvent (e.g., 35% ethyl acetate in dichloromethane or 4% acetone in hexane).[4][13]
- Fraction 4 (Polyunsaturated FAMEs): Elute with a more polar solvent mixture (e.g., 20% acetone in acetonitrile).[4]
5. Analysis:
- Collect each fraction separately.
- Evaporate the solvent from each fraction under a gentle stream of nitrogen.
- Reconstitute the residues in a suitable solvent for analysis by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
Visualizations
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Caption: Experimental workflow for this compound fractionation using Ag-Ion SPE.
References
- 1. [Determination of trans fatty acid C18:1, C18:2 and C18:3 isomers in milk fat by silver ion solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. Novel pre-fractionation method of trans fatty acids by gas chromatography with silver-ion cartridge column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. The enrichment of n-3 polyunsaturated fatty acids using aminopropyl solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of acidic and neutral lipids by aminopropyl-bonded silica gel column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Navigating the Challenge of Fatty Acid Isomer Co-elution in Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of fatty acid isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: My chromatogram displays broad, tailing, or shouldering peaks, suggesting co-elution of fatty acid isomers. What are the initial steps to address this?
A1: The observation of asymmetrical peaks is a strong indicator of co-elution, a common challenge where two or more compounds elute simultaneously, compromising accurate identification and quantification.[1][2] Initial troubleshooting should involve confirming peak purity and reviewing your sample preparation and chromatographic method.
Confirmation of Co-elution:
-
Mass Spectrometry (MS) Detector: Examine the mass spectra across the peak. Inconsistent mass spectra from the leading to the trailing edge indicate the presence of multiple components.[1][2]
-
Diode Array Detector (DAD) for HPLC: A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[1][2]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for co-eluting peaks.
Q2: How does derivatization help in resolving fatty acid isomer co-elution?
A2: Derivatization is a crucial step, particularly for gas chromatography (GC) analysis, for two primary reasons:
-
Increased Volatility and Improved Peak Shape: Fatty acids are often converted into fatty acid methyl esters (FAMEs) to increase their volatility, allowing for analysis at lower temperatures which results in sharper peaks.[2] The polar carboxylic acid group in free fatty acids can interact with active sites in the GC system, causing peak tailing.[2] Conversion to a less polar ester form minimizes these interactions, leading to more symmetrical peaks.[2]
-
Enhanced Detection: In High-Performance Liquid Chromatography (HPLC), derivatization can add a chromophore or fluorophore to the fatty acid molecule, significantly enhancing detection sensitivity with UV or fluorescence detectors.[1]
Q3: Can liquid chromatography (LC) be used to address co-elution problems encountered in GC?
A3: Yes, liquid chromatography, especially reversed-phase HPLC, offers an alternative approach for fatty acid analysis.[2] In reversed-phase HPLC, separation is primarily based on chain length and the degree of unsaturation.[2] To resolve co-eluting peaks, you can adjust the mobile phase composition. For instance, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and can improve the separation of closely eluting isomers.[2]
Q4: What is two-dimensional gas chromatography (GCxGC) and how can it resolve complex co-elutions?
A4: Two-dimensional gas chromatography is a powerful technique that utilizes two columns with different stationary phase selectivities to achieve a much higher degree of separation than is possible with a single column.[2] The effluent from the first column is trapped and then re-injected onto a second, typically shorter, column for further separation.[2] This method is particularly beneficial for analyzing complex samples containing numerous isomeric forms that are difficult to separate using conventional GC.[2]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
If you are experiencing co-elution of fatty acid isomers in your GC analysis, consider the following troubleshooting steps:
1. Review Sample Preparation:
-
Incomplete Derivatization: Ensure the conversion of fatty acids to FAMEs is complete. An incomplete reaction can lead to broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[2] Use high-quality derivatization reagents with low moisture content.[2]
-
System Contamination: Contaminants in solvents, glassware, or carryover from previous injections can introduce extraneous peaks.[2] A blank solvent injection can help identify if the co-eluting peak is a contaminant.[2]
2. Optimize GC Method Parameters:
| Parameter | Recommended Action to Improve Resolution | Rationale |
| Column Selection | Use a highly polar cyanopropyl column (e.g., HP-88, SP-2560, CP-Sil 88). Consider a longer column (50-100 m) with a smaller internal diameter (0.25 mm).[2][3] | Highly polar columns are specifically designed for the separation of FAMEs based on the degree of unsaturation and the position of double bonds.[2] Longer columns provide higher resolution.[2][3] |
| Temperature Program | Lower the initial oven temperature. Reduce the temperature ramp rate (e.g., from 10°C/min to 2°C/min). Introduce an isothermal hold at a specific temperature.[2] | A lower starting temperature enhances the separation of more volatile, early-eluting compounds. A slower ramp rate improves separation for most compounds. An isothermal hold can improve separation for compounds eluting during that period.[2] |
| Carrier Gas Flow Rate | Optimize the flow rate. Reducing the flow rate can increase column efficiency. | Slower flow rates can lead to better separation, although it will increase the analysis time. |
GC Method Optimization Logic
Caption: Logical workflow for optimizing GC methods to resolve co-elution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
For co-elution issues in HPLC analysis of fatty acid isomers, the following adjustments can be made:
1. Evaluate Sample Preparation:
-
Sample Overload: Injecting too much sample can cause peak distortion and co-elution.[1] Dilute your sample and inject a smaller volume.[1]
-
Derivatization: For underivatized fatty acids, the free carboxyl group can interact with the silica (B1680970) backbone of the column, leading to peak tailing. Derivatization to esters, such as phenacyl or p-bromophenacyl esters, neutralizes this polarity for sharper peaks and better separation.[1]
2. Optimize HPLC Method Parameters:
| Parameter | Recommended Action to Improve Resolution | Rationale |
| Mobile Phase | Adjust the organic solvent-to-water ratio. Switch between acetonitrile and methanol. Add a small amount of acid (e.g., 0.05% TFA) for free fatty acids.[1] | Altering the mobile phase composition changes selectivity. Acetonitrile interacts with the π electrons of double bonds in unsaturated fatty acids, which can improve the separation of positional isomers.[1] Acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks.[1] |
| Gradient Elution | Implement a shallow gradient (slower change in mobile phase composition over a longer time). | A slow, shallow gradient often significantly improves the resolution of complex isomer mixtures, although it increases the analysis time.[1] |
| Column Temperature | Lower the column temperature. | This generally increases retention and may improve resolution for some isomer pairs.[1] |
| Flow Rate | Reduce the flow rate. | A lower flow rate can increase column efficiency and enhance separation, at the cost of a longer run time.[1] |
| Column Coupling | Physically couple two columns. | This increases the total column length and theoretical plates, leading to better separation. For example, coupling a 150 mm and a 100 mm column can significantly improve resolution.[1] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol is a general guideline for the esterification of fatty acids using boron trifluoride-methanol (BF3-methanol).
Materials:
-
Fatty acid sample
-
BF3-methanol solution (12-14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of the lipid sample into a screw-cap reaction vial.
-
Add 2 mL of 0.5 M KOH in methanol. Heat at 80°C for 5 minutes.[2]
-
Cool the sample to room temperature.
-
Add 2 mL of 12% BF3-methanol reagent.[2] Cap the vial tightly.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the reaction vessel to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vessel.[2][3]
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization of Fatty Acids with p-Bromophenacyl Bromide for HPLC Analysis
This protocol describes the derivatization of fatty acids to form p-bromophenacyl esters for UV detection in HPLC.
Materials:
-
Fatty acid sample
-
Acetonitrile
-
p-Bromophenacyl bromide
-
Crown ether catalyst (e.g., 18-crown-6)
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Dissolve a known amount of the fatty acid sample in acetonitrile in a reaction vial.
-
Add a 1.5-fold molar excess of p-bromophenacyl bromide.
-
Add a catalytic amount of a crown ether.
-
Heat the mixture at 80°C for 15 minutes, mixing gently several times.[1]
-
Cool the vial to room temperature.
-
Dilute the reaction mixture with acetonitrile to the desired concentration for HPLC injection.
-
The resulting p-bromophenacyl esters can be detected by UV at approximately 254 nm.[1]
References
Technical Support Center: Optimizing Elaidic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection parameters for the analysis of elaidic acid, primarily using gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC?
A1: In its free form, this compound is a highly polar compound that can form hydrogen bonds. This leads to issues like peak tailing and adsorption within the GC system.[1] Converting this compound to its fatty acid methyl ester (FAME) derivative increases its volatility and thermal stability while reducing polarity.[2][3] This process is crucial for achieving sharp, symmetrical peaks and obtaining accurate, reproducible results during GC analysis.[1][2]
Q2: What is the difference between split and splitless injection, and which should I choose for this compound analysis?
A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.[4][5]
-
Split Injection: This technique is ideal for high-concentration samples.[6][7] Only a fraction of the injected sample enters the analytical column, while the rest is vented away.[5][8] This prevents column overload and produces sharp, narrow peaks.[4][6] Typical split ratios range from 5:1 to 500:1.[5]
-
Splitless Injection: This method is used for trace analysis where analyte concentrations are very low.[6][7][8] The entire vaporized sample is transferred to the column, maximizing sensitivity.[4][8] To prevent peak broadening, proper optimization of parameters like the initial oven temperature and splitless hold time is critical.[4][7][8] For low-level detection of this compound, a splitless injection is often the preferred mode.[9]
Q3: What is a suitable starting injector temperature for this compound FAME analysis?
A3: A common starting point for the injector temperature is 230°C to 250°C.[9][10][11][12][13][14][15] The temperature must be high enough to ensure rapid and complete vaporization of the this compound methyl ester without causing thermal degradation.[9]
Q4: Which type of GC column is best for separating this compound from other fatty acid isomers?
A4: To separate cis/trans isomers like this compound (trans) and oleic acid (cis), highly polar stationary phases are required.[2][16] Non-polar columns separate based on boiling point, which can cause these isomers to co-elute.[16]
-
Biscyanopropyl Polysiloxane Phases: Columns like the SP-2560 or HP-88 are considered the gold standard for detailed FAME separations, including resolving geometric isomers.[16][17]
-
Polyethylene Glycol (PEG) Phases: Wax-type columns, such as FAMEWAX or DB-WAX, are also highly effective for general FAME analysis and provide excellent resolution.[2][16]
Troubleshooting Guide
Q5: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?
A5: Peak tailing can be caused by several factors related to the injection and overall system.
-
Cause: Active sites in the injector liner or column due to contamination.
-
Cause: The injector temperature is too low, leading to incomplete vaporization.
-
Solution: Increase the injector temperature in increments of 10-20°C, but do not exceed the column's maximum temperature limit.[18]
-
-
Cause: For splitless injections, a violation of the "solvent effect" principles.
-
Solution: Ensure the initial oven temperature is set appropriately below the solvent's boiling point to allow for proper analyte focusing at the head of the column.[19]
-
Q6: I am observing ghost peaks (peaks appearing in blank runs) in my chromatograms. How can I resolve this?
A6: Ghost peaks are typically due to contamination in the GC system.
-
Cause: Septum bleed from a degraded injector septum.
-
Solution: Replace the septum. Using a high-temperature, low-bleed septum is recommended. Conditioning the septum before use can also help.[18]
-
-
Cause: Contamination in the injector port or gas lines.
-
Cause: Carryover from a previous, highly concentrated sample.
-
Solution: Run several solvent blanks between samples to flush the system. Ensure the run time is long enough to elute all components from the previous sample.[18]
-
Q7: The resolution between this compound and oleic acid is poor. How can I improve the separation?
A7: Poor resolution between these isomers is a common challenge.
-
Cause: The GC column is not suitable for cis/trans isomer separation.
-
Cause: The oven temperature program is not optimized.
-
Cause: The carrier gas flow rate is too high or too low.
-
Solution: Optimize the carrier gas flow rate (or linear velocity) to ensure the column is operating at its maximum efficiency.
-
Optimized Injection Parameters for this compound (as FAME)
The following table summarizes typical GC injection and related parameters used for the analysis of this compound as its methyl ester (FAME).
| Parameter | Value | Notes |
| Injection Mode | Splitless or Split | Splitless is preferred for trace analysis to maximize sensitivity.[8][9] A split injection (e.g., ratio 1:50) is used for higher concentration samples.[11] |
| Injector Temperature | 230 - 250 °C | Balances efficient vaporization with preventing thermal degradation.[9][10][11][12] |
| Injection Volume | 1 µL | A common volume to avoid column overload, especially in splitless mode.[9][11] |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used.[10][11] |
| Flow Rate | 1.0 - 1.5 mL/min | The optimal flow rate depends on the column's internal diameter.[10][11] |
| Detector | Flame Ionization (FID) | FID is a robust and widely used detector for FAME analysis.[10] |
| Detector Temperature | 250 °C | Should be set higher than the final oven temperature to prevent condensation.[10][11] |
Experimental Protocol: FAME Preparation and GC Analysis
1. Lipid Extraction and Derivatization to FAMEs (using BF₃-Methanol)
This protocol describes a common method for preparing fatty acid methyl esters from a lipid sample.
-
Saponification: Place approximately 20 mg of the extracted fat/oil into a vial. Add 2 mL of 0.5 M methanolic sodium hydroxide.[10][20]
-
Heating: Cap the vial and heat at 100°C for 5 minutes.[10][20]
-
Esterification: Add 2 mL of Boron Trifluoride (BF₃) reagent (12-14% in methanol). Heat again at 100°C for another 5 minutes.[10][20]
-
Extraction: Add 2 mL of isooctane (B107328) (or heptane) and 2 mL of a saturated sodium chloride solution. Vortex the mixture for 1 minute to ensure the FAMEs are extracted into the organic layer.[10][20]
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper organic layer (containing the FAMEs) to a GC vial for analysis.[10][16][20]
2. Gas Chromatography (GC-FID) Analysis
The following are general starting conditions. These should be optimized for your specific instrument and application.
-
GC System: Agilent 6890N or similar, equipped with a flame ionization detector (FID).[10]
-
Column: SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent highly polar FAME column.[10][13]
-
Injection: 1 µL of the FAMEs solution in isooctane.
-
Temperatures:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10][13]
-
Oven Program:
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for common GC injection issues.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. sandia.gov [sandia.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 11. uspbpep.com [uspbpep.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. chempap.org [chempap.org]
- 15. ocl-journal.org [ocl-journal.org]
- 16. benchchem.com [benchchem.com]
- 17. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stepbio.it [stepbio.it]
- 19. agilent.com [agilent.com]
- 20. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
selection of internal standards for accurate elaidic acid quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of elaidic acid.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard essential for the accurate quantification of this compound?
A1: An internal standard (IS) is crucial for correcting variations that can occur during sample preparation and analysis.[1][2] These variations can include sample loss during extraction, derivatization inefficiencies, and fluctuations in instrument response.[3] By adding a known amount of an internal standard to every sample, calibrator, and blank at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification.[2] This ratio-based approach significantly improves the accuracy and precision of the results by compensating for experimental variability.[1][3]
Q2: What are the main types of internal standards used for this compound analysis?
A2: The two primary categories of internal standards for fatty acid analysis are odd-chain fatty acids and stable isotope-labeled (SIL) fatty acids.[4]
-
Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms (e.g., C13:0, C15:0, C17:0, C19:0). They are often used because they are typically absent or present in very low concentrations in most biological samples.[3]
-
Stable Isotope-Labeled (SIL) Fatty Acids: These are considered the "gold standard" for quantitative mass spectrometry.[5] They are chemically identical to the analyte (this compound) but contain heavy isotopes (e.g., deuterium, carbon-13), giving them a different mass.[5] This ensures they behave almost identically to the analyte during sample processing and analysis, providing the most accurate correction.[4][5]
Q3: How do I choose the most appropriate internal standard for my experiment?
A3: The selection of an internal standard depends on several factors, including the sample matrix, the analytical method (GC-FID, GC-MS, LC-MS), the required level of accuracy, and budget constraints.[4]
-
For GC-FID , odd-chain fatty acids like methyl nonadecanoate (B1228766) (C19:0) are commonly used. However, it's critical to ensure they do not co-elute with other fatty acids in your sample.[3]
-
For GC-MS or LC-MS , stable isotope-labeled internal standards, such as this compound-d17, are highly recommended. They co-elute with the analyte and have similar ionization efficiencies, which is ideal for correcting matrix effects.[6]
-
Key considerations:
-
The internal standard should not be naturally present in the sample.
-
It should be chemically stable throughout the entire procedure.
-
It should have a similar chemical structure and physicochemical properties to this compound.[1]
-
It must be chromatographically resolved from this compound and other sample components.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor precision (high %RSD) in replicate injections | - Inconsistent injection volume- Variability in the derivatization reaction- Instability of the internal standard or analyte | - Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation. - Optimize the derivatization protocol (e.g., reaction time, temperature) to ensure complete and reproducible conversion to FAMEs. - Verify the stability of the internal standard and this compound in the final solvent. |
| Inaccurate quantification (poor recovery) | - The chosen internal standard does not adequately mimic the behavior of this compound during extraction or derivatization.- The internal standard is naturally present in the sample.- Co-elution of the internal standard with an interfering compound. | - Switch to a stable isotope-labeled internal standard (e.g., this compound-d17) for better accuracy, especially with complex matrices. [5]- Analyze a blank sample matrix to check for the presence of the intended internal standard. - Optimize the chromatographic method (e.g., temperature gradient, column selection) to improve the resolution between the internal standard and any interfering peaks. [3] |
| Internal standard peak is too large or too small | - The concentration of the internal standard is not appropriate for the expected concentration range of this compound. | - Adjust the concentration of the internal standard so that its peak area is within the same order of magnitude as the this compound peak in the samples. |
| Non-linear calibration curve | - Saturation of the detector due to high concentrations of the analyte or internal standard.- Inappropriate concentration range for the calibration standards. | - Dilute the samples and calibration standards to fall within the linear dynamic range of the instrument. - Prepare a new set of calibration standards with a narrower concentration range. |
Quantitative Data Summary
The following tables summarize typical performance data for methods used in this compound quantification.
Table 1: Performance Comparison of Internal Standards for Fatty Acid Analysis
| Parameter | Odd-Chain Fatty Acid Standard (e.g., C19:0) | Stable Isotope-Labeled Standard (e.g., this compound-d17) |
| Chemical & Physical Properties | Structurally similar but not identical to even-chain fatty acids. | Nearly identical to the analyte, ensuring the most accurate correction.[4] |
| Chromatographic Co-elution | May not co-elute perfectly with this compound; potential for co-elution with other fatty acids.[3] | Co-elutes perfectly with the non-labeled analyte.[4] |
| Correction for Matrix Effects | Partial correction. | Excellent correction due to similar ionization efficiency. |
| Cost | Generally lower cost. | Higher cost. |
| Accuracy | Good, but can be compromised by differences in extraction and derivatization efficiency. | Excellent, considered the "gold standard" for quantification.[5] |
Table 2: Example Method Validation Data for this compound Quantification
| Validation Parameter | GC-FID with C19:0 IS | GC-MS with this compound-d17 IS |
| Linearity (r²) | >0.99 | >0.999 |
| Precision (Intra-day %RSD) | < 10%[7] | < 5% |
| Precision (Inter-day %RSD) | < 9%[7] | < 7% |
| Recovery | 90-110% | 95-105% |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity | Lower due to high selectivity |
Experimental Protocols
Protocol 1: Lipid Extraction and FAME Preparation for GC Analysis
This protocol describes a general method for extracting total lipids from a biological sample and converting the fatty acids to Fatty Acid Methyl Esters (FAMEs) for GC analysis.
Materials:
-
0.9% NaCl solution
-
Internal Standard solution (e.g., methyl nonadecanoate in hexane)
-
1% Sulfuric acid in methanol
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Sample Homogenization:
-
Weigh a known amount of the sample into a glass tube.
-
Add a known volume of the internal standard solution.
-
Add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 2 minutes to homogenize.
-
-
Lipid Extraction (Folch Method):
-
Add 0.9% NaCl solution (approximately 20% of the total volume) to induce phase separation.
-
Vortex briefly and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower chloroform layer containing the lipids and transfer to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs (Acid-Catalyzed Transesterification):
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and allow the layers to separate.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Analysis:
-
The sample is now ready for injection into the GC-FID or GC-MS system.
-
Visualizations
Logical Workflow for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Robust Method Development for Elaidic Acid Analysis in Diverse Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of elaidic acid in a variety of food matrices. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual workflows to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound quantification in food?
A1: Gas chromatography (GC) is the most widely used technique for fatty acid analysis, including this compound.[1] GC coupled with a flame ionization detector (GC-FID) is a robust and common setup for quantification.[2][3][4] For enhanced specificity and identification, GC coupled with mass spectrometry (GC-MS) is often employed.[5][6] High-performance liquid chromatography (HPLC) with UV detection offers a viable alternative, particularly for samples that are sensitive to the high temperatures used in GC.[7][8][9]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Derivatization is a critical step to increase the volatility and decrease the polarity of fatty acids like this compound, making them suitable for GC analysis.[1] The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs).[1][4] This process mitigates issues like peak tailing and improves chromatographic separation.[10]
Q3: How can I separate this compound from its cis-isomer, oleic acid?
A3: The separation of cis and trans isomers, such as oleic and this compound, can be challenging due to their similar physical properties.[11] Highly polar capillary GC columns, such as the SP-2560, are specifically designed for the separation of FAME isomers.[2][3][12] For HPLC, specialized columns like cholesterol-based columns can provide the necessary selectivity to resolve these isomers.[11] Silver ion chromatography (solid-phase extraction or HPLC) can also be used to effectively separate cis and trans fatty acids.[2][13][14]
Q4: What are the typical recovery rates for this compound in food matrices?
A4: Recovery rates can vary depending on the complexity of the food matrix and the extraction method used. However, robust methods should yield high and reproducible recovery. For example, a validated HPLC method has demonstrated recovery rates of 96.3% to 98.7% in olive oil and 94.5% to 97.6% in margarine.[7][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Incomplete derivatization.- Active sites in the GC inlet or column.- High injection volume. | - Optimize derivatization conditions (time, temperature, reagent concentration).- Use a deactivated inlet liner and a high-quality capillary column.- Reduce the injection volume. |
| Low Analyte Recovery | - Inefficient lipid extraction from the food matrix.- Incomplete derivatization.- Degradation of fatty acids during sample preparation. | - Choose an appropriate extraction method for your matrix (e.g., Folch, Bligh-Dyer).- Ensure complete derivatization to FAMEs.- Minimize exposure to high temperatures and oxygen; consider working under a nitrogen atmosphere.[15] |
| Co-elution of Peaks | - Suboptimal chromatographic conditions.- Inadequate column selectivity for cis/trans isomers. | - Optimize the GC oven temperature program (slower ramp rates can improve resolution).- Use a highly polar capillary column (e.g., SP-2560) designed for FAME isomer separation.[2][3]- For complex samples, consider two-dimensional GC (GCxGC) for enhanced separation.[2][6] |
| Matrix Interference | - Co-extraction of non-lipid components from the food matrix. | - Employ a solid-phase extraction (SPE) clean-up step after lipid extraction. Silver ion SPE can specifically help in fractionating fatty acids.[2][13][14]- Use a more selective detector like a mass spectrometer (MS). |
| Irreproducible Results | - Inconsistent sample preparation.- Variability in derivatization efficiency.- Instrument instability. | - Standardize all steps of the sample preparation protocol.- Use an internal standard to correct for variations in sample preparation and injection.- Perform regular instrument maintenance and system suitability checks.[16] |
Quantitative Method Performance Data
The following tables summarize the performance characteristics of validated methods for this compound analysis.
Table 1: HPLC-UV Method Validation Data [7][8][9]
| Parameter | Performance |
| Linearity Range | 3 - 1000 mg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1 mg/L |
| Limit of Quantitation (LOQ) | 3 mg/L |
| Recovery (Olive Oil) | 96.3% - 98.7% |
| Recovery (Margarine) | 94.5% - 97.6% |
| Precision (RSD) | < 1% |
Table 2: GCxGC-TOFMS Method Validation Data [2]
| Parameter | Performance (this compound) |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) | 2.20 µg/mL |
| Limit of Quantitation (LOQ) | 4.38 µg/mL |
| Intra-day Precision (RSD) | 1.8% - 8.9% |
| Inter-day Precision (RSD) | 3.9% - 8.1% |
Experimental Protocols
Protocol 1: Lipid Extraction from Food Samples
This protocol is a general guideline for the extraction of lipids from a solid food matrix.
-
Homogenization: Homogenize a representative portion of the food sample. For high-moisture samples, freeze-drying prior to homogenization is recommended.
-
Solvent Extraction:
-
Weigh approximately 1-5 g of the homogenized sample into a suitable vessel.
-
Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[2][3] The solvent volume should be sufficient to completely immerse the sample (e.g., 20 mL for 1 g of sample).
-
Agitate or sonicate the mixture for 20-30 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.
-
Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.
-
-
Lipid Collection:
-
Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette.
-
Transfer the lipid extract to a clean, pre-weighed vial.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
-
Storage: Store the extracted lipids under nitrogen at -20°C until derivatization.
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the derivatization of extracted lipids to FAMEs for GC analysis.
-
Saponification:
-
Dissolve approximately 20 mg of the lipid extract in 2 mL of 0.5 M methanolic sodium hydroxide (B78521) in a screw-cap vial.[2][3]
-
Cool the vial to room temperature.
-
-
Methylation:
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 2 mL of isooctane (B107328) and 2 mL of saturated sodium chloride solution.[2][3]
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
-
Collection: Transfer the upper isooctane layer containing the FAMEs to a GC vial for analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in food matrices.
Troubleshooting Logic for Peak Co-elution
Caption: Decision tree for troubleshooting peak co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 4. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. journalcjast.com [journalcjast.com]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Oleic Acid & this compound - AppNote [mtc-usa.com]
- 12. 食品・飲料に含まれる脂肪類の分析 [sigmaaldrich.com]
- 13. [PDF] Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS | Semantic Scholar [semanticscholar.org]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. ANALYSIS OF LIPIDS [people.umass.edu]
- 16. repo.unand.ac.id [repo.unand.ac.id]
Validation & Comparative
A Comparative Analysis of Elaidic Acid vs. Oleic Acid on Cell Viability
An Objective Guide for Researchers and Drug Development Professionals
The impact of fatty acids on cellular processes is a critical area of research, with implications spanning from fundamental cell biology to the development of therapeutics for metabolic diseases and cancer. Among the myriad of fatty acids, the geometric isomers elaidic acid (a trans fatty acid) and oleic acid (a cis fatty acid) have garnered significant attention due to their differential effects on cell health. This guide provides a comparative analysis of their influence on cell viability, supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The effects of this compound and oleic acid on cell viability are highly dependent on the cell type and the concentration of the fatty acid. The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Assay Used |
| SH-SY5Y (Neuroblastoma) | 50 - 800 | 24 | Significant reduction[1] | MTT |
| SH-SY5Y (Neuroblastoma) | 100 | Not Specified | Increased apoptosis[1] | Annexin V-FITC/PI |
| CT26 (Colorectal Cancer) | Not Specified | Not Specified | Enhanced growth and survival[2] | Not Specified |
| HT29 (Colorectal Cancer) | Not Specified | Not Specified | Enhanced growth and survival[2] | Not Specified |
| HUVEC (Endothelial Cells) | 50 - 400 | Not Specified | Significant reduction (p<0.05 - p<0.01)[3] | Not Specified |
Table 2: Effect of Oleic Acid on Cell Viability
| Cell Line | Concentration (mmol/l) | Incubation Time (h) | Effect on Cell Viability | Assay Used |
| 786-O (Renal Cell Carcinoma) | 0.05, 0.1, 0.2 | 4 | Dose-dependent increase in proliferation[4] | MTT |
| Endometrial Cancer Cells (KLE, Hec-1B, ECC-1) | IC50: 369.8 - 445.6 µM | Not Specified | Dose-dependent decrease[5] | MTT |
| Endometrial Cancer Cells (KLE, Hec-1B) | 50, 200 µM | 24, 48, 72 | Time-dependent inhibition of proliferation[5] | MTT |
| Hepatocellular Carcinoma (Hep3B, Huh7.5) | Up to 300 µM | 48 | Dose-dependent reduction[6] | Alamar Blue |
| Bovine Satellite Cells | 10 - 100 µM | 24 | Increased proliferation[7] | MTT |
| Bovine Satellite Cells | 250 µM | 24 | Decreased proliferation[7] | MTT |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Treat the cells with various concentrations of this compound or oleic acid (e.g., 10-800 µM for this compound, 0.05-0.2 mmol/l for oleic acid) for a specified period (e.g., 4, 24, 48, or 72 hours).[1][4][5] A vehicle control (e.g., DMEM alone) should be included.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Detection: Annexin V-FITC/PI Double Staining
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or oleic acid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Mechanisms
The differential effects of elaidic and oleic acid on cell viability are mediated by distinct signaling pathways.
This compound-Induced Apoptosis
This compound has been shown to induce apoptosis in SH-SY5Y neuroblastoma cells by promoting the accumulation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress.[1][8] This leads to the activation of the unfolded protein response (UPR) and subsequent cell death.[1][8] In colorectal cancer cells, this compound has been found to enhance metastasis by activating EGFR signaling within lipid rafts.[9]
References
- 1. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Trans-Fatty Acid, Enhances the Metastasis of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
Elaidic Acid vs. Vaccenic Acid: A Comparative Guide to Their Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
The metabolic impact of dietary trans fatty acids (TFAs) is a subject of intense scientific scrutiny. While TFAs are often grouped together, their physiological effects can differ substantially based on their chemical structure and origin. The two most prominent C18:1 trans fatty acid isomers in the human diet are elaidic acid (EA), the primary product of industrial partial hydrogenation of vegetable oils, and vaccenic acid (VA), the main TFA found naturally in milk and meat from ruminant animals[1][2][3]. This guide provides an objective comparison of their metabolic effects, supported by experimental data, detailed protocols, and pathway visualizations.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative studies on elaidic and vaccenic acid.
Table 1: Effects on Lipid Profiles
| Parameter | This compound (Industrial TFA) | Vaccenic Acid (Ruminant TFA) | Experimental Model | Key Findings & Citations |
| LDL Cholesterol | Increases [4][5][6] | Increases (in some studies) or No significant effect | Human, Hamster | EA consistently raises LDL.[4][5][6] One human study showed VA also increased LDL, concluding both adversely affect LDL.[7] A hamster study showed VA led to a higher LDL/HDL ratio than EA.[8] |
| HDL Cholesterol | Decreases [4][6][7] | No significant effect or Marginal Increase | Human | EA is well-documented to lower HDL.[4][6][7] One study reported VA had no significant effect, while another noted a marginal increase.[7] |
| Total Cholesterol | Increases [4][6][9] | Increases (in some studies) | Human, Hamster | EA significantly elevates total cholesterol.[4][6][9] The effect of VA is less consistent, with some studies showing an increase.[7] |
| Triglycerides | Increases [4] | Decreases (40% reduction in one study) | Human, Rat | EA is associated with increased triglycerides.[4] In contrast, a study on obese JCR:LA-cp rats showed a 40% decrease in fasting triglycerides after 3 weeks of VA supplementation.[10] |
| LDL/HDL Ratio | Increases | Increases (Significantly higher than EA in one study) | Hamster | In a direct comparison in hamsters, the LDL/HDL ratio was significantly higher in the VA-fed group than the EA-fed group.[8][11] |
Table 2: Effects on Inflammation and Endothelial Function
| Parameter | This compound (Industrial TFA) | Vaccenic Acid (Ruminant TFA) | Experimental Model | Key Findings & Citations |
| Pro-inflammatory Cytokines (MCP-1, RANTES, IL-8) | Increases production in response to TNF-α | Decreases RANTES production | Endothelial Cells (EA.hy926) | At 50 µM, EA increased production of MCP-1, RANTES, and IL-8.[1] At 1 µM, VA decreased RANTES production.[1] |
| Adhesion Molecules (ICAM-1) | Tended to Increase expression | Decreases expression | Endothelial Cells (EA.hy926) | At 50 µM, VA significantly decreased TNF-α stimulated ICAM-1 expression.[1] |
| Monocyte Adhesion | Increases | Reduces | Endothelial Cells (EA.hy926) | Preincubation with 50 µM EA increased monocyte adhesion, whereas 1 µM VA reduced it.[1][12] |
| Gene Expression (TLR4, NF-κB) | Upregulates TLR4 | Downregulates NF-κB subunit 1 | Endothelial Cells (EA.hy926) | EA (50 µM) upregulated TLR4 gene expression.[1] VA (1 µM) downregulated TNF-α induced NF-κB subunit 1 gene expression.[1][12] |
| Systemic Inflammation (Haptoglobin) | No significant improvement | Normalized elevated serum levels | Obese Rats (JCR:LA-cp) | In obese rats with elevated haptoglobin, only the VA diet normalized the levels.[13] |
Table 3: Effects on Cellular Metabolism and Gene Expression
| Parameter | This compound (Industrial TFA) | Vaccenic Acid (Ruminant TFA) | Experimental Model | Key Findings & Citations |
| Hepatocyte Proliferation | Decreased | No effect | Hepatocytes (HepG2) | EA (100 µM for 7 days) decreased the cellular proliferation rate of HepG2 cells.[14] |
| Triacylglycerol (TAG) Accumulation | Higher accumulation in cellular TAG fraction | Lower accumulation in cellular TAG fraction | Hepatocytes (HepG2) | Both were metabolized, but EA accumulated to a higher degree in the TAG fraction.[14] |
| Fatty Acid Oxidation | Lower rate of oxidation | Higher rate of oxidation | Rat Liver & Mitochondria | VA was oxidized 25% more by liver peroxisomes than EA. CPT II activity and respiration rates with vaccenoyl-CoA were 30% greater than with elaidoyl-CoA in liver mitochondria.[15] |
| Cholesterol Synthesis Genes | Upregulates proteins for cholesterol synthesis | Not reported to have the same effect | Hepatocytes (HepG2) | EA up-regulated many proteins responsible for cholesterol synthesis and esterification.[5][9] |
| Insulin (B600854) Sensitivity | Associated with insulin resistance | May have insulin-sensitizing effects | Animal Models, Human studies | Animal models show EA enhances insulin resistance.[1] VA has shown insulin-sensitizing effects in pigs and did not worsen metabolic abnormalities in obese rats.[16][17] |
Mandatory Visualization
The diagrams below illustrate key pathways and workflows relevant to the comparative study of elaidic and vaccenic acid.
Caption: Differential effects on endothelial inflammation pathways.
Caption: General experimental workflow for fatty acid comparison.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of protocols from key comparative studies.
Protocol 1: In Vitro Endothelial Cell Inflammation Model
-
Objective: To compare the effects of EA and VA on inflammatory responses in endothelial cells.
-
Cell Line: Human endothelial cell line (e.g., EA.hy926)[1][12].
-
Cell Culture: Cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2)[1].
-
Treatment:
-
Cells are pre-incubated for 48 hours with media containing various concentrations (e.g., 1 to 50 µM) of this compound or trans-vaccenic acid[1][12]. A vehicle control (e.g., 0.1% ethanol) is run in parallel.
-
Following pre-incubation, the media is replaced, and cells are stimulated with an inflammatory agent, typically tumour necrosis factor-alpha (TNF-α, e.g., 1 ng/mL), for a further 6 or 24 hours[1].
-
-
Analysis:
-
Cytokine Production: Levels of secreted cytokines and chemokines (e.g., MCP-1, RANTES, IL-8) in the culture medium are quantified using ELISA or multiplex assays[1].
-
Gene Expression: Total RNA is isolated from cells, and the expression of target genes (e.g., TLR4, NF-κB, ICAM-1) is measured by real-time quantitative PCR (RT-qPCR)[1][12].
-
Monocyte Adhesion Assay: Fluorescently-labeled monocytes (e.g., THP-1 cells) are added to the endothelial cell monolayer. After incubation and washing, the number of adherent monocytes is quantified by fluorescence measurement[1][12].
-
Protein Expression: Cell surface expression of adhesion molecules (e.g., ICAM-1) is measured by flow cytometry[1].
-
Protocol 2: Animal Feeding Study for Lipid Profile Analysis
-
Objective: To determine the in vivo effects of dietary EA versus VA on blood and liver lipids.
-
Animal Model: Male golden Syrian hamsters or JCR:LA-cp rats are frequently used models for dyslipidemia studies[8][10].
-
Diet Formulation:
-
A semi-purified, controlled diet is formulated. For example, a diet providing 30% of total energy as fat[8].
-
Experimental diets are created by exchanging a specific percentage of energy (e.g., 10 en%) from a control fat source with the fatty acid of interest (this compound, vaccenic acid, or a control like oleic acid)[8].
-
-
Experimental Procedure:
-
Animals are randomly assigned to dietary groups (e.g., 30 animals per group) and fed ad libitum for a defined period (e.g., 4 weeks)[8].
-
Body weight and food intake are monitored regularly.
-
At the end of the study period, animals are fasted, and blood samples are collected via cardiac puncture under anesthesia. Tissues like the liver are harvested[8].
-
-
Analysis:
-
Plasma Lipids: Plasma is separated from blood by centrifugation. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercial enzymatic assay kits[10].
-
Fatty Acid Composition: Lipids are extracted from plasma, tissues, or specific cell fractions (e.g., platelet phospholipids) using methods like the Folch or Bligh-Dyer extraction[18]. The extracted fatty acids are then transesterified to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography (GC) to determine their composition[19][20].
-
Conclusion
The available evidence strongly indicates that this compound and vaccenic acid, despite both being trans fatty acids, exert distinct and often opposing metabolic effects.
This compound , the hallmark of industrial trans fats, consistently demonstrates a detrimental metabolic profile. It adversely affects blood lipids by increasing LDL and lowering HDL cholesterol, promotes a pro-inflammatory state in endothelial cells and macrophages, impairs fatty acid catabolism, and is linked to insulin resistance[4][6][12][21]. Its mechanism involves the upregulation of genes related to cholesterol synthesis and inflammation[1][9].
Vaccenic acid , the primary ruminant trans fat, presents a more complex and potentially neutral or beneficial profile. While some studies have raised concerns about its effect on LDL cholesterol, others have highlighted its anti-inflammatory properties, its ability to lower triglycerides, and its potential to improve insulin sensitivity[1][10][17]. Notably, VA is metabolized more efficiently than EA and can be endogenously converted to conjugated linoleic acid (CLA), a fatty acid with its own distinct bioactivities[10][15][16].
These differences underscore the importance of distinguishing between industrial and ruminant trans fatty acids in nutritional research and public health recommendations. The specific molecular configuration, including the position of the double bond, confers unique biochemical properties that dictate their ultimate metabolic fate and physiological impact[15]. Further research is warranted to fully elucidate the long-term effects of vaccenic acid consumption in humans.
References
- 1. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line | MDPI [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Trans fat - Wikipedia [en.wikipedia.org]
- 4. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans (elaidic) fatty acids adversely affect the lipoprotein profile relative to specific saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dietary elaidic versus vaccenic acid on blood and liver lipids in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential effects of ruminant and industrial 18-carbon trans monounsaturated fatty acids (trans-vaccenic and elaidic) on the inflammatory responses of an endothelial cell line - ePrints Soton [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dissimilar properties of vaccenic versus this compound in beta-oxidation activities and gene regulation in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dietary supplementation of trans-11-vaccenic acid reduces adipocyte size but neither aggravates nor attenuates obesity-mediated metabolic abnormalities in fa/fa Zucker rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. [Trans fatty acids (elaidic and vaccenic) in the human milk] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. google.com [google.com]
- 21. ashpublications.org [ashpublications.org]
Differential Effects of Elaidic and Stearic Acids on Membrane Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The composition of fatty acids within cellular membranes is a critical determinant of their biophysical properties and, consequently, their function. This guide provides a detailed comparison of two C18 fatty acids: elaidic acid, a trans-unsaturated fatty acid, and stearic acid, a saturated fatty acid. While both are structurally similar, their distinct geometries impart significantly different effects on membrane fluidity, the organization of lipid rafts, membrane potential, and permeability. Understanding these differences is crucial for research in areas ranging from cardiovascular disease and cancer biology to neurodegenerative disorders and drug delivery.
Executive Summary of Key Differences
| Membrane Property | This compound (trans-C18:1) | Stearic Acid (Saturated C18:0) |
| Membrane Fluidity | Decreases fluidity, but less so than stearic acid. The trans double bond introduces a kink that is less pronounced than a cis double bond, resulting in a more linear structure than oleic acid but less packed than stearic acid.[1][2] | Significantly decreases fluidity by promoting a more ordered, gel-like state due to its straight, saturated acyl chain that allows for tight packing.[3][4] |
| Lipid Raft Association | Readily incorporates into lipid rafts, increasing their cholesterol content and promoting the clustering of signaling proteins like EGFR and IL-1R.[5][6][7] | As a saturated fatty acid, it is a natural component of lipid rafts and contributes to their formation and stability. It can segregate into domains enriched in saturated lipids.[8][9] |
| Membrane Permeability | Can increase the permeability of certain ions and small molecules, though the effect is context-dependent.[10] | In the presence of Ca2+, it can form non-specific channels in model lipid membranes, leading to increased permeability.[11] |
| Membrane Potential | Can induce a loss of mitochondrial membrane potential, contributing to apoptosis.[12] | Can induce lipotoxicity which may be associated with changes in mitochondrial membrane potential.[13] |
| Primary Signaling Impact | Modulates signaling pathways by altering the composition and function of lipid rafts, leading to activation of pro-metastatic (EGFR) and pro-inflammatory (IL-1R) pathways.[5][6][7] | Can induce lipotoxicity and endoplasmic reticulum stress, and has been shown to modulate mitochondrial dynamics through signaling pathways such as JNK/MAPK.[13][14] |
In-Depth Analysis of Membrane Property Modulation
Membrane Fluidity
The fluidity of the cell membrane is crucial for a variety of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound enzymes. It is largely determined by the packing of the phospholipid acyl chains.
-
Stearic Acid: As a saturated fatty acid, stearic acid has a straight hydrocarbon tail, allowing for tight packing with neighboring lipids. This van der Waals interaction increases the order and viscosity of the membrane, leading to a more rigid and less fluid state.[3][4]
-
This compound: The trans double bond in this compound results in a more linear, "straight" structure compared to its cis isomer, oleic acid, but it is not as perfectly linear as stearic acid. This allows it to pack more tightly than cis-unsaturated fatty acids, thus decreasing membrane fluidity. However, the rigidity of the double bond prevents the same degree of tight packing as the fully saturated stearic acid.[1][2]
Lipid Raft Formation and Signaling
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and saturated fatty acids. They serve as platforms for signal transduction.
-
This compound: Experimental evidence shows that this compound is preferentially integrated into lipid rafts. This incorporation can alter the local lipid environment, for instance, by increasing the cholesterol content within the raft.[6] This alteration facilitates the clustering and activation of specific receptors. A notable example is the epidermal growth factor receptor (EGFR), where this compound-induced clustering in lipid rafts promotes pro-metastatic signaling in colorectal cancer cells.[5][6] Similarly, this compound can promote the enrichment of Interleukin-1 Receptor (IL-1R) in lipid rafts, amplifying pro-inflammatory signaling pathways.[7]
-
Stearic Acid: Being a saturated fatty acid, stearic acid is a natural constituent of the tightly packed lipids that form lipid rafts.[8] It contributes to the formation of these ordered domains. Studies on model membranes have shown that stearic acid can segregate into distinct domains, a process central to the formation of raft-like structures.[9]
Below is a diagram illustrating the signaling pathway initiated by this compound's integration into lipid rafts.
Caption: Signaling pathways activated by this compound in lipid rafts.
Membrane Potential and Permeability
The selective permeability of the cell membrane, which maintains a specific membrane potential, is vital for cellular homeostasis and excitability.
-
This compound: Studies have shown that this compound can lead to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic pathway of apoptosis.[12] This effect is often associated with an increase in reactive oxygen species (ROS). Furthermore, dietary this compound has been observed to affect membrane permeability in erythrocytes and mitochondria.[10]
-
Stearic Acid: Research on model black-lipid membranes has demonstrated that stearic acid, in the presence of calcium ions, can form non-specific ion channels, thereby increasing membrane permeability.[11] In cellular models, high concentrations of stearic acid can be lipotoxic, a process that can involve mitochondrial dysfunction and changes in membrane potential.[13]
Experimental Protocols
Protocol 1: Measurement of Membrane Fluidity using Laurdan GP
This protocol describes the use of the fluorescent probe Laurdan to measure membrane fluidity. Laurdan exhibits a spectral shift depending on the lipid packing of the membrane. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two emission wavelengths. A higher GP value corresponds to a more ordered (less fluid) membrane.
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 2 mM in ethanol)
-
Cells of interest cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with spectral imaging capabilities or two-channel detection (e.g., 440 nm and 500 nm).[15][16]
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound, stearic acid, or a vehicle control at the desired concentration and for the appropriate duration.
-
Laurdan Staining:
-
Wash cells twice with pre-warmed PBS.
-
Incubate cells with Laurdan staining solution (e.g., 5-10 µM Laurdan in serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Wash cells twice with PBS to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Excite the Laurdan probe at ~350-400 nm.
-
Collect fluorescence emission simultaneously in two channels: Channel 1 (I440) for the ordered phase (e.g., 420-460 nm) and Channel 2 (I500) for the disordered phase (e.g., 470-530 nm).[15]
-
-
Data Analysis:
-
For each pixel in the image, calculate the GP value using the formula: GP = (I440 - G * I500) / (I440 + G * I500)
-
The G-factor is a correction factor for the differential transmission of the two channels in the optical path, determined using a standard solution of Laurdan in a solvent.
-
Generate a GP map (a pseudo-colored image) to visualize membrane fluidity variations across the cell.
-
Quantify the average GP value for the plasma membrane of multiple cells for each treatment condition.
-
Caption: Workflow for measuring membrane fluidity with Laurdan GP.
Protocol 2: Isolation of Detergent-Resistant Membranes (Lipid Rafts)
This protocol describes a common method for isolating lipid rafts, which are characterized by their insolubility in cold non-ionic detergents.[17]
Materials:
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Lysis buffer (1% Triton X-100 in TNE buffer with protease inhibitors)
-
Sucrose (B13894) solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Cell Lysis:
-
Harvest ~1-2 x 10^8 treated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 ml of ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix the cell lysate with an equal volume of 80% sucrose solution to obtain a 40% sucrose concentration.
-
Carefully overlay the 40% sucrose layer with 4 ml of 30% sucrose solution.
-
Carefully overlay the 30% sucrose layer with 4 ml of 5% sucrose solution.
-
-
Ultracentrifugation:
-
Centrifuge at ~200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
After centrifugation, a light-scattering band, representing the lipid rafts (Detergent-Resistant Membranes or DRMs), should be visible at the 5%/30% sucrose interface.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., using Western blotting for raft markers like flotillin or caveolin) and lipid composition (e.g., using mass spectrometry) to confirm the enrichment of lipid raft components.
-
Conclusion
The subtle structural difference between this compound (trans-unsaturated) and stearic acid (saturated) leads to profound functional consequences at the cell membrane level. Stearic acid primarily influences membrane structure by increasing rigidity and order. This compound, while also increasing order compared to cis-unsaturated fatty acids, has a more pronounced and specific role in reorganizing lipid raft domains, thereby hijacking cellular signaling pathways. For researchers in drug development, these differences are critical. For instance, the propensity of this compound to modulate signaling platforms could be a factor in cancer progression, while the membrane-rigidifying effects of saturated fats like stearic acid have implications for cellular transport and the efficacy of drugs that target membrane proteins. A thorough understanding of how individual fatty acids differentially modulate membrane properties is therefore essential for advancing our knowledge of cellular function in health and disease.
References
- 1. Effects of this compound on HDL Cholesterol Uptake Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on HDL Cholesterol Uptake Capacity [mdpi.com]
- 3. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-metastatic signaling of the trans fatty acid this compound is associated with lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of dietary this compound on membrane function in rat mitochondria and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palmitic and stearic acids bind Ca2+ with high affinity and form nonspecific channels in black-lipid membranes. Possible relation to Ca2+-activated mitochondrial pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stearic acid alleviates aortic medial degeneration through maintaining mitochondrial dynamics homeostasis via inhibiting JNK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide: GC-MS vs. HPLC-UV for Elaidic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of elaidic acid, a primary trans fatty acid, is crucial in various fields, from food science to clinical research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your analytical needs.
Quantitative Performance Data
The selection of an analytical method often hinges on its performance characteristics. The following table summarizes the key quantitative data for GC-MS and HPLC-UV in the context of this compound quantification, compiled from various validation studies.
| Performance Metric | GC-MS | HPLC-UV |
| Linearity Range | 1–100 µg/mL[1] | 3–1000 mg/L[2][3][4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[2][3][4] |
| Limit of Detection (LOD) | 2.20 µg/mL[1] | 1 mg/L[3] |
| Limit of Quantification (LOQ) | 4.38 µg/mL[1] | 3 mg/L[3] |
| Precision (RSD) | Intra-day: 1.8-8.9% Inter-day: 3.9-8.1%[1] | < 1%[2][4] |
| Recovery | 91.1–98.4%[5] | 94.5–98.7%[2][4] |
Note: The presented data is sourced from different studies and may not be directly comparable due to variations in experimental conditions, sample matrices, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative experimental protocols for both GC-MS and HPLC-UV for the quantification of this compound.
GC-MS Protocol
Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of fatty acids, though it typically requires a derivatization step to increase the volatility of the analytes.[6]
1. Sample Preparation (Fat Extraction and Derivatization):
-
Lipid Extraction: Fat is extracted from the sample matrix using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[5] The solvent is then evaporated to dryness.
-
Saponification and Methylation: The extracted fat (e.g., 20 mg) is placed in a vial with 2 mL of 0.5 M methanolic sodium hydroxide (B78521) and heated at 100°C for 5 minutes. After cooling, 2 mL of boron trifluoride (BF3) reagent is added, and the mixture is heated again at 100°C for 5 minutes.[5]
-
Extraction of FAMEs: After cooling, 2 mL of isooctane (B107328) and a saturated sodium chloride solution are added and vortexed. The upper isooctane layer, containing the fatty acid methyl esters (FAMEs), is collected for analysis.[5]
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N GC or similar.
-
Column: A highly polar capillary column, such as a SP-2560 (100 m × 0.25 mm i.d., 0.25 μm film thickness), is commonly used for the separation of fatty acid isomers.[1][5]
-
Oven Temperature Program: An initial temperature of 45°C is held for 4 minutes, then increased to 175°C at a rate of 13°C/min and held for 27 minutes. Subsequently, the temperature is raised to 215°C at a rate of 4°C/min and held for 10 minutes.[1][5]
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer or a quadrupole mass spectrometer can be used.
HPLC-UV Protocol
HPLC offers a simpler approach, often without the need for derivatization, making it a more straightforward method for some applications.[3]
1. Sample Preparation:
-
Standard and Sample Solution: A stock standard solution of this compound (e.g., 1000 mg/L) is prepared by dissolving the pure compound in n-hexane.[3] For oil and fat samples, a known amount is dissolved in n-hexane to a suitable concentration.[3] For spiked samples, a known amount of this compound is added to the oil or fat before dissolving in n-hexane.[3]
2. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 × 4.6 mm I.D., 5 µm particle size) is typically used.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., 80:20, v/v) containing 0.1% acetic acid is common.[2][3][4]
-
Flow Rate: A flow rate of 2.0 mL/min is often employed.[3]
-
Detection: UV detection is performed at a wavelength of 205 nm.[2][3][4]
-
Injection Volume: A typical injection volume is 50 µL.[3]
Visualizing the Workflow and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Conclusion
Both GC-MS and HPLC-UV are capable of providing accurate and precise quantification of this compound. The choice between the two techniques depends on the specific requirements of the analysis.
-
GC-MS is the preferred method when high sensitivity and specificity are paramount, especially for complex matrices or when the separation of various fatty acid isomers is necessary. However, the requirement for derivatization adds a layer of complexity and potential for analytical variability.
-
HPLC-UV offers a simpler, more direct, and often faster method for the analysis of this compound, particularly in less complex samples where high sensitivity is not the primary concern. Its robustness and the widespread availability of the instrumentation make it an attractive option for routine analysis.
Ultimately, the decision should be based on a careful evaluation of the analytical goals, sample characteristics, available resources, and the level of validation required for the intended application.
References
- 1. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalcjast.com [journalcjast.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 6. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
A Researcher's Guide to Cross-Laboratory Validation of Elaidic Acid Measurement Protocols
For researchers, scientists, and drug development professionals, the accurate measurement of elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, is of paramount importance. Its well-documented association with adverse cardiovascular effects necessitates reliable and reproducible quantification in various matrices, from food products to biological samples. This guide provides an objective comparison of common analytical methods for this compound measurement, supported by available experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Analytical Methods
The quantification of this compound is predominantly achieved through chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most established methods, each with its own set of advantages and limitations. Below is a summary of their performance characteristics based on validation studies.
Table 1: Performance Characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID) for Trans Fatty Acid Analysis
| Performance Parameter | Reported Values | Food Matrix | Citation |
| **Linearity (R²) ** | > 0.999 | Margarine | [1] |
| Limit of Detection (LOD) | 0.05% | Vegetable Oil | [2] |
| Limit of Quantification (LOQ) | Not Reported | - | - |
| Recovery | 68-106% | Vegetable Oil | [2] |
| Repeatability (RSDr) | 0.89% - 2.34% | Margarine | [1] |
| Reproducibility (RSDR) | < 10% | Edible Oils | [3] |
| Reproducibility (RSDR) | 1.46% - 3.72% | Margarine | [1] |
Table 2: Performance Characteristics of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Analysis
| Performance Parameter | Reported Values | Food Matrix | Citation |
| **Linearity (R²) ** | > 0.999 | Oils and Fats | [4] |
| Limit of Detection (LOD) | 1 mg/L | Oils and Fats | [4] |
| Limit of Quantification (LOQ) | 3 mg/L | Oils and Fats | [4] |
| Recovery | 96.3% - 98.7% | Olive Oil | [4] |
| Recovery | 94.5% - 97.6% | Margarine | [4] |
| Precision (RSD) | < 1.0% | Oils and Fats | [4] |
Table 3: Performance Characteristics of Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for this compound Analysis
| Performance Parameter | Reported Values | Food Matrix | Citation |
| **Linearity (R²) ** | 0.9997 | - | [5] |
| Intra-day Repeatability (RSD) | ≤ 9.56% | - | [6] |
| Inter-day Repeatability (RSD) | ≤ 8.49% | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the key experimental protocols for the determination of this compound.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This is the most common and officially recognized method for trans fatty acid analysis.[7][8] It involves the conversion of fatty acids to their volatile methyl esters (FAMEs) prior to analysis.
1. Sample Preparation and Lipid Extraction:
-
For solid samples, homogenization is performed.
-
Lipids are extracted using a solvent mixture, typically chloroform (B151607) and methanol (B129727).
2. Saponification and Methylation (Derivatization to FAMEs):
-
The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from the glycerol (B35011) backbone.
-
Methylation is then carried out using a catalyst such as boron trifluoride (BF₃) in methanol to form fatty acid methyl esters (FAMEs).[9]
3. GC-FID Analysis:
-
Column: A highly polar capillary column, such as a CP-Sil 88 or SP-2560 (100 m length), is typically used for the separation of cis and trans isomers.[3]
-
Injector and Detector Temperature: Maintained at elevated temperatures (e.g., 250°C) to ensure volatilization of the FAMEs.
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Quantification: The peak areas of the FAMEs are compared to that of an internal standard (e.g., heptadecanoic acid) to determine their concentration.[3]
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method offers an alternative to GC and does not require derivatization of the fatty acids.[4]
1. Sample Preparation:
-
Lipids are extracted from the sample matrix.
-
The extracted sample is dissolved in a suitable organic solvent (e.g., n-hexane).
2. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed.[4]
-
Detection: UV detection at a low wavelength (e.g., 205 nm) is used to detect the fatty acids.[4]
-
Quantification: The peak area of this compound is compared to a calibration curve prepared from pure standards.
Visualization of Experimental Workflow
To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for the GC-based analysis of this compound.
Caption: Experimental workflow for the GC-FID analysis of this compound.
References
- 1. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [Quantitative determination of trans-fatty acids in oils and fats by capillary gas chromatography: results of a JOCS collaborative study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. repo.unand.ac.id [repo.unand.ac.id]
A Comparative Analysis of the Biological Effects of Industrial and Ruminant Trans Fatty Acids
A Guide for Researchers and Drug Development Professionals
The consumption of trans fatty acids (TFAs) has been a subject of intense scientific scrutiny due to their implications for human health. TFAs are broadly categorized into two main types based on their origin: industrial trans fatty acids (iTFAs), formed during the partial hydrogenation of vegetable oils, and ruminant trans fatty acids (rTFAs), naturally produced in the digestive systems of ruminant animals like cows, sheep, and goats. While both are structurally similar, emerging evidence suggests they may exert distinct biological effects. This guide provides a comprehensive comparison of the current scientific understanding of iTFAs and rTFAs, focusing on their impacts on cardiovascular health, inflammation, insulin (B600854) resistance, and cancer risk, supported by experimental data.
Cardiovascular Effects: A Tale of Two Trans Fats
Cardiovascular disease remains a leading cause of mortality worldwide, and the role of dietary fats is a critical area of research. Both iTFAs and rTFAs have been evaluated for their impact on key cardiovascular risk markers, with notable differences in their effects.
Data Presentation: Cardiovascular Risk Markers
| Risk Marker | Industrial Trans Fatty Acids (iTFAs) | Ruminant Trans Fatty Acids (rTFAs) | Key Studies |
| LDL Cholesterol | Increases LDL-C levels significantly. A meta-analysis of prospective studies indicated a 20% higher risk of coronary heart disease (CHD) for every 2% increase in energy from TFAs replacing saturated fatty acids.[1] | Effects are less consistent and appear to be dose-dependent. High intakes (>3.5% of energy) may increase LDL-C, but moderate, achievable intakes (around 1.5% of energy) show neutral effects.[2][3] Some studies suggest that at comparable intake levels, both iTFAs and rTFAs can adversely affect LDL cholesterol. | Motard-Bélanger et al., 2008[2]; Gebauer et al., 2011[4]; Mozaffarian et al., 2009[1] |
| HDL Cholesterol | Decreases HDL-C levels, further contributing to an atherogenic lipid profile. | Generally show a less detrimental or even neutral effect on HDL-C compared to iTFAs. | Motard-Bélanger et al., 2008[2]; Gebauer et al., 2011[4] |
| Total Cholesterol/HDL Ratio | Increases this ratio, a strong predictor of CHD risk. | Have a less pronounced effect on this ratio compared to iTFAs. | Motard-Bélanger et al., 2008[2] |
| Coronary Heart Disease (CHD) Risk | Intake is strongly and positively associated with an increased risk of CHD.[5][6] A daily intake of 5g of iTFA is associated with a 29% increased risk of CHD.[6] | Observational studies do not support an adverse effect on CHD risk at typical dietary intake levels.[4][7][8] The null association may be due to lower intake levels.[5] | Bendsen et al., 2011; Gebauer et al., 2011[4]; Jakobsen et al., 2008 |
The Inflammatory Response: A Divergent Path
Chronic inflammation is a key underlying factor in many non-communicable diseases. The differential effects of iTFAs and rTFAs on inflammatory markers are an active area of investigation.
Data Presentation: Inflammatory Markers
| Inflammatory Marker | Industrial Trans Fatty Acids (iTFAs) | Ruminant Trans Fatty Acids (rTFAs) | Key Studies |
| C-Reactive Protein (CRP) | High intake can modestly increase CRP levels.[1] | Generally show little to no effect on CRP levels. | Mozaffarian et al., 2009[1] |
| Interleukin-6 (IL-6) | Some studies show an increase in IL-6 with high iTFA intake.[1] | Generally show little to no effect on IL-6 levels. | Mozaffarian et al., 2009[1] |
| Tumor Necrosis Factor-alpha (TNF-α) | High intake has been associated with an increase in TNF-α activity.[1] | Generally show little to no effect on TNF-α levels. | Mozaffarian et al., 2009[1] |
Insulin Resistance and Diabetes: An Unclear Picture
The relationship between TFA consumption and the risk of developing insulin resistance and type 2 diabetes is complex, with studies yielding mixed results for both iTFAs and rTFAs.
Data Presentation: Insulin Resistance Markers
| Marker | Industrial Trans Fatty Acids (iTFAs) | Ruminant Trans Fatty Acids (rTFAs) | Key Studies |
| HOMA-IR | Evidence is conflicting. Some studies suggest a potential for iTFAs to worsen insulin sensitivity, particularly in individuals already at risk. | Evidence is also conflicting. Some observational studies suggest a potential protective effect of certain rTFAs, but clinical trials have not consistently supported this. | Riserus et al., 2009; Mozaffarian et al., 2009[1] |
Cancer Risk: Inconsistent Associations
The association between TFA intake and cancer risk is an area of ongoing research with inconsistent findings across various studies and cancer types.
Data Presentation: Cancer Risk (Observational Studies)
| Cancer Type | Industrial Trans Fatty Acids (iTFAs) | Ruminant Trans Fatty Acids (rTFAs) | Key Studies |
| Breast Cancer | Some studies suggest a positive association between higher intake of total iTFAs, particularly elaidic acid, and breast cancer risk.[9] | Intake of total rTFAs has also been associated with a higher risk of breast cancer in some studies.[9] | Laake et al., 2021[9] |
| Prostate Cancer | A meta-analysis showed a significant positive association for total trans fat intake.[10] | A meta-analysis showed a positive association with ruminant trans fat intake.[11] | Michels et al., 2021[10]; Examine.com[11] |
| Colorectal Cancer | A meta-analysis showed a significant positive association for total trans fat intake.[10] Dietary trans fatty acids were associated with a higher risk of colorectal cancer.[12] | A meta-analysis showed a positive association with ruminant trans fat intake.[11] | Michels et al., 2021[10]; Sadeghi et al., 2022[12]; Examine.com[11] |
Key Signaling Pathways
The distinct biological effects of iTFAs and rTFAs can be partly attributed to their differential impacts on key molecular signaling pathways involved in lipid metabolism and inflammation.
Industrial TFA and the SREBP-2 Pathway
Industrial TFAs, particularly this compound, have been shown to activate the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. This pathway is a master regulator of cholesterol biosynthesis. Activation of SREBP-2 by iTFAs leads to increased expression of genes involved in cholesterol synthesis, contributing to elevated LDL cholesterol levels.
Ruminant TFA and the PPAR Pathway
Ruminant TFAs, such as vaccenic acid and conjugated linoleic acid (CLA), can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[13][14] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. Activation of PPARα, for example, can lead to an increase in fatty acid oxidation and may influence HDL cholesterol levels.[13]
References
- 1. Health effects of trans-fatty acids: experimental and observational evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the effect of trans fatty acids from ruminants on blood lipids and other risk factors for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effects of ruminant trans fatty acids on cardiovascular disease and cancer: a comprehensive review of epidemiological, clinical, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consumption of industrial and ruminant trans fatty acids and risk of coronary heart disease: a systematic review and meta-analysis of cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruminant and industrially produced trans fatty acids: health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Ruminant trans Fatty Acids on Cardiovascular Disease and Cancer: A Comprehensive Review of Epidemiological, Clinical, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intake of ruminant trans fatty acids and risk of coronary heart disease-an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary intake of trans fatty acids and breast cancer risk in 9 European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary trans-fatty acid intake in relation to cancer risk: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Dietary trans fatty acids and risk of colorectal cancer: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elaidic Acid and Other C18:1 Trans Isomers for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elaidic acid and other C18:1 trans fatty acid isomers, focusing on their distinct biological effects and the underlying experimental evidence. The information is intended to support research and development in nutrition, cellular biology, and pharmacology.
Introduction to C18:1 Trans Isomers
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. The most abundant TFA in industrially produced partially hydrogenated vegetable oils is this compound (transΔ9-C18:1).[1][2] In contrast, the primary C18:1 trans isomer from ruminant sources is vaccenic acid (transΔ11-C18:1).[1][2] While both are positional isomers of oleic acid (cisΔ9-C18:1), their differing double bond positions lead to distinct metabolic fates and cellular responses.[3] This guide will primarily compare this compound with vaccenic acid, the most studied ruminant TFA.
Comparative Biological Effects
Experimental evidence reveals significant differences in the cellular and metabolic impacts of this compound compared to other C18:1 trans isomers, particularly vaccenic acid.
Lipid Metabolism and Cholesterol Homeostasis
Studies on human hepatocyte (HepG2) cell lines have demonstrated that this compound and vaccenic acid exert different effects on lipid and cholesterol metabolism. This compound has been shown to up-regulate proteins involved in cholesterol synthesis, a response not observed with vaccenic acid.[1][2] Furthermore, while both fatty acids are metabolized by HepG2 cells, this compound tends to accumulate to a higher degree in the triacylglycerol fraction.[1][2] In contrast, some animal studies suggest that vaccenic acid may have neutral or even beneficial effects on blood lipid profiles compared to this compound.[4][5] One study in hamsters found that the LDL/HDL-cholesterol ratio was significantly higher in those fed vaccenic acid compared to this compound, suggesting this compound may be preferable in this regard.[4]
Cell Proliferation and Viability
The effects of this compound and vaccenic acid on cell proliferation also differ. In HepG2 cells, exposure to this compound resulted in a decreased rate of cellular proliferation, whereas vaccenic acid had no significant effect.[1][2] In contrast, this compound has been shown to inhibit cell viability and induce apoptosis in SH-SY5Y neuroblastoma cells by promoting the generation of reactive oxygen species (ROS) and inducing endoplasmic reticulum (ER) stress.[6][7]
Cellular Signaling and Inflammation
This compound has been demonstrated to promote cellular senescence and the senescence-associated secretory phenotype (SASP) in response to DNA damage.[8] This pro-senescence activity is mediated by its incorporation into lipid rafts, which enhances IL-1 receptor (IL-1R) signaling and subsequent activation of the NF-κB pathway.[8] This effect was not observed with oleic acid, the cis isomer.[8] In studies with obese, insulin-resistant rats, both elaidic and vaccenic acid diets improved T-cell-stimulated cytokine production; however, only the vaccenic acid diet normalized serum haptoglobin, an inflammatory marker.[9] Interestingly, both isomers enhanced LPS-stimulated cytokine responses.[9]
Quantitative Data Summary
The following tables summarize the quantitative findings from comparative studies on this compound and other C18:1 isomers.
Table 1: Effects on Cell Viability and Apoptosis in SH-SY5Y Cells
| Treatment (24h) | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Control | 100 | Baseline |
| This compound (20 µM) | Decreased | Increased |
| This compound (50 µM) | Further Decreased | Further Increased |
| This compound (100 µM) | Significantly Decreased | Significantly Increased |
Data derived from studies on SH-SY5Y cells demonstrating a dose-dependent effect of this compound on reducing cell viability and inducing apoptosis.[6]
Table 2: Comparative Effects of C18:1 Isomers on HepG2 Cell Proliferation and Lipid Accumulation
| Fatty Acid (100 µM, 7 days) | Cellular Proliferation | Accumulation in Triacylglycerol Fraction |
| This compound | Decreased | High |
| trans-Vaccenic Acid | No effect | Moderate |
This table summarizes findings from a study comparing the long-term effects of elaidic and trans-vaccenic acid on HepG2 cells.[1][2]
Table 3: Differential Regulation of Stearoyl-CoA Desaturase 1 (SCD1) in Human Aortic Smooth Muscle Cells (HASMC)
| Fatty Acid (100 µM, 48h) | SCD1 mRNA Expression | SCD1 Protein Expression | Delta-9 Desaturation Rate |
| Control | Baseline | Baseline | Baseline |
| Oleic Acid | Decreased | Decreased | Decreased |
| trans-Vaccenic Acid | Decreased | Slightly Decreased | Decreased |
| This compound | Increased | Increased | Increased |
This table illustrates the distinct regulatory effects of C18:1 isomers on SCD1 gene expression and activity in HASMC.[10]
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to assess the effects of C18:1 trans isomers.
Cell Culture and Fatty Acid Treatment
-
Cell Lines: Human hepatocarcinoma (HepG2), human neuroblastoma (SH-SY5Y), and human aortic smooth muscle cells (HASMC) are commonly used models.
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO2 incubator.[10][11] For fatty acid treatments, cells are often adapted to serum-free conditions to allow for precise control of fatty acid supplementation.[11][12]
-
Fatty Acid Preparation: Fatty acids are complexed with bovine serum albumin (BSA) to facilitate their solubility and delivery in aqueous culture media.[10][13]
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with various concentrations of fatty acids for a specified period (e.g., 24 hours). Subsequently, MTT solution is added, which is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is measured spectrophotometrically.[6]
-
CyQuant Proliferation Assay: This assay quantifies cellular proliferation by measuring the cellular DNA content using a fluorescent dye that binds to nucleic acids. Cells are seeded in microplates and treated with fatty acids. At different time points, the cells are lysed, and the CyQuant dye is added. Fluorescence is measured to determine the relative cell number.[11][12]
Apoptosis Detection
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. By analyzing the fluorescence signals, cells can be differentiated into viable, early apoptotic, late apoptotic, and necrotic populations.[6]
Analysis of Cellular Lipids
-
Lipid Extraction: Cellular lipids are extracted using methods like the Folch or Bligh and Dyer procedures, which use a chloroform/methanol solvent system.
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids, particularly the phospholipid or triacylglycerol fractions, are transesterified to form FAMEs.
-
Gas Chromatography (GC): FAMEs are separated and quantified using GC, often with a flame ionization detector (FID). Highly polar capillary columns (e.g., CP-Sil 88) are required for the separation of cis and trans isomers.[14][15][16]
-
Silver Ion Thin-Layer Chromatography (Ag-TLC): For more complex mixtures, Ag-TLC can be used as a pre-separation step before GC analysis to separate fatty acids based on the number, position, and geometry of their double bonds.[14][16]
Western Blotting
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Cells are lysed to release their proteins.
-
SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., SCD1, GRP78), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured and quantified.[6][10]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental processes discussed in this guide.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-mediated promotion of cellular senescence.
Caption: Workflow for cellular fatty acid analysis.
References
- 1. Hepatocytes respond differently to major dietary trans fatty acid isomers, this compound and trans-vaccenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Effect of dietary elaidic versus vaccenic acid on blood and liver lipids in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH‑SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound drives cellular senescence and inflammation via lipid raft-mediated IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 13. Different Metabolism and Toxicity of TRANS Fatty Acids, Elaidate and Vaccenate Compared to Cis-Oleate in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. | Semantic Scholar [semanticscholar.org]
- 16. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
Elaidic Acid vs. Linoleic Acid: A Comparative Guide on Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of elaidic acid and linoleic acid, supported by experimental data. The information is intended to assist researchers in understanding the distinct impacts of these fatty acids on immune signaling and response, thereby informing future research and therapeutic development.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and linoleic acid on various markers of immune response, as reported in several key studies. It is important to note that experimental conditions, such as cell types, fatty acid concentrations, and treatment durations, may vary between studies.
| Parameter | Fatty Acid | Cell/Animal Model | Concentration | Duration | Observed Effect | Reference |
| Pro-inflammatory Cytokines | ||||||
| TNF-α Secretion | This compound | C2C12 myotubes | 100 µM | 24 h | Increased expression | [1][2] |
| Linoleic Acid | THP-1 Macrophages | 100 µM | 24 h | No significant change compared to control | [3] | |
| IL-6 Secretion | This compound | C2C12 myotubes | 100 µM | 24 h | No significant change | [1][2] |
| Linoleic Acid | THP-1 Macrophages | 100 µM | 24 h | No significant change compared to control | [3] | |
| IL-1β Secretion | This compound | Kupffer Cells | Not specified | Not specified | Increased release | [4] |
| Immune Cell Subsets | ||||||
| CD4+:CD8+ T-lymphocyte ratio | This compound | Sprague-Dawley rats | 30 g/kg diet | 3 weeks | Increased ratio in the spleen when combined with perilla oil | [5][6] |
| Immunoglobulins | ||||||
| Plasma IgG | This compound | Sprague-Dawley rats | 30 g/kg diet | 3 weeks | Increased | [5][6] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the immunomodulatory effects of elaidic and linoleic acids.
In Vitro Macrophage Stimulation
-
Objective: To assess the effect of fatty acids on cytokine production by macrophages.
-
Cell Line: Human monocytic THP-1 cells or murine RAW 264.7 macrophages.[3][7]
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere.[3][7]
-
Fatty Acid Preparation: this compound or linoleic acid is dissolved in ethanol (B145695) and complexed with fatty-acid-free bovine serum albumin (BSA) to create a stock solution. The final concentration in the cell culture medium is typically 100 µM.[3][8]
-
Treatment: Macrophages are seeded in 6-well plates and allowed to adhere. The culture medium is then replaced with medium containing the fatty acid-BSA complex or BSA alone (as a control) for 24 hours.[3][7] In some experiments, cells are co-stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Endpoint Analysis:
-
Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of inflammatory genes are measured by quantitative real-time PCR (qRT-PCR).[1][7]
-
Signaling Protein Analysis: Cell lysates are prepared, and the activation of key signaling proteins (e.g., phosphorylated NF-κB, p38) is assessed by Western blotting.
-
Animal Feeding Studies
-
Objective: To evaluate the in vivo effects of dietary elaidic and linoleic acids on immune parameters.
-
Diets: Rats are fed diets containing a specific concentration of this compound or linoleic acid (e.g., 30 g/kg of diet) for a defined period (e.g., 3 weeks). Control groups receive a diet with a different fatty acid profile, such as oleic acid.[5][6]
-
Sample Collection: At the end of the study period, blood and spleen samples are collected.
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and linoleic acid exert their effects on the immune system by modulating distinct intracellular signaling pathways.
This compound has been shown to activate pro-inflammatory signaling cascades, primarily through the Toll-like receptor 4 (TLR4) pathway. This leads to the activation of downstream transcription factors like NF-κB and the subsequent expression of inflammatory cytokines.
Caption: Pro-inflammatory signaling pathway activated by this compound.
Linoleic acid's impact on immune signaling is more complex. Some studies indicate it can induce pro-inflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling pathways, which can then lead to the activation of NF-κB.[9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the immunomodulatory effects of this compound and linoleic acid on cultured immune cells.
Caption: Experimental workflow for fatty acid treatment of immune cells.
Discussion
The available evidence suggests that this compound, a major trans fatty acid, generally exerts pro-inflammatory effects. This is characterized by the increased production of pro-inflammatory cytokines and the activation of key inflammatory signaling pathways such as TLR4/NF-κB.[1][2][10]
In contrast, the immunomodulatory role of linoleic acid, an omega-6 polyunsaturated fatty acid, is more nuanced. While some studies suggest it can contribute to inflammatory responses, particularly in vascular endothelial cells, other research points towards a lack of a strong pro-inflammatory effect on immune cells like macrophages when compared to saturated fatty acids.[3][9] It is also important to distinguish between linoleic acid and its conjugated isomers (CLA), which have been reported to have anti-inflammatory properties.
The differing effects of these two fatty acids on immune responses likely stem from their distinct molecular structures. The trans configuration of the double bond in this compound affects its physical properties and how it is incorporated into and interacts with cell membranes and receptors, leading to the activation of inflammatory signaling.
Conclusion
References
- 1. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced NLRP3 inflammasome activation via ERS-MAPK signaling pathways in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic and alpha-linolenic acids differently modify the effects of this compound on polyunsaturated fatty acid metabolism and some immune indices in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Effect of this compound on ABCA1 expression in raw 264.7 cells. Is it through PPAR-gamma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linothis compound gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Trans Fatty Acid Determination in Foods
The accurate quantification of trans fatty acids (TFAs) in food products is of paramount importance for regulatory compliance, nutritional labeling, and public health research. Various analytical techniques are employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of the predominant methods: Gas Chromatography (GC), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), supported by experimental data to assist researchers in selecting the most suitable method for their applications.
Data Presentation: Performance Characteristics of TFA Analysis Methods
The selection of an analytical method for TFA quantification is often a trade-off between accuracy, speed, cost, and the complexity of the sample matrix. While gas chromatography is widely regarded as the gold standard for its capability to separate individual fatty acid isomers, spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy offer rapid and non-destructive alternatives.[1]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on polarity and boiling point on a highly polar capillary column, followed by detection.[1] | Measurement of the absorption of infrared radiation at approximately 966 cm⁻¹, corresponding to the C-H out-of-plane deformation of trans double bonds.[1][2] | Separation of fatty acids or their derivatives based on their affinity to a stationary phase, often coupled with UV or fluorescence detectors.[3] |
| Sample Prep | Requires lipid extraction and derivatization to FAMEs (e.g., using BF₃-methanol or NaOCH₃).[2][4] | Minimal; direct analysis of melted fat/oil is possible.[2][5] Extraction is needed for solid or low-fat foods. | Derivatization is often required to enhance detection (e.g., fluorescent labeling).[3] |
| Analysis Time | Longer due to sample preparation and chromatographic run time.[6] | Rapid, with analysis times as short as 5 minutes per sample.[5] | Varies depending on the specific method and derivatization. |
| Sensitivity | High sensitivity, with detection limits as low as 0.05% to 0.1%.[4][7][8] | Less sensitive for low levels of trans fats; lower quantitation limit is around 5% of total fat in some applications.[5] | High sensitivity can be achieved with fluorescent labeling, with quantitation limits reported at 0.03 mg/g.[3] |
| Specificity | High; can separate and quantify individual cis and trans isomers.[9][10] | Measures total trans fat content; does not distinguish between different trans isomers.[11] | Can separate geometric (cis/trans) isomers, particularly with specialized columns like silver-ion columns.[12][13] |
| Precision (%RSD) | Repeatability (intra-day) RSD can range from 0.89% to 2.34%, and reproducibility RSD from 1.46% to 3.72%. | Generally superior precision compared to transmission IR methods.[5] | Repeatability (RSD) values for a GC method were reported between 0.78% and 2.47%.[14] |
| Advantages | - "Gold standard" method.[1]- High accuracy and sensitivity.[9][15]- Provides detailed isomeric profiles.[9] | - Rapid and simple.[2]- Minimal sample preparation for fats and oils.[5]- Non-destructive. | - Operates at ambient temperature, suitable for heat-sensitive compounds.[13]- Can be used for micropreparative purposes.[13] |
| Disadvantages | - Time-consuming and complex sample preparation (derivatization).[6][16]- Potential for underestimation due to peak overlap on shorter columns.[17] | - Less sensitive for low TFA levels.[5]- Potential for overestimation due to interferences from other components.[17][18] | - May require derivatization for sensitive detection.[3]- Separation of all isomers can be challenging.[12] |
| Official Methods | AOAC 996.06, AOCS Ce 1h-05.[4][19] | AOAC 2000.10, AOCS Cd 14d-99.[6][19] | Less common as a primary official method for total TFA quantification. |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol (Based on AOAC 996.06)
The GC-FID method is a cornerstone for TFA analysis, providing detailed separation of various fatty acid isomers.[1]
a) Lipid Extraction: Fats are extracted from the homogenized food matrix using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) or through hydrolytic extraction.[1][4]
b) Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted lipids are converted to their corresponding FAMEs. A common procedure involves saponification with a methanolic sodium hydroxide (B78521) solution, followed by methylation using a catalyst like boron trifluoride (BF₃) in methanol.[1][4] The mixture is heated to ensure a complete reaction.
c) Gas Chromatographic Analysis: The FAMEs are separated using a gas chromatograph equipped with a highly polar capillary column (e.g., 100m SP-2560 or CP-Sil 88).[4][9] The FAMEs are resolved based on their chain length, degree of unsaturation, and the geometry and position of the double bonds. A Flame Ionization Detector (FID) is used for the detection and quantification of the eluting FAMEs.
d) Quantification: Identification of TFA peaks is achieved by comparing their retention times with those of certified reference standards.[1] An internal standard, such as triheneicosanoin (B1351006) (21:0 TAG), is used for quantitative measurement.[4]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol (Based on AOAC 2000.10)
ATR-FTIR offers a rapid and less labor-intensive alternative to GC for the determination of total trans fat content.[1][6]
a) Sample Preparation: For liquid oils and fats, the sample is heated to ensure it is completely melted and homogenous.[6] No derivatization is required. For solid food matrices, the fat must first be extracted.
b) Spectroscopic Measurement: A small amount of the melted fat or oil is applied to the ATR crystal, which is typically heated (e.g., to 65°C) to maintain the sample in a liquid state.[6] The infrared spectrum is recorded. The key analytical band for trans fats is the absorption peak at approximately 966 cm⁻¹, which arises from the C-H out-of-plane deformation of trans double bonds.[2]
c) Quantification: The area of the peak at 966 cm⁻¹ is used to quantify the trans fat content.[2] A calibration curve is generated using standards with known concentrations of trans fatty acids (e.g., trielaidin).[2][6]
High-Performance Liquid Chromatography (HPLC) Protocol
While less common for routine total TFA analysis, HPLC is valuable for specific applications like separating geometric isomers.[12]
a) Sample Preparation and Derivatization: Similar to GC, lipids are first extracted from the food sample. For enhanced detection, especially with fluorescence detectors, the fatty acids are derivatized. For instance, a fluorescent tag can be attached to the carboxylic acid group of the fatty acids.[3]
b) Chromatographic Separation: The derivatized fatty acids are separated on an HPLC system. Reversed-phase columns (e.g., C18) are commonly used, where separation occurs based on hydrophobicity.[12] For improved separation of cis and trans isomers, silver-ion HPLC (Ag+-HPLC) can be employed, which separates compounds based on their interaction with silver ions.[13]
c) Detection and Quantification: Detection is performed using a suitable detector, such as a UV or fluorescence detector, depending on the derivatization agent used.[3] Quantification is achieved by comparing peak areas to those of standards.
Visualizations
Experimental Workflow for TFA Analysis
Caption: General experimental workflow for trans fatty acid analysis by GC and IR.
Logical Comparison of TFA Analytical Methods
Caption: Comparison of key attributes for primary TFA analysis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. who.int [who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. jasco.pl [jasco.pl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of total trans fats and oils by infrared spectroscopy for regulatory compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. aocs.org [aocs.org]
- 14. ukm.my [ukm.my]
- 15. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 16. jascoinc.com [jascoinc.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 19. routledge.com [routledge.com]
Confirming Elaidic Acid Identification: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of fatty acids like elaidic acid are critical for metabolic research, food science, and pharmaceutical development. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this purpose. This guide provides an objective comparison of the two primary mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective performances for this compound analysis, supported by experimental data.
Data Presentation: A Quantitative Comparison of GC-MS and LC-MS/MS for Fatty Acid Analysis
The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and whether the analysis is targeted or untargeted. The following table summarizes key performance parameters for both techniques based on published data for fatty acid analysis. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (typically to Fatty Acid Methyl Esters - FAMEs)[1][2] | Often not required (direct analysis of free fatty acids)[2] |
| Linearity (R²) | >0.99[2] | >0.99[2] |
| Limit of Detection (LOD) | This compound: 2.20 µg/mL (as FAME)[3] | General Fatty Acids: 0.8 - 10.7 nmol/L[4] |
| Limit of Quantitation (LOQ) | This compound: 4.38 µg/mL (as FAME)[3] | General Fatty Acids: 2.4 - 285.3 nmol/L[4] |
| Precision (%RSD) | <15%[2] | <10% (intraday), <10% (interday)[2] |
| Isomer Separation | Excellent for cis/trans isomers with appropriate columns[5] | Can be challenging but achievable with specialized columns[5] |
| Sample Throughput | Lower due to derivatization and longer run times | Higher due to simpler sample preparation |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in this compound analysis. Below are representative protocols for both GC-MS and LC-MS/MS methodologies.
GC-MS Protocol for this compound Analysis (as Fatty Acid Methyl Ester)
This protocol involves a derivatization step to convert this compound into its more volatile methyl ester derivative (methyl elaidate) prior to GC-MS analysis.
1. Sample Preparation and Derivatization (Esterification):
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as the Folch or Bligh-Dyer method.
-
Saponification and Methylation: To the extracted lipid residue, add a solution of sodium methoxide (B1231860) in methanol (B129727). Heat the mixture to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add a nonpolar solvent like hexane (B92381) to extract the FAMEs. The hexane layer is then collected for GC-MS analysis.
2. GC-MS Instrumental Parameters:
-
Injection: 1 µL of the FAMEs solution in hexane is injected in splitless mode.
-
Injector Temperature: 250°C.
-
GC Column: A high-polarity capillary column, such as a SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness) or a CP-Sil 88, is typically used for the separation of fatty acid isomers.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 5 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 10 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Identification: The mass spectrum of the this compound methyl ester peak is compared with a reference spectrum from a spectral library (e.g., NIST). The retention time is also compared with that of a pure standard.
-
LC-MS/MS Protocol for this compound Analysis (Direct Analysis)
This protocol allows for the direct analysis of this compound without the need for derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Lipid Extraction: Extract the total lipids from the sample.
-
Reconstitution: Dissolve the dried lipid extract in a solvent compatible with the LC mobile phase, such as a mixture of acetonitrile (B52724) and isopropanol.
2. LC-MS/MS Instrumental Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution is typically employed:
-
Mobile Phase A: Water with 0.1% formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to improve ionization.[4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Mass Spectrometer:
-
Ionization Mode: Negative Electrospray Ionization (ESI). In negative ESI mode, this compound will be detected as the deprotonated molecule [M-H]⁻.[6]
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is often used. However, for fatty acids which show limited fragmentation, Single Ion Monitoring (SIM) of the deprotonated molecular ion can be employed.[7]
-
Identification: The identification is based on the accurate mass of the deprotonated molecule and its retention time compared to a standard.
-
Mandatory Visualization
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Logical flow for the confirmation of this compound identification by GC-MS and LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. shimadzu.com [shimadzu.com]
A Comparative Guide to the Accuracy and Precision of Elaidic Acid Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of elaidic acid, the principal trans fatty acid found in partially hydrogenated vegetable oils, is critical for food labeling, nutritional studies, and research into its metabolic and health implications. This guide provides an objective comparison of the performance of common analytical methods for this compound determination, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The two primary chromatographic techniques for this compound analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the need to resolve various fatty acid isomers. Below is a summary of their key performance parameters based on validated studies.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity. | Separation of fatty acids in their native or derivatized form based on polarity. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Accuracy (Recovery) | 68% - 106%[1][2] | 94.5% - 98.7%[3][4] |
| Precision (RSD%) | 0.1% - 13.7%[1][2] | < 1%[3][4] |
| Limit of Detection (LOD) | ~0.05%[1][2] | 1 mg/L[3] |
| Limit of Quantification (LOQ) | Not consistently reported | 3 mg/L[3] |
| Derivatization | Mandatory (conversion to FAMEs) | Optional (can analyze free fatty acids) |
| Primary Advantage | High resolution for complex fatty acid profiles | Simpler sample preparation, analysis at ambient temperature |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the GC-FID and RP-HPLC-UV methods.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is widely used for the comprehensive analysis of fatty acids in food samples.
1. Lipid Extraction:
-
Lipids are extracted from the sample matrix using a solvent mixture, commonly chloroform (B151607) and methanol (B129727) (2:1, v/v)[5].
2. Saponification and Derivatization (Conversion to FAMEs):
-
The extracted fat is saponified using a methanolic sodium hydroxide (B78521) solution (e.g., 0.5 M) by heating at 100°C for approximately 5 minutes[5].
-
Methylation is then carried out by adding a reagent like boron trifluoride (BF3) in methanol and heating again at 100°C for 5 minutes[5].
-
The resulting Fatty Acid Methyl Esters (FAMEs) are then extracted with a non-polar solvent such as isooctane[5].
3. GC-FID Analysis:
-
Column: A polar capillary column, such as a SP-2560 (100 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for good separation of fatty acid isomers[5].
-
Carrier Gas: Helium is commonly used as the carrier gas[5].
-
Temperature Program: A programmed temperature gradient is employed. For example, the oven temperature can be increased from 120°C to 230°C at a rate of 5°C per minute[5].
-
Injector and Detector Temperature: The injector and FID detector are typically set at 230°C and 250°C, respectively[5].
-
Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by internal or external standard calibration.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) Protocol
This method offers a simpler alternative to GC, particularly when the primary goal is the quantification of this compound without the need for a full fatty acid profile.
1. Sample Preparation:
-
A known weight of the oil or fat sample is dissolved in a suitable organic solvent, such as n-hexane[6]. No derivatization is required.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is used for separation[3].
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) and water (e.g., 80:20, v/v) with a small amount of acetic acid (e.g., 0.1%) is effective[3].
-
Flow Rate: A typical flow rate is 2.0 mL/min[3].
-
Detection: UV detection is performed at a low wavelength, typically around 205 nm, where the carboxyl group of the fatty acid absorbs[3].
-
Quantification: A calibration curve is constructed by injecting standard solutions of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve[6].
Visualizing the Analytical Workflow
To better understand the sequence of steps in this compound analysis, the following diagrams illustrate the general workflows for both GC and HPLC methods.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalcjast.com [journalcjast.com]
- 5. Frontiers | Analysis of Vaccenic and this compound in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Unraveling the Cellular Response: A Comparative Transcriptomic Analysis of Elaidic and Oleic Acid Treatment
A deep dive into the transcriptomic landscapes of cells treated with elaidic acid versus its cis-isomer, oleic acid, reveals distinct and divergent impacts on cellular signaling, particularly in pathways governing lipid metabolism and inflammation. This comparative guide synthesizes findings from key studies, presenting quantitative data, detailed experimental protocols, and visual representations of the affected molecular pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of their differential effects.
This compound, a major trans fatty acid found in partially hydrogenated vegetable oils, has been linked to adverse health effects, including cardiovascular disease. In contrast, oleic acid, a cis monounsaturated fatty acid abundant in olive oil, is generally associated with beneficial health outcomes. Understanding the molecular underpinnings of these differences is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies. This guide focuses on the comparative transcriptomic effects of these two fatty acids across various cell types, highlighting the key genes and pathways that are differentially regulated.
Quantitative Comparison of Gene Expression
To facilitate a clear comparison of the transcriptomic changes induced by this compound versus oleic acid, the following tables summarize the differentially expressed genes identified in key studies.
HepG2 Human Liver Carcinoma Cells
A study by Jakobsen et al. (2013) utilized gene expression microarray analysis (GEMA) to compare the transcriptomic profiles of HepG2 cells treated with this compound versus oleic acid.[1][2] The analysis revealed a significant perturbation of genes involved in lipid metabolism, particularly cholesterol biosynthesis.
| Pathway | Gene Symbol | Gene Name | Fold Change (Elaidic vs. Oleic) | p-value |
| Cholesterol Biosynthesis | HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Up-regulated | <0.01 |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Up-regulated | <0.01 | |
| MVK | Mevalonate kinase | Up-regulated | <0.01 | |
| PMVK | Phosphomevalonate kinase | Up-regulated | <0.01 | |
| MVD | Mevalonate diphosphate (B83284) decarboxylase | Up-regulated | <0.01 | |
| IDI1 | Isopentenyl-diphosphate delta isomerase 1 | Up-regulated | <0.01 | |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | Up-regulated | <0.01 | |
| SQLE | Squalene epoxidase | Up-regulated | <0.01 | |
| LSS | Lanosterol synthase | Up-regulated | <0.01 | |
| CYP51A1 | Cytochrome P450 family 51 subfamily A member 1 | Up-regulated | <0.01 | |
| TM7SF2 | Transmembrane 7 superfamily member 2 | Up-regulated | <0.01 | |
| EBP | Emopamil binding protein (sterol isomerase) | Up-regulated | <0.01 | |
| NSDHL | NAD(P) dependent steroid dehydrogenase-like | Up-regulated | <0.01 | |
| HSD17B7 | Hydroxysteroid 17-beta dehydrogenase 7 | Up-regulated | <0.01 | |
| DHCR7 | 7-dehydrocholesterol reductase | Up-regulated | <0.01 | |
| DHCR24 | 24-dehydrocholesterol reductase | Up-regulated | <0.01 |
C2C12 Myotubes and 3T3-L1 Adipocytes
Research by de Wit et al. (2011) investigated the differential effects of elaidic and oleic acid on the expression of myokines and adipokines.[3]
Table 2: Differentially Expressed Genes in C2C12 Myotubes
| Gene Symbol | Gene Name | Effect of this compound | Effect of Oleic Acid |
| IL-6 | Interleukin 6 | No significant effect | Increased expression |
| IL-15 | Interleukin 15 | Reduced mRNA levels | No significant effect |
| TNF-α | Tumor necrosis factor alpha | Increased expression | No significant effect |
Table 3: Differentially Expressed Genes in 3T3-L1 Adipocytes
| Gene Symbol | Gene Name | Effect of this compound | Effect of Oleic Acid |
| Retn | Resistin | No significant effect | Reduced gene expression |
| Adipoq | Adiponectin | No significant effect | Increased gene expression |
THP-1 Human Monocytic Cells
A study by Aceves-Mijares et al. (2016) revealed that this compound induces a pro-inflammatory and adipogenic transcriptional profile in THP-1 monocytes compared to oleic acid.[4]
Table 4: Functional Gene Categories Differentially Regulated by this compound vs. Oleic Acid in THP-1 Monocytes
| Functional Category | Regulation by this compound |
| Lipid Biosynthetic Process | Up-regulated |
| Steroid Biosynthetic Process | Up-regulated |
| Inflammatory Response | Up-regulated |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for interpreting the results and for designing future experiments.
HepG2 Cell Culture and Treatment (Jakobsen et al., 2013)
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Serum-free medium.
-
Treatment: Cells were incubated for seven days with 100 µM of either this compound or oleic acid.[5]
-
Transcriptomic Analysis: Gene expression microarray analysis (GEMA) was performed. For each treatment group, four biological replicates were analyzed, with two technical replicates for each RNA extraction.[5]
C2C12 Myotube and 3T3-L1 Adipocyte Culture and Treatment (de Wit et al., 2011)
-
Cell Lines: Differentiated C2C12 myotubes and 3T3-L1 adipocytes.
-
Treatment: Cells were pretreated with either this compound or oleic acid for 24 hours.[3]
-
Gene Expression Analysis: The expression of selected myokines and adipokines was measured.
THP-1 Monocyte Culture and Treatment (Aceves-Mijares et al., 2016)
-
Cell Line: Human THP-1 monocytes.
-
Treatment: The study investigated the effects of this compound on global DNA methylation and the transcriptome. The maximal differential response between this compound and oleic acid was observed at a 50 μM dose.[4]
-
Transcriptomic Analysis: Array expression data was generated to compare the transcriptional profiles induced by this compound and oleic acid.[4]
Visualization of Pathways and Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for comparative transcriptomics.
Caption: this compound upregulates cholesterol biosynthesis.
Caption: Differential effects on myokine and adipokine expression.
References
- 1. Effects of this compound on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics | PLOS One [journals.plos.org]
- 2. Effects of this compound on lipid metabolism in HepG2 cells, investigated by an integrated approach of lipidomics, transcriptomics and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct effects of oleic acid and its trans-isomer this compound on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The trans fatty acid elaidate affects the global DNA methylation profile of cultured cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Impact of Elaidic Acid on Phospholipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural effects of elaidic acid on phospholipid membranes, contrasted with its cis-isomer, oleic acid, and the saturated fatty acid, stearic acid. The information presented is supported by experimental data from various biophysical techniques, offering insights into how these fatty acids modulate membrane properties crucial for cellular processes and drug interactions.
Introduction
The incorporation of fatty acids into phospholipid bilayers can significantly alter the structural and dynamic properties of cell membranes. This compound (trans-9-Octadecenoic acid), a trans-unsaturated fatty acid, is of particular interest due to its association with adverse health effects. Its unique linear conformation, despite the presence of a double bond, leads to distinct interactions with phospholipids (B1166683) compared to its bent cis-isomer, oleic acid, and the fully saturated stearic acid. Understanding these differences is paramount for research in cell biology, pharmacology, and drug development.
Comparative Analysis of Structural Effects
The distinct molecular geometries of this compound, oleic acid, and stearic acid lead to different modes of packing within the phospholipid bilayer, thereby influencing membrane fluidity, thickness, and phase behavior.
-
This compound: Its linear shape is similar to that of saturated fatty acids. This allows it to pack more tightly with phospholipid acyl chains, leading to an increase in membrane order and rigidity. This effect is comparable to that of stearic acid.
-
Oleic Acid: The cis double bond introduces a pronounced kink in its hydrocarbon chain. This kink disrupts the orderly packing of phospholipid acyl chains, thereby increasing membrane fluidity and decreasing membrane thickness.
-
Stearic Acid: As a saturated fatty acid, it has a straight acyl chain that allows for tight packing, resulting in a more ordered and less fluid membrane state.
Quantitative Data Comparison
The following table summarizes the quantitative impact of this compound and its counterparts on the biophysical properties of model phospholipid membranes, primarily composed of dipalmitoylphosphatidylcholine (DPPC), a common model for biological membranes.
| Parameter | Phospholipid System | Control (No Fatty Acid) | + this compound | + Oleic Acid | + Stearic Acid | Experimental Technique |
| Main Phase Transition Temperature (Tm) | DPPC | 41.5 °C | ~41.5 °C (minimal change) | Broadened, slightly decreased | Increased | Differential Scanning Calorimetry (DSC) |
| Transition Enthalpy (ΔH) | DPPC | ~35 kJ/mol | Minimal change | Decreased | Increased | Differential Scanning Calorimetry (DSC) |
| Membrane Thickness | DMPC | ~3.5 nm | Increased | Decreased | Increased | Small-Angle X-ray Scattering (SAXS) |
| Area per Lipid | POPC | ~0.64 nm² | Decreased | Increased | Decreased | Molecular Dynamics (MD) Simulations |
| Fluorescence Anisotropy (DPH) | Mitochondrial Membranes | Baseline | No significant change | Decreased | Increased | Fluorescence Spectroscopy |
Note: The exact values can vary depending on the specific experimental conditions, such as the concentration of the fatty acid and the composition of the phospholipid vesicles.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the thermotropic phase behavior of phospholipid membranes. The main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase and the enthalpy of this transition (ΔH) are key parameters obtained.
Protocol for Liposome Preparation and DSC Analysis:
-
Lipid Film Preparation: A known amount of phospholipid (e.g., DPPC) and the fatty acid of interest (elaidic, oleic, or stearic acid) are dissolved in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. The solvent is then removed under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
-
DSC Measurement:
-
A precise amount of the MLV suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The system is subjected to a heating and cooling cycle at a controlled scan rate (e.g., 1°C/min) over a temperature range that encompasses the phase transition of the phospholipid.
-
The heat flow as a function of temperature is recorded. The peak of the endothermic transition corresponds to the Tm, and the area under the peak is used to calculate the ΔH.[1][2][3][4][5][6][7][8][9]
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as membrane thickness and the lamellar repeat distance.
Protocol for SAXS Analysis of Lipid Vesicles:
-
Vesicle Preparation: Unilamellar vesicles (ULVs) are prepared by extrusion of the MLV suspension (prepared as described in the DSC protocol) through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
Sample Loading: The vesicle suspension is loaded into a temperature-controlled sample cell with thin X-ray transparent windows (e.g., mica or Kapton).
-
SAXS Data Acquisition:
-
A collimated beam of X-rays is passed through the sample.
-
The scattered X-rays are collected on a 2D detector.
-
The scattering intensity is recorded as a function of the scattering vector, q.
-
-
Data Analysis: The resulting scattering pattern is analyzed to determine the lamellar repeat distance (d-spacing) from the position of the Bragg peaks. The membrane thickness can then be calculated from the d-spacing and the lipid concentration.[10][11][12][13][14]
Fluorescence Spectroscopy
Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is employed to assess membrane fluidity by measuring fluorescence anisotropy. An increase in anisotropy corresponds to a decrease in membrane fluidity.
Protocol for DPH Fluorescence Anisotropy Measurement:
-
Vesicle Preparation: ULVs containing the fatty acid of interest are prepared as described above.
-
Probe Incorporation: A small aliquot of a concentrated DPH solution in a suitable solvent (e.g., tetrahydrofuran) is added to the vesicle suspension while vortexing. The mixture is then incubated in the dark to allow for the incorporation of the probe into the lipid bilayers.
-
Fluorescence Measurement:
-
The fluorescence anisotropy of the DPH-labeled vesicles is measured using a spectrofluorometer equipped with polarizers.
-
The sample is excited with vertically polarized light (e.g., at 355 nm), and the emission intensity is measured in both the vertical (IVV) and horizontal (IVH) planes (e.g., at 430 nm).
-
The fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G is the grating correction factor.[15][16][17][18]
-
Visualization of Structural Impacts and Experimental Workflow
Comparative Effect on Phospholipid Bilayer Structure
The following diagram illustrates the differential impact of this compound and oleic acid on the packing of phospholipids in a bilayer.
Caption: Fatty acid impact on bilayer structure.
General Experimental Workflow
This diagram outlines the typical workflow for evaluating the structural impact of a fatty acid on a phospholipid membrane.
Caption: Experimental workflow diagram.
Conclusion
The structural impact of this compound on phospholipid membranes is markedly different from that of its cis-isomer, oleic acid, and more closely resembles that of saturated fatty acids like stearic acid. Its linear conformation promotes tighter lipid packing, leading to increased membrane order and decreased fluidity. These alterations can have profound implications for the function of membrane-associated proteins and the overall integrity of cellular membranes. The provided data and protocols serve as a valuable resource for researchers investigating the biophysical effects of trans fatty acids and their role in cellular health and disease.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.6. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ucm.es [ucm.es]
- 7. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 10. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. xenocs.com [xenocs.com]
- 14. Vesicle Adhesion and Fusion Studied by Small-Angle X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 18. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of trans fat in foods from different countries
A Comprehensive Guide to the Quantitative Landscape of Trans Fats in the Global Food Supply
Introduction
Trans fatty acids (TFAs), particularly industrially-produced trans fats (IP-TFAs) from partially hydrogenated oils (PHOs), have been robustly linked to an increased risk of cardiovascular disease.[1][2] Their consumption elevates low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) while lowering high-density lipoprotein (HDL) cholesterol ("good" cholesterol), contributing to atherosclerosis.[1][2][3][4] Many countries have made significant strides in reducing or eliminating IP-TFAs from their food supplies through legislation and voluntary industry reformulation.[5][6][7][8] This guide provides a quantitative comparison of trans fat content in various foods across different nations, details the analytical methodologies used for their quantification, and illustrates a key metabolic pathway affected by their consumption.
Quantitative Comparison of Trans Fat in Foods
The following tables summarize the trans fat content in various food categories from different countries. It is important to note that the data are from various years and sources, which may affect direct comparability due to ongoing reformulation efforts and changes in regulations.
Table 1: Trans Fat Content in Fast Food
| Country/Region | Food Item | Trans Fat Content | Year of Data | Source(s) |
| United States (New York City) | Large fries and chicken nuggets combo (McDonald's) | 10.2 g per serving | 2004-2005 | [9] |
| Large fries (McDonald's) | 30% more than Atlanta | 2004-2005 | [9] | |
| Large hot wings and fries (KFC) | 5.5 g per serving | 2004-2005 | [9] | |
| United States | French Fries (5 major chains) | Significant decrease to "close to zero" | 1997-2008 | [8][10] |
| Czech Republic | Large fries and chicken nuggets combo (McDonald's) | ~3 g per serving | 2004-2005 | [9] |
| Russia | Large fries and chicken nuggets combo (McDonald's) | ~3 g per serving | 2004-2005 | [9] |
| Large hot wings and fries (KFC) | < 1 g per serving | 2004-2005 | [9] | |
| Spain | Large fries and chicken nuggets combo (McDonald's) | ~3 g per serving | 2004-2005 | [9] |
| French Fries | 0.04 - 0.11 g per 100g | 2017 | [11] | |
| Denmark | Large fries and chicken nuggets combo (McDonald's) | 0.33 g per serving | 2004-2005 | [9] |
| Large hot wings and fries (KFC) | < 1 g per serving | 2004-2005 | [9] | |
| Poland | Large hot wings and fries (KFC) | 19 g per serving | 2004-2005 | [9] |
| Hungary | Large hot wings and fries (KFC) | 19 g per serving | 2004-2005 | [9] |
| Germany | Large hot wings and fries (KFC) | < 1 g per serving | 2004-2005 | [9] |
| French Fries | 0.04 g per 100g | - | [11] | |
| Ireland | Burger products | Up to 0.6 g per 100g | 2008 | [11] |
| Pizza, fries, sandwiches | 0.2 - 0.5 g per 100g | 2008 | [11] | |
| Armenia (Yerevan) | Pizza, hot dog, burger, fries, pancake | Highest TFA content among tested fast foods | 2022 | [11] |
| Fries | 0.083 g per 100g | 2022 | [11] |
Table 2: Trans Fat Content in Packaged Foods (Biscuits, Cakes, Wafers)
| Country/Region | Trans Fat Content (% of total fat) | Year of Data | Source(s) |
| Armenia | Mean of 21% (SD 11%) in 91 products | 2015-2016 | [12] |
| Estonia | Mean of 14% (SD 10%) in 8 products | 2015-2016 | [12] |
| Former Soviet Union (15 countries) | 994 products contained >2% of total fat as IP-TFA | 2015-2016 | [12] |
| European Union | Majority of products <2g per 100g of fat | - | [6] |
| Brazil | 0.86% in biscuits | - | [13] |
| Spain | 0.68% in bakery products | - | [13] |
Experimental Protocols for Trans Fat Analysis
The quantification of trans fats in food products is primarily accomplished through two main analytical techniques: Gas Chromatography (GC) and Infrared Spectroscopy (IR).[14][15][16]
Gas Chromatography (GC)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely used and reliable method for the detailed analysis of fatty acid profiles, including trans fat isomers.[15]
Summary of a Typical GC-FID Protocol:
-
Lipid Extraction: The fat is first extracted from the food matrix. The specific solvent system used depends on the nature of the food sample.
-
Saponification and Methylation: The extracted triglycerides are saponified (converted to fatty acid salts) and then methylated to form fatty acid methyl esters (FAMEs). This derivatization step is crucial for making the fatty acids volatile for GC analysis.
-
GC Analysis: The FAMEs are injected into the gas chromatograph.
-
Column: A long capillary column, often coated with a highly polar stationary phase (e.g., cyanopropyl polysiloxane), is used to separate the different FAME isomers based on their boiling points and polarity.
-
Carrier Gas: An inert gas like helium or hydrogen carries the FAMEs through the column.
-
Temperature Program: The oven temperature is gradually increased to facilitate the separation of a wide range of fatty acids.
-
Detection: As the FAMEs exit the column, they are combusted in a flame ionization detector (FID), which generates a signal proportional to the amount of each fatty acid.
-
-
Quantification: The peaks in the resulting chromatogram are identified by comparing their retention times to those of known standards. The amount of each trans fatty acid is quantified by comparing its peak area to that of an internal standard.[17]
Infrared Spectroscopy (IR)
Infrared spectroscopy, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, offers a more rapid method for determining the total isolated trans fat content.[14][15][16]
Summary of a Typical ATR-FTIR Protocol:
-
Sample Preparation: The fat is extracted from the food sample. For liquid oils, the sample can often be analyzed directly.
-
ATR-FTIR Measurement: A small amount of the extracted fat is placed on the ATR crystal. An infrared beam is passed through the crystal in such a way that it interacts with the sample.
-
Spectral Analysis: The detector measures the absorption of infrared radiation by the sample. Isolated trans double bonds exhibit a characteristic absorption band around 967 cm⁻¹.[15]
-
Quantification: The intensity of this absorption band is proportional to the concentration of trans fats. A calibration curve created using standards of known trans fat concentration is used to quantify the amount in the sample.[16]
Metabolic Pathway and Health Implications
Trans fats exert their detrimental effects on cardiovascular health by modulating lipid metabolism and inflammatory pathways.[1][4][18]
Impact on Lipid Metabolism
The consumption of IP-TFAs adversely affects blood lipid profiles.[3][4] They have been shown to:
-
Increase LDL Cholesterol: By influencing hepatic lipid metabolism, trans fats can lead to an overproduction of apolipoprotein B-100, a key component of LDL particles.[18]
-
Decrease HDL Cholesterol: The mechanisms are complex but involve alterations in the activity of enzymes and transfer proteins involved in HDL metabolism.[4]
-
Increase Triglycerides: Trans fats can also lead to an elevation in serum triglycerides.[1]
The following diagram illustrates the general workflow for the analysis of trans fats in food samples.
Caption: Workflow for the analysis of trans fats in food.
The next diagram illustrates the impact of trans fatty acids on lipid metabolism and cardiovascular disease risk.
Caption: Trans fats alter lipid metabolism, increasing CVD risk.
Conclusion
The global food supply has seen a significant reduction in industrially-produced trans fats over the past two decades, largely driven by increased awareness of their health risks and subsequent regulatory action.[7] However, disparities remain, and products with high levels of trans fats can still be found in some markets, particularly in packaged and fast foods.[6][12] Continuous monitoring using reliable analytical methods like GC and IR spectroscopy is essential for public health surveillance and to ensure compliance with regulations. For researchers and drug development professionals, understanding the quantitative landscape of trans fat consumption and its metabolic consequences is crucial for developing strategies to mitigate cardiovascular disease risk.
References
- 1. Trans Fatty Acids: Effects on Cardiometabolic Health and Implications for Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. Metabolic aspects of trans fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. Trans Fat Intake and Its Dietary Sources in General Populations Worldwide: A Systematic Review [mdpi.com]
- 8. medscape.com [medscape.com]
- 9. medindia.net [medindia.net]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Trans-Fatty Acids in Fast-Food and Intake Assessment for Yerevan’s Population, Armenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Industrially produced trans fat in popular foods in 15 countries of the former Soviet Union from 2015 to 2016: a market basket investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of trans fat in edible oils: current official methods and overview of recent developments | Semantic Scholar [semanticscholar.org]
- 15. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jascoinc.com [jascoinc.com]
- 17. who.int [who.int]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Elaidic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of elaidic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound can cause skin, eye, and respiratory irritation.[1][2][3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a fume hood.[2][4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Skin Protection: Use compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[1][4][5]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1][2]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1][4] Do not ingest or inhale the substance.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2]
Step-by-Step Disposal Procedure
The primary method for this compound disposal involves incineration by a licensed waste disposal company. Do not release this compound into the environment, including drains, soil, or surface water.[1][2][6]
-
Waste Collection:
-
Preparing for Disposal:
-
According to safety data sheets, a recommended disposal method is to dissolve or mix the material with a combustible solvent.[1] This should be done in preparation for incineration.
-
-
Arranging for Final Disposal:
-
Disposing of Contaminated Materials:
Disclaimer: Disposal regulations can vary significantly by region and institution. Always consult your local and institutional environmental health and safety (EHS) guidelines to ensure full compliance.[3][4][6]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citations |
| Primary Disposal Method | Incineration via a licensed waste disposal plant. | [1][2][3][7] |
| Secondary Method | Dissolve in a combustible solvent for incineration. | [1] |
| Environmental Release | Prohibited. Do not allow entry into drains, soil, or waterways. | [1][2][6] |
| Waste Container | Use suitable, closed, and properly labeled containers. | [1][2][7] |
| Contaminated Packaging | Dispose of as unused product via a hazardous waste collection point. | [3][7] |
| Required PPE | Chemical-resistant gloves, safety goggles, protective clothing. Respirator if needed. | [1][2][4][5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Elaidic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for handling Elaidic Acid. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle it with a degree of caution, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| Body Part | PPE Required | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Should be worn at all times to protect against dust and splashes. A face shield may be used for additional protection[5][6]. |
| Skin | Nitrile gloves, Lab coat | Nitrile gloves are recommended for handling fatty acids[7][8]. A lab coat should be worn to protect skin and clothing[9]. |
| Respiratory | Use in a well-ventilated area or with a fume hood | To minimize the inhalation of dust or aerosols. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary[2][4][9]. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that all required PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work[2].
-
-
Handling :
-
Storage :
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Minor Spills :
-
Major Spills :
-
Evacuate the area.
-
Follow your institution's emergency procedures.
-
Disposal Plan:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Some sources suggest that smaller quantities can be disposed of with household waste, but it is always best to consult official regulations[11].
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C18H34O2[5] |
| Molecular Weight | 282.46 g/mol |
| Melting Point | 42 - 44 °C[10] |
| Boiling Point | 288 °C at 100 mmHg |
| Flash Point | >113 °C[10] |
Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
